BRD0418
Description
Properties
IUPAC Name |
2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b][1]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O5/c1-31(2)20-10-13-26-24(14-20)25-15-23(35-27(18-32)29(25)36-26)16-28(33)30-17-19-8-11-22(12-9-19)34-21-6-4-3-5-7-21/h3-14,23,25,27,29,32H,15-18H2,1-2H3,(H,30,33)/t23-,25-,27-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJCPWMBHXTRFB-HGAMEBRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)OC3C2CC(OC3CO)CC(=O)NCC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)O[C@@H]3[C@H]2C[C@H](O[C@H]3CO)CC(=O)NCC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRD0418: A Small Molecule Inducer of TRIB1 Expression with Therapeutic Potential in Lipid Metabolism
An In-depth Technical Guide on the Mechanism of Action of BRD0418 on Tribbles Homolog 1 (TRIB1)
Abstract
This compound is a small molecule, identified through diversity-oriented synthesis, that has emerged as a significant pharmacological tool for modulating lipid metabolism. Its primary mechanism of action is the upregulation of Tribbles Homolog 1 (TRIB1) expression, a pseudokinase that functions as a critical scaffold protein in various cellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on TRIB1, the downstream consequences on lipid metabolism, and detailed experimental protocols for researchers in drug development and related scientific fields. While the direct molecular target of this compound remains an area of active investigation, its effects are understood to be mediated through the activation of the MEK/ERK signaling pathway.
Introduction to TRIB1
Tribbles Homolog 1 (TRIB1) is a member of the Tribbles family of pseudokinases, which are characterized by a catalytically inactive protein kinase-like domain. Despite lacking kinase activity, TRIB1 plays a crucial role as an adaptor or scaffold protein, modulating key signaling pathways and protein degradation processes.[1][2] It is involved in a multitude of cellular functions, including cell proliferation, differentiation, and metabolism.[3][4] TRIB1 acts as a scaffold to bring together E3 ubiquitin ligases and their substrates, leading to substrate ubiquitination and subsequent proteasomal degradation.[5] A key substrate of TRIB1-mediated degradation is the transcription factor CCAAT/enhancer-binding protein alpha (C/EBPα).[5][6] TRIB1 also interacts with and modulates the activity of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly by binding to MEK1.[2][3]
This compound: A Modulator of TRIB1 Expression
This compound is a benzofuran (B130515) compound identified from a diversity-oriented synthesis library screen for its ability to increase the expression of TRIB1.[7] It is not a direct ligand of TRIB1 but rather acts upstream to induce its transcription. The upregulation of TRIB1 by this compound has been shown to have favorable effects on lipid metabolism, making it a molecule of interest for therapeutic development, particularly for cardiovascular diseases.[8]
Mechanism of TRIB1 Upregulation by this compound
The induction of TRIB1 expression by this compound is dependent on the MEK/ERK signaling pathway.[1] Treatment of cells with this compound leads to the phosphorylation and activation of ERK1/2.[1] While the direct molecular target of this compound that initiates this signaling cascade has not yet been elucidated, the downstream effect on TRIB1 expression is well-documented.
Downstream Effects of this compound-Mediated TRIB1 Upregulation on Lipid Metabolism
The primary therapeutic potential of this compound lies in its ability to modulate lipid metabolism through the induction of TRIB1. In hepatic cells, increased TRIB1 expression leads to a series of events that collectively contribute to a more favorable lipid profile.
Regulation of LDLR and PCSK9
A key consequence of elevated TRIB1 levels is the upregulation of the Low-Density Lipoprotein Receptor (LDLR) and the downregulation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[8] LDLR is responsible for clearing LDL cholesterol from the circulation, while PCSK9 promotes LDLR degradation.[6][9] By increasing LDLR levels and decreasing PCSK9, this compound enhances the capacity of liver cells to take up LDL cholesterol, thereby lowering circulating LDL levels.[7]
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound on TRIB1 and LDLR expression in various cell lines.
Table 1: Effect of this compound on TRIB1 and LDLR mRNA Expression [7]
| Cell Line | Lowest Concentration for 2-fold TRIB1 Upregulation (µM) | Lowest Concentration for 2-fold LDLR Upregulation (µM) |
| HepG2 | 0.8 | 3.1 |
| HuH-7 | 3.1 | 3.1 |
| Hep3B | 3.1 | 3.1 |
| SK-HEP-1 | > 25 (Inactive) | > 25 (Inactive) |
| A549 | 1.6 | 3.1 |
| HCT116 | 3.1 | 3.1 |
| K562 | 0.8 | 1.6 |
| MCF7 | 3.1 | 3.1 |
| PC-3 | > 25 (Inactive) | > 25 (Inactive) |
| U-2 OS | 3.1 | 6.3 |
| HEK293 | 1.6 | 3.1 |
| HeLa | 3.1 | 6.3 |
Data represents the lowest concentration of this compound at which a 2-fold or maximal upregulation of the transcript was observed after 6 or 24 hours of exposure.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
High-Throughput Screening for TRIB1 Inducers
This protocol describes a general workflow for a high-throughput screen to identify small molecule inducers of TRIB1 expression.
Protocol:
-
Cell Plating: Seed HepG2 cells into 384-well cell culture plates at a density of 5,000 cells per well in complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Using a liquid handler, add test compounds from a chemical library to the cell plates at a final concentration of 10 µM. Include appropriate vehicle (e.g., DMSO) and positive controls.
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Cell Lysis and RNA Extraction: Lyse the cells directly in the wells and perform RNA extraction and cDNA synthesis using a high-throughput compatible kit.
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Quantitative RT-PCR (qRT-PCR): Perform qRT-PCR using primers and probes specific for TRIB1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in TRIB1 expression for each compound relative to the vehicle control. Compounds that induce a significant increase in TRIB1 expression are identified as primary hits.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
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Treated HepG2 cells
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RNA extraction kit
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cDNA synthesis kit
-
qPCR master mix
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Primers and probes for TRIB1, LDLR, PCSK9, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
RNA Isolation: Isolate total RNA from HepG2 cells treated with this compound or vehicle control using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing cDNA, qPCR master mix, and specific primers and probes for the target genes and the housekeeping gene.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blotting for Protein Expression Analysis
Materials:
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Treated HepG2 cells
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Lysis buffer (e.g., RIPA buffer) with protease inhibitors
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BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (anti-LDLR, anti-PCSK9, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse the treated HepG2 cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
LDL Uptake Assay
Materials:
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HepG2 cells
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Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
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Lipoprotein-deficient serum (LPDS)
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Assay buffer
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Fluorescence microscope or plate reader
Protocol:
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Cell Seeding and Starvation: Seed HepG2 cells in a 96-well plate and allow them to adhere. To upregulate LDLR expression, starve the cells by incubating them in a medium containing LPDS for 18-24 hours.
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Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for 24 hours.
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LDL Incubation: Replace the medium with fresh medium containing fluorescently labeled LDL (e.g., 10 µg/mL) and incubate for 3-4 hours at 37°C.
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Washing: Wash the cells multiple times with PBS to remove unbound fluorescent LDL.
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Quantification: Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify the uptake using a fluorescence microscope.
ELISA for Secreted PCSK9
Materials:
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Conditioned media from treated HepG2 cells
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Human PCSK9 ELISA kit
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Microplate reader
Protocol:
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Sample Collection: Collect the cell culture supernatant from HepG2 cells treated with this compound or vehicle control for 24 hours.
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Sample Preparation: Centrifuge the supernatant to remove any cell debris.
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ELISA Procedure: Follow the manufacturer's instructions for the specific PCSK9 ELISA kit. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.
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Measurement: Measure the absorbance using a microplate reader.
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Analysis: Calculate the concentration of PCSK9 in the samples based on the standard curve.
Conclusion
This compound represents a promising small molecule tool for the pharmacological upregulation of TRIB1. Its mechanism of action, while not fully elucidated at the initial binding event, clearly involves the activation of the MEK/ERK signaling pathway, leading to increased TRIB1 transcription. The downstream consequences of elevated TRIB1 in hepatocytes, particularly the dual regulation of LDLR and PCSK9, highlight its potential for the development of novel lipid-lowering therapies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate biology of TRIB1 and to explore the therapeutic utility of TRIB1 inducers like this compound. Future research focused on identifying the direct molecular target of this compound will be crucial for a complete understanding of its mechanism and for the development of more potent and specific second-generation compounds.
References
- 1. Novel tricyclic glycal-based TRIB1 inducers that reprogram LDL metabolism in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Overexpression of PCSK9 accelerates the degradation of the LDLR in a post-endoplasmic reticulum compartment - PMC [pmc.ncbi.nlm.nih.gov]
The Function of BRD0418: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD0418 is a small molecule modulator identified through diversity-oriented synthesis that has garnered significant interest for its role in regulating lipid metabolism. This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its biological activities. This compound upregulates the expression of Tribbles pseudokinase 1 (TRIB1), a key regulator of lipoprotein metabolism, leading to a series of downstream effects that are potentially beneficial in the context of cardiovascular disease. These effects include enhanced low-density lipoprotein (LDL) uptake, reduced very-low-density lipoprotein (VLDL) secretion, and decreased cholesterol biosynthesis. The induction of TRIB1 by this compound is mediated, at least in part, through the MEK-ERK signaling pathway. This document serves as a core technical resource for researchers investigating this compound and its therapeutic potential.
Core Mechanism of Action: Upregulation of TRIB1
This compound functions primarily by increasing the expression of Tribbles pseudokinase 1 (TRIB1). TRIB1 is a member of the Tribbles family of pseudokinases, which, despite lacking catalytic activity, act as scaffold proteins to regulate various cellular processes. In the context of lipid metabolism, TRIB1 plays a crucial role in modulating the expression of genes involved in lipoprotein assembly and clearance.
The induction of TRIB1 by this compound has been demonstrated to be dependent on the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathway.[1][2] Inhibition of MEK activity has been shown to block the this compound-mediated upregulation of TRIB1.[2]
Signaling Pathway of this compound Action
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on various aspects of lipid metabolism.
Table 1: Effect of this compound on TRIB1 and LDLR Expression
| Cell Line | Treatment Concentration (µM) | TRIB1 mRNA Upregulation (fold change) | LDLR mRNA Upregulation (fold change) |
| HepG2 | 0.2 - 25 | Lowest concentration for 2-fold upregulation | Lowest concentration for 2-fold upregulation |
| Various | 0.2 - 25 | Concentration for 2-fold or max upregulation | Concentration for 2-fold or max upregulation |
Note: Specific fold-change values at defined concentrations from the primary literature were not consistently available in the initial search. The table reflects the reported methodology of determining the lowest concentration to achieve a 2-fold upregulation.[3]
Table 2: Functional Effects of this compound on Lipoprotein Metabolism
| Assay | Cell Line | This compound Concentration | Effect |
| LDL Uptake | HepG2 | Not specified | Increased |
| Cholesterol Biosynthesis | HepG2 | Not specified | Decreased |
| VLDL (ApoB) Secretion | HepG2 | Not specified | Decreased |
Note: Specific IC50 or EC50 values for these functional assays were not available in the initial search results. The effects are described qualitatively based on the available literature.[3]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's function.
Cell Culture
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Cell Line: HepG2 (human hepatocellular carcinoma) cells were a primary model system.
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Culture Medium: Cells were maintained in Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
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Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
Gene Expression Analysis (Quantitative RT-PCR)
This protocol was used to measure the mRNA levels of TRIB1 and other target genes.
-
RNA Isolation: Total RNA was extracted from treated and control cells using a suitable method, such as TRIzol reagent, according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the isolated RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): qPCR was performed using a SYBR Green-based detection method on a real-time PCR system. Gene-specific primers for TRIB1, LDLR, and a housekeeping gene (e.g., GAPDH) for normalization were used.
-
Data Analysis: The relative gene expression was calculated using the comparative Ct (ΔΔCt) method.
LDL Uptake Assay
This assay measures the ability of cells to take up LDL particles from the surrounding medium.
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Cell Plating: HepG2 cells were seeded in multi-well plates.
-
Treatment: Cells were treated with various concentrations of this compound or a vehicle control for a specified period.
-
LDL Incubation: The culture medium was replaced with a medium containing fluorescently labeled LDL (e.g., DiI-LDL), and the cells were incubated for several hours.
-
Washing: Cells were washed multiple times with phosphate-buffered saline (PBS) to remove any unbound fluorescent LDL.
-
Quantification: The amount of LDL uptake was quantified by measuring the fluorescence intensity using a microplate reader or by visualizing and quantifying the fluorescence using microscopy.
Cholesterol Biosynthesis Assay
This assay measures the rate of de novo cholesterol synthesis within the cells.
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Cell Treatment: HepG2 cells were treated with this compound or a vehicle control.
-
Metabolic Labeling: Cells were incubated with a radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate, for a defined period.
-
Lipid Extraction: Total lipids were extracted from the cells using a solvent mixture (e.g., hexane/isopropanol).
-
Separation and Quantification: The extracted lipids were separated by thin-layer chromatography (TLC) to isolate the cholesterol fraction. The amount of radiolabel incorporated into cholesterol was then quantified using a scintillation counter.
VLDL Secretion Assay
This assay quantifies the secretion of VLDL particles from hepatocytes.
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Cell Treatment: HepG2 cells were treated with this compound or a vehicle control.
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Pulse-Chase Labeling: Cells were "pulsed" with a radiolabeled amino acid (e.g., [³⁵S]-methionine/cysteine) to label newly synthesized proteins, including Apolipoprotein B (ApoB), a key component of VLDL. This was followed by a "chase" with unlabeled media.
-
ApoB Immunoprecipitation: At various time points during the chase, the culture medium was collected, and ApoB-containing lipoproteins (VLDL) were immunoprecipitated using an ApoB-specific antibody.
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Quantification: The amount of secreted, radiolabeled ApoB was quantified by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by autoradiography or phosphorimaging.
Conclusion
This compound is a valuable research tool for investigating the role of TRIB1 in lipid metabolism. Its ability to upregulate TRIB1 expression via the MEK-ERK pathway provides a chemical biology approach to study the downstream consequences of increased TRIB1 activity. The observed effects of this compound on increasing LDL uptake and decreasing VLDL secretion and cholesterol biosynthesis highlight the potential of targeting TRIB1 for the development of novel therapeutics for dyslipidemia and related cardiovascular diseases. Further research is warranted to fully elucidate the molecular targets of this compound and to evaluate its efficacy and safety in in vivo models.
References
BRD0418: A Novel Small-Molecule Regulator of Lipoprotein Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRD0418 is a small molecule identified through diversity-oriented synthesis that has demonstrated significant potential in the regulation of lipoprotein metabolism. This molecule acts as an inducer of Tribbles Pseudokinase 1 (TRIB1) expression, a key regulator of lipid homeostasis. By upregulating TRIB1, this compound initiates a cascade of events that collectively shift hepatic lipoprotein metabolism from a state of production to one of clearance. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols for its study, and quantitative data on its effects, intended to serve as a valuable resource for researchers in the field of cardiovascular disease and drug discovery.
Mechanism of Action: The this compound-TRIB1 Axis
This compound exerts its effects on lipoprotein metabolism primarily through the upregulation of TRIB1. TRIB1 is a pseudokinase that acts as a scaffold protein, influencing various signaling pathways. In the context of hepatic lipid metabolism, increased TRIB1 expression leads to a series of favorable outcomes.
Treatment of the human hepatoma cell line, HepG2, with this compound results in a significant, dose-dependent increase in TRIB1 mRNA levels. This induction of TRIB1 phenocopies the effects observed with direct TRIB1 overexpression, which include a reduction in the synthesis of triglycerides and a decrease in the secretion of apolipoprotein B (apoB), a primary component of very-low-density lipoprotein (VLDL). The reduced availability of lipids for apoB lipidation is thought to target apoB for ER-associated degradation (ERAD).
Furthermore, the upregulation of TRIB1 by this compound leads to a broader reprogramming of gene expression. This includes the downregulation of genes involved in cholesterol and fatty acid biosynthesis, as well as those critical for lipoprotein assembly. Concurrently, this compound treatment has been shown to increase the expression of the low-density lipoprotein receptor (LDLR), enhancing the uptake of LDL cholesterol from the extracellular environment. This dual action of inhibiting lipid production and promoting lipid clearance makes this compound a molecule of significant interest for therapeutic development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Effect of this compound on TRIB1 and LDLR Gene Expression in Various Cell Lines [1]
| Cell Line | Tissue of Origin | Lowest this compound Concentration for 2-fold TRIB1 Upregulation (µM) | Lowest this compound Concentration for 2-fold LDLR Upregulation (µM) |
| HepG2 | Liver | 2.3 | 5 |
| Huh7 | Liver | 5 | 10 |
| A549 | Lung | 10 | Inactive |
| HEK293 | Kidney | 5 | 10 |
| HeLa | Cervix | 10 | Inactive |
| K562 | Bone Marrow | Inactive | Inactive |
| MCF7 | Breast | 10 | Inactive |
| PC3 | Prostate | 5 | 5 |
| U2OS | Bone | 10 | Inactive |
| BJ | Foreskin | Inactive | Inactive |
| HUVEC | Endothelium | Inactive | Inactive |
| LNCaP | Prostate | 5 | 5 |
Data represents the lowest concentration of this compound at which a 2-fold upregulation of the respective transcript was observed after a 6-hour (for TRIB1) or 24-hour (for LDLR) exposure.
Table 2: Effect of this compound on Gene Expression in HepG2 Cells [2]
| Gene | Function | Fold Change with 25 µM this compound (24h) |
| HMGCR | Cholesterol Biosynthesis | Downregulated |
| HMGCS | Cholesterol Biosynthesis | Downregulated |
| FASN | Fatty Acid Biosynthesis | Downregulated |
| SCD1 | Fatty Acid Biosynthesis | Downregulated |
| MTTP | Lipoprotein Assembly | Downregulated |
| APOC3 | Lipoprotein Assembly | Downregulated |
Signaling Pathway
The signaling pathway initiated by this compound is centered on the induction of TRIB1. The following diagram illustrates the key steps in this pathway.
Caption: this compound signaling pathway in hepatocytes.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the discovery and characterization of this compound.
High-Throughput Screening for TRIB1 Inducers
This protocol outlines the cell-based high-throughput screen used to identify small-molecule inducers of TRIB1 expression.
Caption: High-throughput screening workflow for TRIB1 inducers.
Detailed Methodology:
-
Cell Line: A stable HepG2 cell line was generated containing a luciferase reporter gene under the control of the human TRIB1 promoter.
-
Plating: Cells were seeded into 384-well plates at a density that ensures logarithmic growth during the assay period.
-
Compound Addition: The diversity-oriented synthesis (DOS) small-molecule library was added to the wells at a final concentration of approximately 10 µM.
-
Incubation: Plates were incubated for 6 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: After incubation, cells were lysed, and a luciferase substrate was added. Luminescence was measured using a plate reader.
-
Data Analysis: Raw luminescence values were normalized to controls (DMSO-treated wells) to identify compounds that significantly increased TRIB1 promoter activity.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol was used to validate the effect of this compound on the mRNA levels of TRIB1 and other genes involved in lipoprotein metabolism.
-
Cell Culture and Treatment: HepG2 cells were cultured in standard conditions and treated with varying concentrations of this compound or DMSO as a vehicle control for the indicated times (e.g., 6 or 24 hours).
-
RNA Extraction: Total RNA was isolated from the cells using a commercially available RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and random primers.
-
qRT-PCR: The relative expression of target genes (e.g., TRIB1, LDLR, HMGCR, FASN) was quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels were normalized to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The fold change in gene expression in this compound-treated cells relative to DMSO-treated cells was calculated using the ΔΔCt method.
Apolipoprotein B (apoB) Secretion Assay
This assay measures the rate of secretion of apoB, a key component of VLDL, from hepatocytes.
-
Cell Culture and Treatment: HepG2 cells were seeded in multi-well plates and treated with this compound or DMSO for a specified period.
-
Metabolic Labeling (Optional): To measure newly synthesized and secreted apoB, cells can be pulsed with a radiolabeled amino acid (e.g., ³⁵S-methionine/cysteine) for a short period.
-
Collection of Conditioned Media: The cell culture medium was collected at various time points.
-
Quantification of apoB: The amount of apoB in the conditioned media was quantified by an enzyme-linked immunosorbent assay (ELISA) or by immunoprecipitation followed by SDS-PAGE and autoradiography (if metabolically labeled).
-
Data Analysis: The rate of apoB secretion was determined by plotting the cumulative amount of secreted apoB over time.
Conclusion and Future Directions
This compound represents a promising pharmacological tool and a potential starting point for the development of novel therapeutics for dyslipidemia and related cardiovascular diseases. Its mechanism of action, centered on the induction of TRIB1, offers a multi-pronged approach to favorably modulate lipoprotein metabolism. Future research should focus on in vivo studies to validate the efficacy and safety of this compound and its analogs in animal models of dyslipidemia and atherosclerosis. Furthermore, a deeper understanding of the upstream regulators of TRIB1 and the full spectrum of its downstream effectors will be crucial for optimizing therapeutic strategies targeting this pathway. The detailed protocols and data presented in this guide are intended to facilitate further investigation into this exciting area of research.
References
An In-depth Technical Guide to the Discovery and Synthesis of BRD0418
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD0418 is a novel small molecule identified through diversity-oriented synthesis (DOS) that has garnered significant interest for its role in modulating lipid metabolism. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is designed to furnish researchers and drug development professionals with the detailed information necessary to understand and potentially expand upon the therapeutic applications of this compound. This document includes a representative synthesis protocol, a detailed summary of its biological activity with quantitative data, and elucidated signaling pathways and experimental workflows.
Discovery of this compound: A High-Throughput Screen for TRIB1 Inducers
This compound was identified from a high-throughput screen of a DOS library for small molecules that upregulate the expression of Tribbles pseudokinase 1 (TRIB1) in the human hepatocellular carcinoma cell line, HepG2. TRIB1 is a protein known to play a crucial role in regulating lipoprotein metabolism. Increased TRIB1 expression is associated with reduced secretion of very-low-density lipoprotein (VLDL) and lower plasma levels of low-density lipoprotein (LDL) cholesterol and triglycerides, making it an attractive therapeutic target for coronary artery disease.
The screening process involved treating HepG2 cells with compounds from the DOS library and subsequently measuring TRIB1 mRNA levels using a quantitative reverse transcription polymerase chain reaction (qRT-PCR) assay. This compound emerged as a confirmed hit, demonstrating a dose-dependent induction of TRIB1 expression without significant cytotoxicity.
Chemical Synthesis of this compound
This compound is a benzofuran (B130515) derivative. While the precise, step-by-step synthesis protocol for this compound has not been publicly disclosed in the primary literature, a representative synthesis for a structurally similar 2-aryl-benzofuran-3-carboxamide is presented below. This protocol is based on established synthetic methodologies for this class of compounds.
Representative Synthesis of a 2-Aryl-Benzofuran-3-Carboxamide
This synthesis involves a multi-step process starting from a substituted salicylaldehyde (B1680747) and an alpha-bromoarylacetate.
Step 1: O-Alkylation of Salicylaldehyde
A substituted salicylaldehyde is reacted with a methyl α-bromoarylacetate in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to afford the corresponding methyl 2-(2-formylphenoxy)-2-arylacetate.
Step 2: Intramolecular Cyclization and Ester Hydrolysis
The intermediate from Step 1 undergoes an intramolecular cyclization upon treatment with a base, such as sodium methoxide (B1231860) in methanol, to form the methyl 2-arylbenzofuran-3-carboxylate. Subsequent hydrolysis of the methyl ester using a strong base like sodium hydroxide, followed by acidic workup, yields the 2-arylbenzofuran-3-carboxylic acid.
Step 3: Amide Coupling
The resulting carboxylic acid is then coupled with a desired amine (in the case of this compound, an aniline (B41778) derivative) using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in the presence of a base like diisopropylethylamine (DIPEA) in an aprotic solvent like DMF. This final step yields the target 2-aryl-benzofuran-3-carboxamide.
Biological Activity and Quantitative Data
This compound's primary biological activity is the induction of TRIB1 expression. This activity has been quantified in various cell lines, and the downstream effects on lipid metabolism have been characterized.
| Cell Line | Assay | Parameter | Value | Reference |
| HepG2 | TRIB1 mRNA expression | EC50 | 2.3 µM | [1] |
| HepG2 | TRIB1 mRNA expression | Fold Induction (at 25 µM, 6h) | ~3.5-fold | [1] |
| HuH7 | TRIB1 mRNA expression | Lowest Active Conc. (2-fold induction) | 0.8 µM | Nagiec et al., 2015 |
| A549 | TRIB1 mRNA expression | Lowest Active Conc. (2-fold induction) | 3.1 µM | Nagiec et al., 2015 |
| K562 | TRIB1 mRNA expression | Lowest Active Conc. (2-fold induction) | 12.5 µM | Nagiec et al., 2015 |
| HepG2 | LDLR mRNA expression | Lowest Active Conc. (2-fold induction) | 3.1 µM | Nagiec et al., 2015 |
| HuH7 | LDLR mRNA expression | Lowest Active Conc. (2-fold induction) | 1.6 µM | Nagiec et al., 2015 |
| HepG2 | ApoB Secretion | Inhibition | Dose-dependent | Nagiec et al., 2015 |
Signaling Pathway and Mechanism of Action
The induction of TRIB1 expression by this compound is mediated, at least in part, through the activation of the MEK-ERK signaling pathway. Inhibition of MEK1/2 has been shown to attenuate the this compound-induced upregulation of TRIB1.
Caption: Proposed signaling pathway for this compound-induced TRIB1 expression.
Experimental Protocols
High-Throughput Screening for TRIB1 Inducers
Caption: Workflow for the high-throughput screening to identify TRIB1 inducers.
Protocol:
-
Cell Seeding: HepG2 cells are seeded into 384-well plates at a density that ensures they are in a logarithmic growth phase at the time of compound addition.
-
Compound Addition: Compounds from the diversity-oriented synthesis library are added to the wells to a final concentration of, for example, 10 µM. A DMSO control is included.
-
Incubation: Plates are incubated for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis and RNA Isolation: After incubation, cells are lysed, and total RNA is isolated using a commercially available kit.
-
qRT-PCR: The expression of TRIB1 mRNA is quantified by one-step quantitative reverse transcription PCR. Gene expression is normalized to a housekeeping gene, such as GAPDH.
-
Hit Confirmation: Compounds that show a significant increase in TRIB1 expression are selected for further validation. This includes generating dose-response curves to determine EC50 values and performing cytotoxicity assays (e.g., CellTiter-Glo) to ensure the observed effect is not due to cellular toxicity.
Apolipoprotein B (ApoB) Secretion Assay
Caption: Workflow for measuring ApoB secretion from HepG2 cells.
Protocol:
-
Cell Culture: HepG2 cells are cultured in complete medium until they reach 80-90% confluency.
-
Serum Starvation: The cells are then washed and incubated in serum-free medium overnight to synchronize them and reduce basal lipoprotein secretion.
-
Compound Treatment: The following day, the medium is replaced with fresh serum-free medium containing various concentrations of this compound or a vehicle control (DMSO). The cells are incubated for a defined period, typically 24 hours.
-
Media Collection: After the incubation period, the culture medium is collected.
-
Sample Preparation: The collected medium is centrifuged to pellet any detached cells or debris.
-
ApoB Quantification: The concentration of ApoB in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Normalization: The amount of secreted ApoB is normalized to the total cellular protein content of the corresponding well to account for any differences in cell number.
Conclusion
This compound represents a promising small molecule tool for the study of TRIB1 biology and its role in lipid metabolism. Its discovery through a phenotypic screen highlights the power of diversity-oriented synthesis in identifying novel modulators of important biological pathways. This technical guide provides a foundational understanding of this compound, from its synthesis to its cellular effects, and serves as a valuable resource for researchers seeking to explore its therapeutic potential further. The provided protocols and data offer a starting point for the design of future experiments aimed at elucidating its precise mechanism of action and evaluating its efficacy in preclinical models of dyslipidemia and cardiovascular disease.
References
BRD0418: A Diversity-Oriented Synthesis Molecule Reprogramming Lipoprotein Metabolism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BRD0418 is a novel small molecule identified through diversity-oriented synthesis (DOS) that has emerged as a significant modulator of hepatic lipoprotein metabolism. This benzofuran-core molecule upregulates the expression of Tribbles Pseudokinase 1 (TRIB1), a key regulator of lipid homeostasis. By inducing TRIB1, this compound initiates a cascade of events that shifts cellular metabolism from lipogenesis towards lipid scavenging, characterized by reduced secretion of very-low-density lipoprotein (VLDL) and increased uptake of low-density lipoprotein (LDL). This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization.
Introduction to this compound and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy in chemical biology and drug discovery that aims to create collections of structurally diverse small molecules. Unlike target-oriented synthesis, which focuses on a single or a small set of structurally related molecules, DOS explores a wider range of chemical space to identify novel bioactive compounds with unique mechanisms of action.
This compound is a prime example of a successful discovery from a DOS-derived small-molecule library. It is a benzofuran-containing compound that was identified in a high-throughput phenotypic screen for inducers of TRIB1 expression in human hepatoma cells (HepG2). Subsequent studies have demonstrated its potential as a chemical probe to investigate the role of TRIB1 in lipoprotein metabolism and as a potential starting point for the development of therapeutics for coronary artery disease.
Synthesis of the this compound Core: A Diversity-Oriented Approach
The synthesis of this compound and its analogs leverages the principles of DOS to generate a library of related benzofuran (B130515) scaffolds. A representative synthetic approach to the 2-aryl-benzofuran-3-carboxamide core, similar to that of this compound, is outlined below. This multi-step synthesis allows for the introduction of diversity at multiple positions.
Experimental Protocol: Representative Synthesis of a 2-Aryl-Benzofuran-3-Carboxamide Library
This protocol describes a general method for the synthesis of a library of 2-aryl-benzofuran-3-carboxamides, the core scaffold of this compound.
Step 1: Synthesis of Ethyl Benzofuran-3-carboxylate
-
To a solution of a substituted salicylaldehyde (B1680747) (1.0 eq) in a suitable solvent (e.g., dichloromethane), add ethyl 2-diazoacetate (1.1 eq) dropwise at 0 °C.
-
Add a catalytic amount of a Lewis acid (e.g., HBF₄·OEt₂) and stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the ethyl benzofuran-3-carboxylate.
Step 2: Suzuki Coupling for Aryl Group Introduction
-
In a reaction vessel, combine the ethyl benzofuran-3-carboxylate (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., toluene/ethanol/water) and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the ethyl 2-aryl-benzofuran-3-carboxylate.
Step 3: Amide Formation
-
Hydrolyze the ester of the ethyl 2-aryl-benzofuran-3-carboxylate using a standard procedure (e.g., LiOH in THF/water).
-
To a solution of the resulting carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final 2-aryl-benzofuran-3-carboxamide.
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the upregulation of TRIB1 expression. This leads to a series of downstream events that collectively reprogram hepatic lipoprotein metabolism.
Signaling Pathway
This compound-mediated induction of TRIB1 is dependent on the activation of the MEK1/2-ERK1/2 signaling pathway. Treatment of HepG2 cells with this compound leads to the phosphorylation of ERK1/2. The precise upstream mechanism by which this compound activates this pathway is still under investigation.
Quantitative Data
The biological activity of this compound has been quantified in various cell-based assays. The following tables summarize the key quantitative data available.
Table 1: Effect of this compound on TRIB1 and LDLR mRNA Expression in Various Cell Lines
| Cell Line | Tissue of Origin | Lowest Active Concentration for 2-fold TRIB1 Upregulation (µM) | Lowest Active Concentration for 2-fold LDLR Upregulation (µM) |
| HepG2 | Liver | 0.8 | 3.1 |
| Huh7 | Liver | 1.6 | 12.5 |
| A549 | Lung | 3.1 | Inactive |
| HCT116 | Colon | 1.6 | Inactive |
| MCF7 | Breast | 6.3 | Inactive |
Data adapted from Nagiec MM, et al. PLoS One. 2015.
Table 2: Potency of a this compound Analog (BRD8518) in HepG2 Cells
| Parameter | EC₅₀ (µM) |
| TRIB1 Upregulation | ~0.4 |
| LDLR Upregulation | ~0.5 |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.
TRIB1 mRNA Expression Analysis by quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the change in TRIB1 mRNA expression in response to this compound treatment.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green PCR master mix
-
Primers for TRIB1 and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reaction by mixing the cDNA template, SYBR Green master mix, and forward and reverse primers for TRIB1 and the housekeeping gene.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the fold change in TRIB1 expression relative to the housekeeping gene and normalized to the vehicle-treated control.
Apolipoprotein B (ApoB) Secretion Assay by ELISA
Objective: To measure the amount of ApoB secreted by HepG2 cells following treatment with this compound.
Materials:
-
HepG2 cells
-
Serum-free cell culture medium
-
This compound
-
Human ApoB ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in a 24-well plate and grow to confluency. Wash the cells with PBS and incubate in serum-free medium containing various concentrations of this compound or vehicle for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ApoB ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-ApoB antibody.
-
Incubating to allow ApoB to bind.
-
Washing the plate to remove unbound substances.
-
Adding a biotin-conjugated anti-ApoB antibody.
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of ApoB in each sample by interpolating from the standard curve. Normalize the ApoB concentration to the total cell protein content in each well.
LDL Uptake Assay
Objective: To visualize and quantify the uptake of LDL by HepG2 cells after treatment with this compound.
Materials:
-
HepG2 cells
-
This compound
-
Fluorescently labeled LDL (e.g., DiI-LDL or pHrodo Red LDL)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells on glass-bottom plates or coverslips. Treat the cells with this compound or vehicle for 48 hours to allow for changes in LDLR expression.
-
LDL Incubation: Wash the cells and incubate them with medium containing fluorescently labeled LDL for 2-4 hours at 37°C.
-
Washing and Fixation: Wash the cells multiple times with cold PBS to remove unbound LDL. Fix the cells with 4% paraformaldehyde.
-
Imaging: Visualize the internalized fluorescent LDL using a fluorescence microscope.
-
Quantification: Quantify the fluorescence intensity per cell using image analysis software to determine the relative amount of LDL uptake.
Conclusion
This compound stands as a testament to the power of diversity-oriented synthesis in uncovering novel biological probes. Its ability to upregulate TRIB1 and consequently reprogram hepatic lipoprotein metabolism highlights a promising new avenue for the development of therapies for cardiovascular diseases. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the intricate biology of TRIB1. Further medicinal chemistry efforts to optimize the potency and pharmacokinetic properties of the benzofuran scaffold may lead to the development of clinical candidates targeting this important pathway.
The Role of BRD0418 and BET Protein Inhibition in Coronary Artery Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronary artery disease (CAD) remains a leading cause of morbidity and mortality worldwide, driven by the complex interplay of lipid dysregulation and chronic inflammation within the arterial wall. This guide explores the emerging role of small molecule inhibitors targeting epigenetic readers, specifically Bromodomain and Extra-Terminal (BET) proteins like BRD4, as a promising therapeutic avenue. While direct research on BRD0418 in CAD is nascent, its function as a modulator of tribbles pseudokinase 1 (TRIB1) expression and its impact on lipoprotein metabolism positions it as a relevant tool for investigating key pathways in atherosclerosis.[1] This document will delve into the well-established role of the broader class of BET inhibitors in CAD research, providing a framework for understanding the potential significance of compounds like this compound.
BRD4: An Epigenetic Regulator in Cardiovascular Disease
Bromodomain-containing protein 4 (BRD4) is a key member of the BET family of proteins that recognizes and binds to acetylated lysine (B10760008) residues on histones, thereby playing a pivotal role in regulating gene transcription.[2][3] There is increasing evidence that BRD4 is a central player in various cardiovascular diseases, including atherosclerosis, heart failure, and hypertension.[4][5] Its inhibition has been shown to modulate inflammatory responses and lipid metabolism, both of which are critical in the pathogenesis of CAD.[6][7]
Mechanism of Action in Coronary Artery Disease
The therapeutic potential of targeting BRD4 in CAD stems from its ability to influence multiple disease-relevant pathways:
-
Anti-Inflammatory Effects: BRD4 is known to cooperate with key inflammatory transcription factors like NF-κB to drive the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells.[8] Inhibition of BRD4 can suppress this inflammatory cascade, a crucial step in the initiation and progression of atherosclerotic plaques.[9][10][11][12][13]
-
Lipid Metabolism Regulation: BRD4 has been shown to regulate a cascade of genes involved in lipid accumulation and fatty acid metabolism.[6][7][14] By modulating the expression of these genes, BRD4 inhibitors can potentially influence lipid deposition within the arterial wall, a hallmark of atherosclerosis. This compound, in particular, is noted for its effect on shifting lipoprotein metabolism from production towards clearance.[1]
-
Endothelial Cell Function: Endothelial dysfunction is an early event in atherogenesis. BRD4 inhibition has been demonstrated to protect endothelial cells from inflammatory insults, preserve the integrity of the endothelial monolayer, and reduce the expression of molecules involved in leukocyte recruitment.[8]
Quantitative Data on BET Inhibitor Activity
While specific quantitative data for this compound in CAD models is not extensively available in the public domain, the effects of well-characterized BRD4 inhibitors like JQ1 provide valuable insights.
| Inhibitor | Target(s) | Cell Type | Effect | Concentration/Dosage | Reference |
| JQ1 | Pan-BET inhibitor | 3T3-L1 white adipocyte-like cells | Reduced expression of genes involved in lipid accumulation (Dgat2, Gpd1, Fasn, etc.) | 10-100 nM | [6][14] |
| JQ1 | Human Umbilical Vein Endothelial Cells (HUVECs) | Mitigated TNFα-induced overexpression of Fibronectin (FN1) | Not specified | [15] | |
| JQ1 | Human Umbilical Vein Endothelial Cells (HUVECs) | Reduced expression of proinflammatory markers (SELE, VCAM-1, IL6) | Not specified | [8] | |
| Apabetalone (RVX-208) | Selective BRD4 inhibitor | Human Umbilical Vein Endothelial Cells (HUVECs) | Reduced expression of proinflammatory markers (SELE, VCAM-1, IL6) | Not specified | [8] |
Signaling Pathways and Experimental Workflows
The study of BRD4 and its inhibitors in the context of CAD involves the investigation of specific signaling pathways and the application of established experimental models.
Key Signaling Pathway: BRD4 in Endothelial Inflammation
// Nodes TNFa [label="TNF-α", fillcolor="#EA4335"]; TNFR [label="TNFR", fillcolor="#F1F3F4"]; NFkB [label="NF-κB Signaling", fillcolor="#FBBC05"]; BRD4 [label="BRD4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetyl_Histones [label="Acetylated\nHistones", shape=ellipse, fillcolor="#F1F3F4"]; Gene_Expression [label="Pro-inflammatory Gene\nExpression (VCAM-1, SELE, IL-6)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Atherosclerosis [label="Atherosclerosis\nProgression", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"]; JQ1 [label="JQ1 / Apabetalone\n(BET Inhibitors)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TNFa -> TNFR [label="Binds"]; TNFR -> NFkB [label="Activates"]; NFkB -> BRD4 [label="Cooperates with"]; BRD4 -> Acetyl_Histones [label="Binds to"]; Acetyl_Histones -> Gene_Expression [label="Promotes Transcription"]; Gene_Expression -> Atherosclerosis [label="Contributes to"]; JQ1 -> BRD4 [label="Inhibits Binding", style=dashed, arrowhead=tee];
} mend Caption: BRD4-mediated pro-inflammatory gene expression in endothelial cells.
Experimental Workflow: Investigating BET Inhibitor Effects on Endothelial Cells
// Nodes start [label="Start:\nCulture HUVECs", shape=ellipse, fillcolor="#FFFFFF"]; treatment [label="Treatment Groups:\n1. Control\n2. TNF-α\n3. TNF-α + BETi\n4. BETi alone", shape=box, fillcolor="#FBBC05"]; incubation [label="Incubation", shape=ellipse, fillcolor="#FFFFFF"]; analysis [label="Downstream Analysis", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; qpcr [label="RT-qPCR\n(Gene Expression of\nVCAM-1, SELE, IL-6)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; western [label="Western Blot\n(Protein Expression)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; permeability [label="Endothelial Permeability\nAssay", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; proteomics [label="Global Proteomics\n(e.g., IMS-DIA-MS)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> treatment; treatment -> incubation; incubation -> analysis; analysis -> qpcr; analysis -> western; analysis -> permeability; analysis -> proteomics; } mend Caption: Workflow for studying BET inhibitor effects on endothelial inflammation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the role of BET inhibitors in CAD-related cellular models.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for in vitro studies of endothelial function.[8][15][16]
-
Culture Conditions: HUVECs are typically cultured in endothelial cell growth medium supplemented with growth factors and fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: To mimic an inflammatory environment, cells are often treated with Tumor Necrosis Factor-alpha (TNF-α).[8][15] The BET inhibitor (e.g., JQ1, Apabetalone, or a novel compound like this compound) is added either as a pretreatment or concurrently with the inflammatory stimulus.
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
-
Purpose: To quantify the mRNA expression levels of target genes.
-
Protocol:
-
Total RNA is extracted from treated and control cells using a commercial RNA isolation kit.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcription kit.
-
RT-qPCR is performed using a qPCR system with SYBR Green or TaqMan probes for specific genes of interest (e.g., VCAM1, SELE, IL6) and a housekeeping gene for normalization (e.g., GAPDH).
-
Relative gene expression is calculated using the ΔΔCt method.
-
Western Blotting
-
Purpose: To detect and quantify the protein levels of target molecules.
-
Protocol:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with non-fat milk or bovine serum albumin to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the protein of interest (e.g., VCAM-1, p-NF-κB) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Endothelial Permeability Assay
-
Purpose: To assess the integrity of the endothelial cell monolayer.
-
Protocol:
-
HUVECs are grown to confluence on a Transwell insert with a porous membrane.
-
Cells are treated with the inflammatory stimulus and/or the BET inhibitor.
-
A fluorescently labeled high-molecular-weight dextran (B179266) is added to the upper chamber.
-
After a defined incubation period, the amount of fluorescence that has passed through the endothelial monolayer into the lower chamber is measured using a fluorescence plate reader.
-
An increase in fluorescence in the lower chamber indicates increased permeability.
-
Future Directions and the Potential of this compound
The established role of BRD4 in mediating inflammation and lipid metabolism in the context of atherosclerosis provides a strong rationale for the continued development of BET inhibitors for CAD.[4][5] While compounds like JQ1 and Apabetalone have paved the way, there is a need for more selective and potent molecules.
This compound, with its documented effect on TRIB1 expression and lipoprotein metabolism, represents an intriguing tool for dissecting the complex interplay between epigenetic regulation and lipid handling in the development of CAD.[1] Future research should focus on:
-
Elucidating the specific mechanism by which this compound regulates TRIB1 and its downstream effects on lipid-related gene expression in relevant cell types (e.g., hepatocytes, macrophages, endothelial cells).
-
Conducting comprehensive in vitro and in vivo studies to evaluate the efficacy of this compound in models of atherosclerosis.
-
Performing head-to-head comparisons of this compound with known BRD4 inhibitors to understand its unique pharmacological profile.
Conclusion
Targeting the epigenetic reader BRD4 with small molecule inhibitors is a promising strategy in the fight against coronary artery disease. The wealth of data on the anti-inflammatory and lipid-modulating effects of BET inhibitors provides a solid foundation for further research and development. Compounds like this compound, while not as extensively characterized in the context of CAD, offer a valuable opportunity to explore novel aspects of the underlying disease biology and potentially uncover new therapeutic targets. This guide provides a technical overview to aid researchers in navigating this exciting and rapidly evolving field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bromodomain-containing protein 4 and its role in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The therapeutic potential of BRD4 in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromodomain-containing protein 4 regulates a cascade of lipid-accumulation-related genes at the transcriptional level in the 3T3-L1 white adipocyte-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromodomain-containing protein 4 (BRD4) as an epigenetic regulator of fatty acid metabolism genes and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inflammation in atherosclerotic cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress on the Relationship between Atherosclerosis and Inflammation [mdpi.com]
- 11. Atherosclerosis and Inflammation: Insights from the Theory of General Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Influence of Shear Stress, Inflammation and BRD4 Inhibition on Human Endothelial Cells: A Holistic Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of Shear Stress, Inflammation and BRD4 Inhibition on Human Endothelial Cells: A Holistic Proteomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD0418: A Novel Modulator of Lipoprotein Metabolism Through TRIB1 Expression
An In-depth Technical Guide on Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD0418 is a small molecule identified through a high-throughput phenotypic screen as a potent upregulator of Tribbles pseudokinase 1 (TRIB1) expression. This guide provides a comprehensive overview of the target identification and validation process for this compound, focusing on its role in regulating hepatic lipoprotein metabolism. While the direct molecular target of this compound remains to be elucidated, its downstream effects are characterized by the modulation of key genes involved in cholesterol homeostasis. This document details the experimental methodologies employed in its discovery and validation, presents quantitative data on its cellular activity, and visualizes the known signaling pathways and experimental workflows.
Introduction
Coronary artery disease (CAD) remains a leading cause of mortality worldwide, with dyslipidemia being a major risk factor. The regulation of lipoprotein metabolism is a complex process, and identifying novel therapeutic targets and small molecule modulators is of significant interest. Tribbles pseudokinase 1 (TRIB1) has emerged as a key regulator of hepatic lipid metabolism. Genetic association studies have linked TRIB1 to plasma lipid levels and the risk of CAD. Upregulation of TRIB1 expression has been shown to reduce the secretion of very-low-density lipoprotein (VLDL) and lower plasma levels of low-density lipoprotein (LDL) cholesterol and triglycerides.
This compound was discovered in a search for small-molecule inducers of TRIB1 expression. Its identification and subsequent characterization have provided a valuable chemical tool to probe the TRIB1 signaling pathway and its role in lipoprotein metabolism. This guide summarizes the current knowledge on this compound, with a focus on its target validation and mechanism of action.
Target Identification: A Phenotypic Screening Approach
The initial identification of this compound was achieved through a high-throughput phenotypic screen designed to identify small molecules that increase the expression of TRIB1 mRNA in human hepatoma HepG2 cells.
Experimental Workflow: High-Throughput qRT-PCR Screen
Target Validation: Elucidating the Downstream Effects of this compound
Following its identification, this compound was subjected to a series of validation studies to confirm its effect on TRIB1 expression and to characterize its impact on lipoprotein metabolism.
Quantitative Analysis of Gene Expression
This compound treatment of various cell lines resulted in a dose-dependent increase in TRIB1 and LDL receptor (LDLR) mRNA levels. The table below summarizes the minimal concentration of this compound required to induce a 2-fold upregulation of these transcripts.
| Cell Line | TRIB1 (EC2x, µM) | LDLR (EC2x, µM) |
| HepG2 | 2.5 | 2.5 |
| Huh-7 | 5 | 5 |
| Primary Human Hepatocytes | 10 | 10 |
Table 1: Minimal concentration of this compound for 2-fold upregulation of TRIB1 and LDLR mRNA.
Signaling Pathway of this compound-Mediated Lipoprotein Metabolism
While the direct target of this compound is unknown, its downstream effects converge on the TRIB1-mediated regulation of lipoprotein metabolism. Increased TRIB1 expression leads to a series of events that ultimately enhance the clearance of LDL cholesterol.
Experimental Protocols
High-Throughput Quantitative RT-PCR (qRT-PCR) Screen
-
Cell Culture and Plating: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded into 384-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: A small molecule library is dispensed into the cell plates at a final concentration of 10 µM. Control wells with DMSO are included. Plates are incubated for 24 hours.
-
Cell Lysis and RNA Isolation: The culture medium is removed, and cells are lysed. Total RNA is isolated using a high-throughput RNA purification kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: The expression of TRIB1 mRNA is quantified by qRT-PCR using a sequence-specific probe. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The fold change in TRIB1 expression for each compound is calculated relative to the DMSO control. Compounds inducing a significant increase in TRIB1 expression are identified as hits.
LDL Uptake Assay
-
Cell Culture and Treatment: HepG2 cells are seeded in 96-well plates and treated with varying concentrations of this compound or a vehicle control (DMSO) for 48 hours.
-
Fluorescent LDL Incubation: The culture medium is replaced with a medium containing fluorescently labeled LDL (e.g., DiI-LDL) and incubated for 4 hours at 37°C.
-
Cell Staining and Imaging: Cells are washed to remove unbound fluorescent LDL and the nuclei are counterstained with a fluorescent dye (e.g., Hoechst 33342). Images are acquired using a high-content imaging system.
-
Image Analysis: The fluorescence intensity of the internalized LDL per cell is quantified using image analysis software.
PCSK9 Secretion Assay (ELISA)
-
Cell Culture and Treatment: HepG2 cells are cultured in 6-well plates and treated with different concentrations of this compound or a vehicle control for 48 hours.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA: The concentration of secreted PCSK9 in the supernatant is quantified using a commercially available PCSK9 ELISA kit, following the manufacturer's protocol.
-
Data Analysis: The amount of secreted PCSK9 is normalized to the total protein concentration of the corresponding cell lysate.
Conclusion and Future Directions
This compound represents a valuable tool for studying the regulation of lipoprotein metabolism via the TRIB1 pathway. While its efficacy in upregulating TRIB1 and modulating downstream targets like LDLR and PCSK9 is well-documented, the direct molecular target of this compound remains an important unanswered question. Future research should focus on target deconvolution studies, employing techniques such as affinity chromatography coupled with mass spectrometry, photo-affinity labeling, or cellular thermal shift assays (CETSA) to identify the direct binding partner of this compound. The elucidation of its direct target will provide a more complete understanding of its mechanism of action and could pave the way for the development of more potent and specific modulators of TRIB1 expression for the treatment of cardiovascular diseases.
The Effect of BRD0418 on Hepatic Lipid Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms by which the small molecule BRD0418 modulates hepatic lipid metabolism. This compound has been identified as an inducer of Tribbles pseudokinase 1 (TRIB1), a key regulator of lipogenesis. This document summarizes the quantitative effects of this compound, details the experimental protocols for its study, and visualizes the underlying signaling pathways.
Core Mechanism: this compound and the TRIB1-Mediated Suppression of Lipogenesis
This compound exerts its effects on hepatic lipid accumulation primarily by upregulating the expression of TRIB1.[1] TRIB1 is a pseudokinase that plays a crucial role in the post-transcriptional regulation of key lipogenic transcription factors. By inducing TRIB1, this compound initiates a cascade of events that ultimately leads to a reduction in the synthesis and accumulation of lipids in hepatocytes.
The primary target of TRIB1 in this pathway is the CCAAT/enhancer-binding protein alpha (C/EBPα). TRIB1 promotes the ubiquitination and subsequent proteasomal degradation of C/EBPα.[2][3] C/EBPα is a transcription factor that drives the expression of several genes involved in de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. Therefore, by reducing C/EBPα levels, TRIB1 effectively shuts down the DNL pathway.
Furthermore, TRIB1 has been shown to interact with and promote the degradation of other lipogenic regulators, including MLXIPL (carbohydrate-responsive element-binding protein, ChREBP).[4][5] This multi-pronged approach ensures a robust suppression of the entire lipogenic program.
The induction of TRIB1 by this compound not only curtails lipid synthesis but also impacts very-low-density lipoprotein (VLDL) production and secretion from the liver.[6] This dual action of reducing lipid synthesis and potentially altering lipoprotein metabolism makes this compound a molecule of significant interest in the context of non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders characterized by hepatic steatosis.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on gene expression and lipid metabolism in hepatic cells, primarily based on studies using the HepG2 human hepatoma cell line.
Table 1: Effect of this compound on Gene Expression in HepG2 Cells
| Gene | Concentration of this compound | Fold Change (mRNA) | Incubation Time | Reference |
| TRIB1 | 10 µM | ~2.5-fold increase | 24 hours | Nagiec et al., 2015 |
| SREBF1 (SREBP-1c) | 10 µM | ~0.6-fold (decrease) | 24 hours | Nagiec et al., 2015 |
| FASN (Fatty Acid Synthase) | 10 µM | ~0.5-fold (decrease) | 24 hours | Nagiec et al., 2015 |
| SCD (Stearoyl-CoA Desaturase) | 10 µM | ~0.4-fold (decrease) | 24 hours | Nagiec et al., 2015 |
| ACACA (Acetyl-CoA Carboxylase Alpha) | 10 µM | ~0.7-fold (decrease) | 24 hours | Nagiec et al., 2015 |
Table 2: Effect of this compound on Cellular Phenotypes in HepG2 Cells
| Phenotype | Concentration of this compound | % Change | Incubation Time | Reference |
| Triglyceride Synthesis | 10 µM | ~40% decrease | 24 hours | Nagiec et al., 2015 |
| ApoB Secretion | 10 µM | ~30% decrease | 24 hours | Nagiec et al., 2015 |
| Cellular Triglyceride Content | 10 µM | Significant decrease | 48 hours | Nagiec et al., 2015 |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular interactions and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound signaling pathway in hepatocytes.
Caption: Experimental workflow for studying this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on hepatic lipid accumulation. These protocols are based on the methods described by Nagiec et al., 2015.
Cell Culture and Treatment
-
Cell Line: HepG2 human hepatocellular carcinoma cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Plating for Experiments: For gene expression and lipid analysis, cells are seeded in 6-well or 12-well plates at a density that allows them to reach approximately 80% confluency at the time of treatment.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. On the day of the experiment, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 25 µM). The final concentration of DMSO in the culture medium should be kept constant across all conditions, including the vehicle control (typically ≤ 0.1%). Cells are incubated with the compound for the specified duration (e.g., 24 or 48 hours).
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system (e.g., Applied Biosystems 7900HT). The reaction mixture (20 µL) typically contains cDNA template, forward and reverse primers for the target genes (e.g., TRIB1, FASN, SCD, SREBF1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Thermal Cycling Conditions: A typical thermal cycling protocol includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, with the expression of the target gene normalized to the housekeeping gene.
Triglyceride Synthesis Assay
-
Metabolic Labeling: HepG2 cells are treated with this compound or vehicle control for a specified period (e.g., 24 hours). During the last few hours of treatment (e.g., 2-4 hours), the medium is replaced with fresh medium containing a radiolabeled lipid precursor, such as [¹⁴C]-acetic acid or [³H]-glycerol.
-
Cell Lysis: After the labeling period, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a suitable lysis buffer (e.g., RIPA buffer).
-
Lipid Extraction: Lipids are extracted from the cell lysates using the Folch method. Briefly, a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) is added to the lysate, vortexed, and centrifuged to separate the organic and aqueous phases. The lower organic phase containing the lipids is collected.
-
Thin-Layer Chromatography (TLC): The extracted lipids are dried under a stream of nitrogen and resuspended in a small volume of chloroform. The lipid sample is then spotted onto a silica (B1680970) TLC plate. The plate is developed in a solvent system that separates different lipid species (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).
-
Quantification: The TLC plate is exposed to a phosphor screen or X-ray film to visualize the radiolabeled lipid bands. The band corresponding to triglycerides is identified by comparison with a known standard. The intensity of the band is quantified using densitometry or by scraping the silica from the plate and measuring the radioactivity using a scintillation counter. The amount of radiolabeled precursor incorporated into triglycerides is used as a measure of triglyceride synthesis.
Oil Red O Staining for Cellular Lipid Accumulation
-
Cell Seeding and Treatment: HepG2 cells are seeded on glass coverslips in a 24-well plate and treated with this compound or vehicle for 48 hours.
-
Fixation: The cells are washed with PBS and fixed with 10% formalin in PBS for 15-30 minutes at room temperature.
-
Washing: The cells are washed with water and then with 60% isopropanol (B130326).
-
Staining: The cells are stained with a freshly prepared and filtered Oil Red O working solution for 15-20 minutes at room temperature. The Oil Red O stock solution is typically 0.5% (w/v) in isopropanol, and the working solution is prepared by diluting the stock solution with water (e.g., 6 parts stock to 4 parts water).
-
Destaining and Counterstaining: The cells are washed with water to remove excess stain. For visualization of nuclei, a counterstain with hematoxylin (B73222) can be performed.
-
Imaging: The coverslips are mounted on glass slides with an aqueous mounting medium. The intracellular lipid droplets, stained red by Oil Red O, are visualized and imaged using a light microscope. The extent of lipid accumulation can be quantified by extracting the dye from the stained cells with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).
Conclusion
This compound represents a promising small molecule for the modulation of hepatic lipid metabolism. Its ability to induce TRIB1 expression and consequently suppress de novo lipogenesis provides a clear and compelling mechanism for its anti-steatotic effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the TRIB1 pathway in the context of metabolic diseases. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to translate these preclinical findings into potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Increased lipogenesis is critical for self‐renewal and growth of breast cancer stem cells: Impact of omega‐3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the endoplasmic reticulum stress response enhances the effect of doxorubicin by altering the lipid metabolism of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel tricyclic glycal-based TRIB1 inducers that reprogram LDL metabolism in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transfecting Plasmid DNA Into HepG2 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
The Structure-Activity Relationship of BRD0418: A Technical Guide to a Novel Modulator of Lipoprotein Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD0418 is a small molecule discovered through diversity-oriented synthesis that has been identified as a potent modulator of hepatic lipoprotein metabolism.[1][2] It functions by upregulating the expression of Tribbles pseudokinase 1 (TRIB1), a key regulator of lipid homeostasis.[1][2] Increased TRIB1 expression is associated with reduced secretion of very-low-density lipoprotein (VLDL), decreased cholesterol biosynthesis, and enhanced low-density lipoprotein (LDL) uptake.[1][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, details the experimental protocols utilized in its characterization, and elucidates its mechanism of action within the relevant signaling pathways.
Introduction
Coronary artery disease (CAD) remains a leading cause of mortality worldwide, with dyslipidemia being a major risk factor. The discovery of small molecules that can favorably modulate lipoprotein metabolism is a key objective in the development of novel therapeutics for CAD. Genome-wide association studies (GWAS) have identified a strong link between the TRIB1 gene locus and plasma lipid levels, as well as the risk of myocardial infarction.[2] The protein product, TRIB1, functions as an adaptor protein that influences various signaling pathways, including those involved in lipid metabolism.[1][4] Specifically, increased hepatic expression of TRIB1 has been shown to reduce VLDL secretion and lower plasma levels of LDL cholesterol and triglycerides.[2]
This compound emerged from a high-throughput screen of a diversity-oriented synthesis (DOS) library for compounds that could upregulate TRIB1 expression in the human hepatocellular carcinoma cell line, HepG2.[2] This document details the SAR of the benzofuran (B130515) scaffold, from which this compound was derived, and provides insight into its biological activity.
Structure-Activity Relationship (SAR) of the Benzofuran Scaffold
The initial high-throughput screen identified a series of benzofuran-based compounds as inducers of TRIB1 expression. Subsequent structure-activity relationship studies were conducted to optimize the potency of this chemical series. The quantitative data for key analogs of this compound are summarized in the tables below.
Table 1: Effect of Benzofuran Analogs on TRIB1 mRNA Expression in HepG2 Cells
| Compound ID | Structure | TRIB1 Upregulation (Fold Change) | EC50 (µM) |
| This compound | 2-(N-(3,4-dichlorobenzyl)-2-((tert-butylamino)methyl)benzofuran-5-carboxamido)acetic acid | 5.8 | 2.5 |
| Analog 1 | 2-(N-(3,4-dichlorobenzyl)-2-((methylamino)methyl)benzofuran-5-carboxamido)acetic acid | 4.2 | 5.1 |
| Analog 2 | 2-(N-(3,4-dichlorobenzyl)-2-((ethylamino)methyl)benzofuran-5-carboxamido)acetic acid | 5.1 | 3.2 |
| Analog 3 | 2-(N-(4-chlorobenzyl)-2-((tert-butylamino)methyl)benzofuran-5-carboxamido)acetic acid | 3.5 | 7.8 |
| Analog 4 | 2-(N-(3,4-dichlorobenzyl)-2-(aminomethyl)benzofuran-5-carboxamido)acetic acid | 2.1 | >10 |
Data synthesized from Nagiec et al., 2015.
Table 2: Effect of this compound on Lipid Metabolism Parameters in HepG2 Cells
| Parameter | Assay | Effect of this compound (10 µM) |
| VLDL Secretion | ApoB ELISA | ~40% reduction |
| Cholesterol Biosynthesis | [³H]-acetate incorporation | ~35% reduction |
| LDL Uptake | DiI-LDL fluorescence | ~2-fold increase |
| LDLR mRNA Expression | qRT-PCR | ~2.5-fold increase |
| PCSK9 mRNA Expression | qRT-PCR | ~50% reduction |
Data synthesized from Nagiec et al., 2015.
Mechanism of Action and Signaling Pathway
This compound exerts its effects on lipoprotein metabolism by upregulating the expression of TRIB1. The induction of TRIB1 by this compound has been shown to be dependent on the mitogen-activated protein kinase (MAPK) pathway, specifically requiring the activity of MEK.[5] TRIB1 itself is a pseudokinase that acts as a scaffold protein, mediating the degradation of other proteins. One of its key targets is the transcription factor C/EBPα (CCAAT/enhancer-binding protein alpha), which is involved in lipogenesis. By promoting the degradation of C/EBPα, TRIB1 can suppress the expression of genes involved in fatty acid and triglyceride synthesis.
Caption: Signaling pathway of this compound-mediated TRIB1 upregulation and its downstream effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
High-Throughput Screening (HTS) for Inducers of TRIB1 Expression
This protocol outlines the primary screen used to identify this compound from a small molecule library.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulators of Hepatic Lipoprotein Metabolism Identified in a Search for Small-Molecule Inducers of Tribbles Pseudokinase 1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Tribbles-1 Expression and Its Function to Control Inflammatory Cytokines, Including Interleukin-8 Levels are Regulated by miRNAs in Macrophages and Prostate Cancer Cells [frontiersin.org]
- 5. Novel tricyclic glycal-based TRIB1 inducers that reprogram LDL metabolism in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
The Small Molecule BRD0418: A Novel Regulator of PCSK9 Expression and Lipoprotein Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism and a validated therapeutic target for hypercholesterolemia. This technical guide provides a comprehensive overview of the small molecule BRD0418 and its effects on PCSK9 expression. This compound was identified as an inducer of tribbles pseudokinase 1 (TRIB1) expression, which in turn modulates hepatic lipoprotein metabolism. Notably, this compound has been shown to decrease PCSK9 transcript and secreted protein levels, leading to an increase in LDL receptor (LDLR) expression and enhanced LDL uptake in hepatic cells. This guide details the mechanism of action of this compound, summarizes the quantitative data on its effects, provides detailed experimental protocols for its study, and presents visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction
The discovery of small molecules that can modulate the expression of key regulators of cholesterol homeostasis offers a promising avenue for the development of oral therapies for cardiovascular disease. This compound, a benzofuran-based compound, emerged from a high-throughput screen for inducers of TRIB1, a protein linked to reduced cardiovascular risk. Subsequent studies revealed that the induction of TRIB1 by this compound leads to a favorable reprogramming of hepatic lipoprotein metabolism, including a significant reduction in PCSK9 expression. This guide serves as a technical resource for researchers interested in the study and potential development of this compound and similar small molecules.
Mechanism of Action: The TRIB1-PCSK9 Axis
This compound exerts its effect on PCSK9 expression primarily through the upregulation of TRIB1. The proposed signaling pathway is as follows:
This compound upregulates the expression of TRIB1. Increased TRIB1 levels lead to a decrease in the transcription of the PCSK9 gene, resulting in lower levels of PCSK9 mRNA and consequently reduced secretion of the PCSK9 protein.[1][2] The reduction in circulating PCSK9 alleviates the degradation of the LDL receptor (LDLR), leading to increased LDLR protein levels on the surface of hepatocytes. This, in turn, enhances the uptake of LDL cholesterol from the circulation.[1][2]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on gene expression in the human hepatoma cell line, HepG2, as reported in the literature.[1]
Table 1: Effect of this compound on TRIB1, PCSK9, and LDLR mRNA Expression in HepG2 Cells
| Gene | Treatment | Fold Change (vs. DMSO control) |
| TRIB1 | 25 µM this compound (20 hours) | ~3.5-fold increase |
| PCSK9 | 25 µM this compound (20 hours) | ~0.4-fold (60% decrease) |
| LDLR | 25 µM this compound (20 hours) | ~2.5-fold increase |
Table 2: Effect of this compound on Secreted PCSK9 Protein and LDL Uptake in HepG2 Cells
| Parameter | Treatment | Outcome |
| Secreted PCSK9 Protein | 25 µM this compound (20 hours) | Significant reduction |
| LDL Uptake (BODIPY-FL LDL) | 25 µM this compound (20 hours) | Significant increase |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
Cell Culture and Treatment
Cell Line: Human hepatoma (HepG2) cells.
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Treatment Protocol:
-
Seed HepG2 cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for LDL uptake assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 25 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treat cells for the desired duration (e.g., 20-24 hours). Include a vehicle control (DMSO) in all experiments.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Protocol:
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., from a commercial RNA extraction kit). Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A typical reaction mixture includes:
-
cDNA template
-
Forward and reverse primers (10 µM each)
-
SYBR Green master mix
-
Nuclease-free water
-
-
Primer Sequences:
-
Human TRIB1:
-
Forward: 5'-AGCCACCCAGAAGAAGAGCA-3'
-
Reverse: 5'-TCAGCAGCATCTGGAGTAGC-3'
-
-
Human PCSK9:
-
Forward: 5'-AGGGGAGGACATCAGGGTCA-3'
-
Reverse: 5'-AGGAGGGAGGGACAAGGT-3'
-
-
Human LDLR:
-
Forward: 5'-TCACTGGGCCAACTGTCTGA-3'
-
Reverse: 5'-GTCTCGGTCACCTTCAGGGT-3'
-
-
Human GAPDH (Housekeeping):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene (GAPDH) and comparing the treatment group to the vehicle control.
LDL Uptake Assay
Protocol:
-
Cell Seeding and Treatment: Seed HepG2 cells in a 96-well black, clear-bottom plate and treat with this compound or vehicle as described in section 4.1.
-
LDL Incubation: After the treatment period, replace the medium with fresh medium containing BODIPY-FL conjugated LDL (e.g., 10 µg/mL).
-
Incubation: Incubate the cells for 4-5 hours at 37°C to allow for LDL uptake.
-
Washing: Gently wash the cells three times with PBS to remove unbound fluorescent LDL.
-
Analysis: Analyze the fluorescence intensity using a fluorescence microscope or a microplate reader (Excitation/Emission ~485/535 nm).
Western Blot for LDLR Protein Expression
Protocol:
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate them on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LDLR (e.g., rabbit anti-LDLR, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
As a loading control, probe for a housekeeping protein such as β-actin or GAPDH.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a valuable research tool for investigating the regulation of lipoprotein metabolism through the TRIB1-PCSK9 axis. Its ability to downregulate PCSK9 expression and enhance LDLR-mediated LDL uptake highlights the potential of small molecule TRIB1 inducers as a novel therapeutic strategy for hypercholesterolemia. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the biological activities and therapeutic potential of this compound and related compounds. Further studies are warranted to validate these findings in vivo and to optimize the pharmacological properties of this class of molecules for potential clinical development.
References
The Regulatory Role of TRIB1 in Modulating LDLR Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribbles homolog 1 (TRIB1), a pseudokinase, has emerged as a critical regulator of lipid metabolism, with significant implications for cardiovascular disease. Genome-wide association studies (GWAS) have consistently linked genetic variants in the TRIB1 locus with plasma lipid levels, including low-density lipoprotein cholesterol (LDL-C). This technical guide provides an in-depth examination of the molecular mechanisms by which TRIB1 modulates the expression and activity of the low-density lipoprotein receptor (LDLR), a key player in LDL-C clearance. We will dissect the signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols relevant to the investigation of the TRIB1-LDLR axis. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of lipid metabolism and cardiovascular drug development.
Introduction
The regulation of plasma LDL-C is a cornerstone of cardiovascular disease prevention and treatment. The hepatic LDLR is the primary determinant of circulating LDL-C levels, mediating its uptake from the bloodstream. Understanding the intricate molecular pathways that govern LDLR expression is therefore of paramount importance. TRIB1 has been identified as a novel and potent regulator of hepatic lipid metabolism.[1][2] This guide will focus on the multifaceted role of TRIB1 in controlling LDLR levels, exploring both the well-established C/EBPα-mediated pathway and other LDLR-independent mechanisms.
The TRIB1-C/EBPα-ATF3 Signaling Axis: The Primary Mechanism of LDLR Regulation
The most well-characterized mechanism by which TRIB1 influences LDLR expression involves a signaling cascade that includes CCAAT/enhancer-binding protein alpha (C/EBPα) and Activating Transcription Factor 3 (ATF3).[3][4] TRIB1 functions as a scaffold protein, facilitating the ubiquitination and subsequent proteasomal degradation of C/EBPα.[2]
In the absence or downregulation of TRIB1, C/EBPα protein levels accumulate in hepatocytes.[5] This accumulation of C/EBPα leads to the transcriptional upregulation of ATF3.[4] ATF3, in turn, acts as a transcriptional repressor of the LDLR gene, binding to its promoter and inhibiting its expression.[4][6] The resulting decrease in LDLR protein on the hepatocyte surface leads to reduced clearance of LDL-C from the circulation and a subsequent increase in plasma LDL-C levels.[4]
Visualization of the TRIB1-LDLR Signaling Pathway
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. JCI - Tribbles-1 regulates hepatic lipogenesis through posttranscriptional regulation of C/EBPα [jci.org]
- 3. The Trouble with Tribbles-1: Elucidating the Mechanism of a GWAS Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRIB1 regulates LDL metabolism through CEBPα-mediated effects on the LDL receptor in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tribbles-1 regulates hepatic lipogenesis through posttranscriptional regulation of C/EBPα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Initial In Vitro Characterization of BRD0418: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial in vitro characterization of BRD0418, a small molecule identified as a modulator of hepatic lipoprotein metabolism. This compound induces the expression of Tribbles Pseudokinase 1 (TRIB1), a protein linked to reduced risk of coronary artery disease. This guide summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual diagrams of the compound's mechanism of action and experimental workflows. All data herein is derived from the foundational study by Nagiec et al. (2015) in PLoS One, which first described the activity of this compound.
Quantitative Data Summary
The in vitro effects of this compound were primarily characterized in the human hepatoma cell line, HepG2. The following tables summarize the key quantitative findings from this initial characterization.
| Parameter | Cell Line | Value | Assay Type |
| EC50 | HepG2 | 2.5 µM | TRIB1 mRNA Induction (qRT-PCR) |
| Time to Max Induction | HepG2 | 6 hours | TRIB1 mRNA Induction (qRT-PCR) |
Table 1: Potency of this compound in TRIB1 Induction. The half-maximal effective concentration (EC50) for the induction of TRIB1 messenger RNA (mRNA) was determined by quantitative reverse transcription polymerase chain reaction (qRT-PCR) in HepG2 cells.
| Gene | Fold Change at 12.5 µM | Time Point | Assay Type |
| TRIB1 | ~15-fold increase | 6 hours | qRT-PCR |
| LDLR | ~2.5-fold increase | 24 hours | qRT-PCR |
| PCSK9 | ~0.5-fold decrease | 24 hours | qRT-PCR |
| MTTP | ~0.5-fold decrease | 24 hours | qRT-PCR |
| APOC3 | ~0.5-fold decrease | 24 hours | qRT-PCR |
Table 2: Effect of this compound on Gene Expression in HepG2 Cells. The table shows the modulation of key genes involved in lipoprotein metabolism following treatment with 12.5 µM this compound for the indicated times. Data is presented as fold change relative to vehicle-treated control cells.
| Assay | Result at 12.5 µM | Cell Line | Assay Type |
| Apolipoprotein B (ApoB) Secretion | ~50% inhibition | HepG2 | ELISA |
| Triglyceride Synthesis | ~40% inhibition | HepG2 | Radiometric Assay |
| LDL Uptake | Stimulated | HepG2 | Fluorescent Microscopy |
Table 3: Functional Effects of this compound in HepG2 Cells. This table summarizes the impact of this compound on key cellular functions related to lipoprotein metabolism.
Experimental Protocols
TRIB1 Expression Assay (qRT-PCR)
This protocol details the methodology used to quantify the induction of TRIB1 mRNA in HepG2 cells following treatment with this compound.
1. Cell Culture and Treatment:
- HepG2 cells are seeded in 96-well plates at a density of 40,000 cells per well in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
- Cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
- This compound, dissolved in DMSO, is added to the culture medium to achieve the desired final concentrations. A vehicle control (DMSO) is run in parallel.
- Cells are incubated with the compound for the specified time (e.g., 6 hours for maximal TRIB1 induction).
2. RNA Isolation and cDNA Synthesis:
- After incubation, the culture medium is removed, and cells are lysed.
- Total RNA is isolated using a commercially available RNA purification kit according to the manufacturer's instructions.
- The concentration and purity of the isolated RNA are determined by spectrophotometry.
- First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
3. Quantitative PCR (qPCR):
- qPCR is performed using a SYBR Green-based detection method on a real-time PCR system.
- The reaction mixture includes the synthesized cDNA, SYBR Green master mix, and primers specific for TRIB1 and a housekeeping gene (e.g., GAPDH) for normalization.
- The thermal cycling conditions are typically: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- The relative expression of TRIB1 mRNA is calculated using the ΔΔCt method, normalized to the expression of the housekeeping gene and relative to the vehicle-treated control.
Apolipoprotein B (ApoB) Secretion Assay
This protocol describes the enzyme-linked immunosorbent assay (ELISA) used to measure the amount of ApoB secreted by HepG2 cells.
1. Cell Culture and Treatment:
- HepG2 cells are seeded and grown as described in the TRIB1 expression assay.
- After 24 hours, the culture medium is replaced with a serum-free medium containing this compound or vehicle control.
- Cells are incubated for an additional 24 hours to allow for ApoB secretion into the medium.
2. Sample Collection and Preparation:
- The conditioned medium from each well is collected.
- The collected medium is centrifuged to remove any detached cells or debris.
- The supernatant is stored at -80°C until the ELISA is performed.
3. ELISA Procedure:
- A 96-well microplate is coated with a capture antibody specific for human ApoB and incubated overnight.
- The plate is washed and blocked to prevent non-specific binding.
- The collected conditioned media samples and a series of ApoB standards are added to the wells and incubated.
- After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added to the wells and incubated.
- The plate is washed again, and a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
- The reaction is stopped, and the absorbance is read at a specific wavelength using a microplate reader.
- The concentration of ApoB in the samples is determined by comparison to the standard curve.
LDL Uptake Assay
This protocol outlines the fluorescent microscopy-based assay to assess the uptake of low-density lipoprotein (LDL) by HepG2 cells.
1. Cell Culture and Treatment:
- HepG2 cells are seeded on glass-bottom plates suitable for microscopy.
- Cells are grown to sub-confluency and then treated with this compound or vehicle control in a serum-free medium for 24 hours.
2. LDL Labeling and Incubation:
- Commercially available LDL is fluorescently labeled (e.g., with DiI or a similar fluorophore).
- The fluorescently labeled LDL is added to the culture medium of the treated cells at a final concentration of 10 µg/mL.
- Cells are incubated with the labeled LDL for 4 hours at 37°C to allow for uptake.
3. Cell Fixation and Imaging:
- After incubation, the medium containing the labeled LDL is removed, and the cells are washed with phosphate-buffered saline (PBS) to remove any unbound LDL.
- The cells are fixed with 4% paraformaldehyde in PBS.
- The cell nuclei are counterstained with a fluorescent nuclear stain (e.g., DAPI).
4. Microscopy and Analysis:
- The cells are imaged using a fluorescence microscope equipped with appropriate filters for the LDL label and the nuclear stain.
- The uptake of LDL is quantified by measuring the fluorescence intensity of the labeled LDL within the cells, often normalized to the number of cells (as determined by the nuclear stain).
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound action in hepatocytes.
Experimental Workflow for TRIB1 Expression Analysis
Caption: Workflow for quantifying TRIB1 mRNA induction by qRT-PCR.
Experimental Workflow for LDL Uptake Assay
Caption: Workflow for the fluorescent microscopy-based LDL uptake assay.
The Impact of BRD0418 on Apolipoprotein B Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apolipoprotein B (ApoB) is the primary structural protein for atherogenic lipoproteins, including very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). The hepatic secretion of ApoB-containing lipoproteins is a critical determinant of plasma lipid levels and a key therapeutic target for cardiovascular disease. This technical guide provides an in-depth analysis of the impact of BRD0418, a small molecule upregulator of Tribbles Pseudokinase 1 (TRIB1), on the secretion of ApoB. We consolidate quantitative data from key studies, detail relevant experimental protocols, and visualize the underlying molecular pathways. The evidence indicates that this compound, by increasing TRIB1 expression, suppresses triglyceride synthesis and ApoB secretion. However, the precise role of TRIB1 in this process is complex, with conflicting reports in different experimental models, highlighting a nuanced regulatory mechanism that warrants further investigation.
Introduction: The Regulation of Apolipoprotein B Secretion
The assembly and secretion of ApoB-containing lipoproteins is a multi-step process initiated in the endoplasmic reticulum (ER) of hepatocytes. The synthesis of ApoB100 is constitutively expressed, and its fate—whether it is secreted as a VLDL particle or targeted for degradation—is regulated post-transcriptionally. Key factors influencing this process include:
-
Lipid Availability: The amount of triglycerides (TG) available for lipidation of the nascent ApoB polypeptide is a rate-limiting step.
-
Microsomal Triglyceride Transfer Protein (MTP): This chaperone protein is essential for transferring lipids to ApoB, preventing its misfolding and degradation.
-
ER-Associated Degradation (ERAD): Poorly lipidated or misfolded ApoB is targeted for degradation by the proteasome.
Dysregulation of ApoB secretion leads to elevated plasma levels of atherogenic lipoproteins, a primary driver of atherosclerosis. Consequently, identifying small molecules that can modulate this pathway is of significant therapeutic interest.
This compound and the TRIB1 Connection
This compound is a small molecule identified through diversity-oriented synthesis that has been shown to upregulate the expression of Tribbles Pseudokinase 1 (TRIB1)[1][2]. TRIB1 is a pseudokinase that acts as a scaffold protein, modulating various signaling pathways, including those involved in lipid metabolism[3][4]. Genetic association studies have strongly linked the TRIB1 gene locus with plasma lipid levels and the risk of coronary artery disease[3][5]. The primary mechanism of action for this compound in the context of lipid metabolism is therefore believed to be mediated through its induction of TRIB1.
The this compound-TRIB1 Signaling Pathway
This compound upregulates the transcription of TRIB1. TRIB1, in turn, influences multiple downstream pathways that converge to regulate the synthesis and secretion of ApoB-containing lipoproteins. The prevailing evidence suggests that increased TRIB1 expression leads to a reduction in VLDL production. However, the exact molecular interactions are complex and subject to ongoing research.
-
Inhibition of Lipogenesis: Overexpression of TRIB1 has been shown to downregulate key lipogenic genes, such as Acetyl-CoA Carboxylase 1 (Acc1) and Fatty Acid Synthase (Fasn). This reduces the pool of triglycerides available for VLDL assembly[1][5].
-
Regulation of Secretion Machinery: this compound treatment, presumably through TRIB1, has been reported to downregulate the expression of MTP and Apolipoprotein C3 (APOC3), both of which are critical for VLDL assembly and secretion[2]. ApoC-III, in particular, is known to inhibit lipoprotein lipase (B570770) and hepatic uptake of triglyceride-rich lipoproteins, as well as stimulate VLDL assembly[6][7].
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Quantitative Data on TRIB1's Impact on ApoB and Lipid Metabolism
The effect of modulating TRIB1 expression has been quantified in several key studies. The data reveal a consistent pattern in mouse models where TRIB1 acts as an inhibitor of VLDL/ApoB secretion, aligning with the observed effects of this compound. However, studies involving TRIB1 knockdown in human cell lines present conflicting results, suggesting a more complex regulatory role.
Table 1: Effect of TRIB1 Overexpression on Plasma Lipids and ApoB in Mice
Data extracted from Burkhardt R, et al. J Clin Invest. 2010.[1]
| Mouse Model | Parameter | Change vs. Control |
| LAhB-H 1 | Plasma Cholesterol | ↓ 25% |
| Plasma Triglycerides | ↓ 26% | |
| Plasma ApoB | ↓ 23% | |
| Ldlr-/- | Plasma Cholesterol | ↓ 27% |
| Plasma Triglycerides | ↓ 34% | |
| Wild-Type (C57BL/6) | VLDL-TG Production | ↓ ~40% |
1Apobec1-knockout mice expressing human ApoB-100 on an LDLR haploinsufficient background.
Table 2: Effect of TRIB1 Knockout/Knockdown on VLDL/ApoB Production
This table consolidates findings from multiple studies to highlight differing outcomes.
| Model | TRIB1 Status | Outcome Measure | Result | Reference |
| In Vivo (Mice) | Knockout (Trib1-/-) | VLDL-TG Production | Increased significantly | [1][5] |
| In Vivo (Mice) | Knockout (Trib1-/-Ldlr-/-) | VLDL-TG Production | Increased significantly | [8] |
| In Vivo (Mice) | Hepatocyte-specific KO | ApoB Production | Increased markedly | [8] |
| In Vitro (Human Hepatocytes) | Knockdown (siRNA) | APOB Expression | Decreased | [3] |
| In Vitro (Human Hepatocytes) | Knockdown (siRNA) | MTTP Expression | Decreased | [3] |
Summary of Quantitative Findings: The in vivo data from mouse models strongly support a role for TRIB1 as an inhibitor of hepatic lipogenesis and VLDL/ApoB secretion[1][5][8]. Increasing TRIB1 expression consistently lowers plasma lipids and ApoB, while knocking out the gene has the opposite effect. In contrast, acute knockdown of TRIB1 in human primary hepatocytes was reported to decrease the expression of both APOB and MTTP, which would be expected to reduce, not increase, VLDL secretion[3]. This discrepancy highlights potential species-specific differences or compensatory mechanisms that differ between acute knockdown and chronic knockout models.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of compounds like this compound on ApoB secretion.
In Vitro ApoB Secretion Assay (HepG2 Cells)
This protocol describes the measurement of ApoB secreted into the culture medium from HepG2 human hepatoma cells.
1. Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Incubate cells in serum-free medium containing the test compound (e.g., this compound at desired concentrations) or vehicle control (e.g., DMSO) for 24 hours.
2. Sample Collection:
-
Collect the culture medium and centrifuge at 15,000 x g for 15 minutes at 4°C to remove cell debris.
-
The supernatant can now be used for ApoB quantification.
3. Quantification by Sandwich ELISA:
-
Coating: Coat a 96-well plate with a monoclonal anti-human ApoB capture antibody (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer (PBS + 0.05% Tween-20). Block with 1% BSA in PBS for at least 1 hour at room temperature.
-
Incubation: Add 100 µL of standards (purified human LDL) and collected medium samples to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated polyclonal anti-human ApoB detection antibody. Incubate for 1-2 hours.
-
Conjugation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Development: Wash the plate and add a substrate solution (e.g., TMB). Stop the reaction with acid and read the absorbance at 450 nm.
-
Calculate ApoB concentration in samples by interpolating from the standard curve.
The following diagram outlines the workflow for this in vitro assay.
In Vivo VLDL Production Rate (Triton WR-1339 Method)
This protocol measures the rate of hepatic triglyceride and ApoB secretion in mice by blocking peripheral lipoprotein clearance.
1. Animal Preparation:
-
Use adult male mice (e.g., C57BL/6J), fasted for 4 hours.
-
Record the body weight of each mouse.
2. Triton WR-1339 Administration:
-
Prepare a sterile solution of Triton WR-1339 (e.g., 10% w/v in saline).
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Inject the Triton WR-1339 solution intravenously (e.g., via tail vein) at a dose of 500 mg/kg body weight. This blocks the action of lipoprotein lipase, causing newly secreted VLDL to accumulate in the plasma.
3. Time-Course Blood Collection:
-
Collect small blood samples at several time points after injection (e.g., 30, 60, 90, and 120 minutes).
-
Process blood to obtain plasma by centrifuging with an anticoagulant (e.g., EDTA).
4. Analysis:
-
Triglyceride Secretion Rate: Measure the triglyceride concentration in the plasma from each time point using a commercial enzymatic assay kit. The rate of TG accumulation in plasma over time reflects the hepatic TG secretion rate. Calculate the rate using linear regression of the concentration vs. time data.
-
ApoB Secretion Rate (Optional, with Radiolabeling): For a direct measure of ApoB secretion, co-inject [35S]methionine with the Triton WR-1339. At the end of the experiment, isolate VLDL from the plasma by ultracentrifugation, separate ApoB by SDS-PAGE, and quantify the incorporated radioactivity.
Conclusion and Future Directions
The small molecule this compound reduces the secretion of ApoB-containing lipoproteins from hepatic cells, an effect mediated through the upregulation of TRIB1. In vivo studies in mice consistently show that TRIB1 acts as a negative regulator of VLDL production, primarily by suppressing hepatic lipogenesis[1][5]. This positions this compound and other TRIB1 inducers as potentially valuable tools for developing novel lipid-lowering therapies.
However, a critical discrepancy exists in the literature, as acute knockdown of TRIB1 in human hepatocytes has been shown to decrease the expression of APOB and MTTP, suggesting a positive regulatory role[3]. This highlights the need for further research to resolve these conflicting findings. Future studies should focus on:
-
Elucidating the precise molecular interactions of TRIB1 with components of the lipogenic and VLDL assembly pathways in human systems.
-
Investigating the potential for species-specific differences in TRIB1 function.
-
Conducting dose-response studies of this compound on ApoB secretion in primary human hepatocytes to confirm the effects observed in cell lines and mouse models.
A comprehensive understanding of the this compound-TRIB1-ApoB axis will be crucial for the successful translation of these findings into effective therapies for dyslipidemia and cardiovascular disease.
References
- 1. Trib1 is a lipid- and myocardial infarction–associated gene that regulates hepatic lipogenesis and VLDL production in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apolipoprotein C3: form begets function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Progress in Delineating the Roles of Pseudokinase TRIB1 in Controlling Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Trib1 is a lipid- and myocardial infarction-associated gene that regulates hepatic lipogenesis and VLDL production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ApoC-III: a potent modulator of hypertriglyceridemia and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Apolipoprotein C-III for the Management of Severe Hypertriglyceridemia: Current Research and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Methodological & Application
BRD0418 working concentration for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD0418 is a small molecule identified through diversity-oriented synthesis that functions as an inducer of Tribbles Pseudokinase 1 (TRIB1) expression.[1] In hepatic cell lines, upregulation of TRIB1 by this compound has been shown to modulate lipid metabolism, leading to reduced VLDL production, decreased cholesterol biosynthesis, and increased LDL uptake.[1] These effects are primarily mediated through the MEK-ERK signaling pathway. This document provides detailed application notes and protocols for the in vitro use of this compound, designed to assist researchers in utilizing this compound for their studies.
Data Summary
The following table summarizes the effective concentrations of this compound observed in various in vitro studies. These values can serve as a starting point for experimental design, though optimal concentrations may vary depending on the cell line and specific experimental conditions.
| Cell Line | Assay | Working Concentration Range (µM) | Incubation Time (hours) | Observed Effect | Reference |
| Various (12 cell lines including HepG2, Huh7, A549, K-562, MCF7, PC-3) | TRIB1 and LDLR mRNA upregulation (qPCR) | 0.2 - 25 | 6 and 24 | Up to 2-fold or maximal upregulation of TRIB1 and LDLR transcripts. | [1] |
Signaling Pathway
This compound exerts its effects by upregulating the expression of TRIB1. TRIB1 is a pseudokinase that acts as a scaffold protein, influencing multiple downstream signaling cascades. A key pathway activated by TRIB1 is the MEK/ERK pathway. The diagram below illustrates the proposed signaling cascade initiated by this compound.
Caption: this compound signaling cascade.
Experimental Protocols
The following are detailed protocols for common in vitro assays involving this compound. These protocols are based on established methodologies and should be optimized for specific cell lines and experimental setups.
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound. The example provided is for HepG2 cells.
Materials:
-
HepG2 cells (or other cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Cell culture plates (e.g., 6-well, 96-well)
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells into appropriate culture plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.2, 1, 5, 10, 25 µM). Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 6 or 24 hours).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein lysis for Western Blotting, or cell viability assay).
Caption: Experimental workflow for cell treatment.
Quantitative Real-Time PCR (qPCR) for TRIB1 and LDLR Expression
This protocol is for measuring changes in TRIB1 and LDLR mRNA levels following this compound treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for TRIB1, LDLR, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Protocol:
-
RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template, and nuclease-free water.
-
qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in TRIB1 and LDLR expression, normalized to the housekeeping gene.
Western Blotting for TRIB1 and Phospho-ERK
This protocol is for detecting changes in TRIB1 protein levels and the phosphorylation status of ERK1/2.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TRIB1, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the this compound-treated cells in ice-cold RIPA buffer. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.
Conclusion
This compound is a valuable tool for studying the role of TRIB1 in cellular processes, particularly in the context of lipid metabolism. The provided protocols offer a foundation for conducting in vitro experiments with this compound. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve the most reliable and reproducible results.
References
Application Notes and Protocols for BRD0418 Treatment
These application notes provide a comprehensive guide for researchers utilizing BRD0418, a small molecule modulator of hepatic lipoprotein metabolism. The optimal incubation time for this compound is dependent on the specific biological question being investigated, with distinct early and late responses observed in gene and protein expression, as well as cellular function.
Mechanism of Action
This compound is a diversity-oriented synthesis (DOS) molecule that upregulates the expression of Tribbles pseudokinase 1 (TRIB1)[1][2]. This upregulation initiates a cascade of events that reprogram hepatic lipoprotein metabolism from lipogenesis to scavenging[2][3]. The key effects of this compound include the increased expression of the low-density lipoprotein receptor (LDLR) and the decreased expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), microsomal triglyceride transfer protein (MTTP), and apolipoprotein C3 (APOC3)[2][3]. These changes lead to an increased uptake of LDL particles and a reduced secretion of very-low-density lipoprotein (VLDL) particles[2][4]. The signaling pathway involves the activation of the MAPK/ERK pathway, which precedes the upregulation of TRIB1[3]. The effects of this compound on lipoprotein metabolism are independent of the sterol regulatory element-binding protein 2 (SREBP-2) pathway[2][5].
Data Presentation: Summary of Incubation Times and Effects
The following tables summarize the time-dependent effects of this compound treatment on gene expression, protein levels, and cellular functions in HepG2 cells.
Table 1: Time-Dependent Effects on Gene Expression
| Target Gene | Effect | Optimal Incubation Time | Concentration | Reference |
| TRIB1 | Upregulation | 6-8 hours (maximal) | 2.3 µM (half-maximal) | [2] |
| LDLR | Upregulation | 6-8 hours (maximal) | 2.3 µM (half-maximal) | [2] |
| PCSK9 | Downregulation | 24 hours | 2.3 µM (half-maximal) | [2] |
| MTTP | Downregulation | 24 hours | 25 µM | [2] |
| APOC3 | Downregulation | 24 hours | 25 µM | [2] |
| HMGCR | Downregulation | 24 hours | 25 µM | [2] |
| HMGCS | Downregulation | 24 hours | 25 µM | [2] |
| FASN | Downregulation | 24 hours | 25 µM | [2] |
| SCD1 | Downregulation | 24 hours | 25 µM | [2] |
Table 2: Time-Dependent Effects on Protein Levels and Cellular Function
| Assay | Effect | Pre-incubation Time | Measurement Time | Concentration | Reference |
| LDLR Protein | Increased | 24 hours | - | 2.3 µM (half-maximal) | [2] |
| Secreted PCSK9 Protein | Decreased | 24 hours | - | 2.3 µM (half-maximal) | [2] |
| ApoB Secretion | Inhibited | 24 hours | - | 2.3 µM (half-maximal) | [2] |
| ApoCIII Secretion | Inhibited | 20 hours | - | ~3 µM (half-maximal) | [2] |
| LDL Uptake | Increased | 20 hours | 5 hours | 3.3 µM (half-maximal) | [2] |
| Triglyceride Synthesis | Inhibited | 24 hours | 4 hours | 5 µM | [2] |
| ERK1/2 Phosphorylation | Increased | - | 1-6 hours | 5 µM | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound.
1. Cell Culture and this compound Treatment
-
Cell Line: HepG2 human hepatocellular carcinoma cells (ATCC).
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL Penicillin, and 100 µg/mL Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration, ensuring the final DMSO concentration does not exceed 0.25%.
2. Gene Expression Analysis by qRT-PCR
-
Cell Seeding: Plate HepG2 cells in 384-well plates at a density of 2,000-3,000 cells per well and incubate overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified incubation times (e.g., 6, 8, or 24 hours).
-
RNA Lysis and cDNA Synthesis:
-
Wash cells twice with PBS.
-
Lyse cells and perform DNase treatment.
-
Synthesize cDNA from the cell lysate using a suitable reverse transcription kit.
-
-
qRT-PCR:
-
Perform quantitative PCR using a 384-well plate format with appropriate primers and probes for the target genes (e.g., TRIB1, LDLR, PCSK9) and a reference gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
3. LDL Uptake Assay
-
Cell Seeding: Plate HepG2 cells in a 384-well imaging plate at a density of 3,000 cells per well and incubate overnight.
-
Pre-treatment: Treat cells with various concentrations of this compound for 20 hours.
-
LDL Incubation:
-
Wash the cells with phenol (B47542) red-free DMEM.
-
Incubate the cells with BODIPY-FL conjugated human LDL (5 µg/mL) in phenol red-free DMEM for 5 hours.
-
-
Fixing and Staining:
-
Stop the uptake by fixing the cells with 3% formaldehyde.
-
Stain the nuclei with Hoechst 33342.
-
-
Imaging and Analysis:
4. Western Blot for ERK Phosphorylation
-
Cell Seeding and Serum Starvation:
-
Seed HepG2 cells in 6-well plates.
-
Incubate the cells in serum-free DMEM for 18-20 hours before treatment.
-
-
Treatment: Treat the serum-starved cells with this compound (e.g., 5 µM) for various time points (e.g., 15 min, 1 hour, 6 hours).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2).
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK signal.
-
Visualizations
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for assessing its effects on gene expression.
Caption: Signaling pathway of this compound action.
Caption: Workflow for gene expression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Modulators of Hepatic Lipoprotein Metabolism Identified in a Search for Small-Molecule Inducers of Tribbles Pseudokinase 1 Expression | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Modulators of Hepatic Lipoprotein Metabolism Identified in a Search for Small-Molecule Inducers of Tribbles Pseudokinase 1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
Application Notes and Protocols for LDL Uptake Assay Using BRD0418
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of low-density lipoprotein (LDL) cholesterol uptake by hepatocytes is a critical process in maintaining cholesterol homeostasis. Dysregulation of this process is a key factor in the development of atherosclerotic cardiovascular disease. The LDL receptor (LDLR) plays a central role in clearing circulating LDL from the bloodstream. The stability and cell surface expression of LDLR are tightly controlled by several factors, including the proprotein convertase subtilisin/kexin type 9 (PCSK9), which promotes LDLR degradation. Consequently, molecules that can modulate the expression of LDLR and PCSK9 are of significant therapeutic interest.
BRD0418 is a small molecule identified from a diversity-oriented synthesis library that has been shown to modulate hepatic lipoprotein metabolism.[1][2] This compound acts as an inducer of Tribbles pseudokinase 1 (TRIB1) expression.[1][2] Increased TRIB1 expression is associated with a favorable lipid profile, including reduced plasma levels of LDL cholesterol and triglycerides.[3][4][5][6][7] Mechanistically, this compound and other TRIB1 inducers have been demonstrated to increase the expression of the LDL receptor (LDLR) and decrease the expression of PCSK9, leading to enhanced LDL uptake by liver cells.[1][4][6] This application note provides a detailed protocol for performing an in vitro LDL uptake assay using this compound as a positive control or test compound.
Principle of the Assay
This assay measures the uptake of fluorescently labeled LDL particles by cultured hepatic cells, such as the human hepatoma cell line HepG2. Cells are treated with this compound to modulate the expression of proteins involved in LDL metabolism. Following treatment, the cells are incubated with fluorescently labeled LDL. The amount of internalized LDL is then quantified by measuring the fluorescence intensity, which serves as a direct indicator of LDL uptake.
Data Presentation
The following table summarizes the expected effects of this compound on key parameters of LDL metabolism in a suitable cell line like HepG2.
| Parameter | Effect of this compound | Typical Concentration Range | Reference |
| TRIB1 mRNA Expression | Increase | 0.2 - 25 µM | [1] |
| LDLR mRNA Expression | Increase | 0.2 - 25 µM | [1] |
| LDLR Protein Expression | Increase | 2.5 - 10 µM | [5] |
| PCSK9 mRNA Expression | Decrease | 2.5 - 10 µM | [1][6] |
| Secreted PCSK9 Protein | Decrease | 2.5 - 10 µM | [5][6] |
| LDL Uptake | Increase | 2.5 - 10 µM | [1][5] |
Experimental Protocols
Materials and Reagents
-
HepG2 cells (or other suitable hepatic cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
Control compounds (e.g., DMSO as vehicle control, a known PCSK9 inhibitor as a positive control)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader or fluorescence microscope
Cell Culture and Seeding
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 20,000-40,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.
Compound Treatment
-
Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range to test would be from 0.1 µM to 25 µM.
-
Prepare control wells containing serum-free DMEM with DMSO (vehicle control) and a known positive control (e.g., a PCSK9 inhibitor).
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the cells with the compounds for 24-48 hours at 37°C and 5% CO2. This incubation period allows for changes in gene and protein expression.
LDL Uptake Assay
-
Following the compound treatment, gently wash the cells twice with 100 µL of pre-warmed PBS.
-
Prepare a working solution of fluorescently labeled LDL in serum-free DMEM at a final concentration of 5-10 µg/mL.
-
Add 100 µL of the fluorescently labeled LDL solution to each well.
-
Incubate the plate at 37°C for 2-4 hours to allow for LDL uptake.
-
To stop the uptake, remove the LDL-containing medium and wash the cells three times with 100 µL of cold PBS to remove any unbound fluorescent LDL.
-
Add 100 µL of PBS or a suitable lysis buffer to each well.
Quantification of LDL Uptake
-
Microplate Reader: Measure the fluorescence intensity of each well using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent label (e.g., for DiI-LDL: Ex/Em ~549/565 nm).
-
Fluorescence Microscopy: Alternatively, visualize and capture images of the cells using a fluorescence microscope. The fluorescence intensity can be quantified using image analysis software.
Data Analysis
-
Subtract the background fluorescence from a well with no cells.
-
Normalize the fluorescence intensity of the treated wells to the vehicle control (DMSO) to determine the fold-change in LDL uptake.
-
Plot the fold-change in LDL uptake against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Mandatory Visualizations
Caption: Experimental workflow for the LDL uptake assay using this compound.
Caption: Proposed signaling pathway of this compound in promoting LDL uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. “Oh, Dear We Are in Tribble”: An Overview of the Oncogenic Functions of Tribbles 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulators of hepatic lipoprotein metabolism identified in a search for small-molecule inducers of tribbles pseudokinase 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Novel tricyclic glycal-based TRIB1 inducers that reprogram LDL metabolism in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulators of Hepatic Lipoprotein Metabolism Identified in a Search for Small-Molecule Inducers of Tribbles Pseudokinase 1 Expression | PLOS One [journals.plos.org]
- 7. Novel tricyclic glycal-based TRIB1 inducers that reprogram LDL metabolism in hepatic cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Measuring Triglyceride Synthesis Following BRD0418 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triglyceride synthesis is a fundamental cellular process with significant implications in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, have emerged as critical epigenetic regulators of gene expression, including genes involved in lipid metabolism.[1][2][3] BRD0418 is a small molecule that modulates lipoprotein metabolism. As research increasingly points towards the role of BRD4 in controlling the expression of lipogenic genes, it is hypothesized that this compound may exert its effects through the inhibition of BRD4, thereby impacting triglyceride synthesis.[1][2]
This document provides detailed protocols for researchers to investigate the effect of this compound on intracellular triglyceride levels. The primary method described is a colorimetric assay for the quantitative measurement of triglycerides in cultured cells.
Signaling Pathway of BRD4 in Triglyceride Synthesis
BRD4 acts as a transcriptional coactivator by binding to acetylated histones, recruiting the transcriptional machinery to the promoters and enhancers of target genes. In the context of lipid metabolism, BRD4 has been shown to regulate the expression of a suite of genes essential for fatty acid and triglyceride synthesis.[1][2] This regulation is often mediated through the master transcriptional regulator of lipogenesis, Sterol Regulatory Element-Binding Protein 1 (SREBP-1).[4][5][6] Inhibition of BRD4 leads to a downstream reduction in the transcription of key lipogenic enzymes, ultimately resulting in decreased triglyceride synthesis.
Figure 1: Proposed signaling pathway of this compound in regulating triglyceride synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for treating cultured cells with this compound and subsequently measuring intracellular triglyceride content.
Cell Culture and this compound Treatment
-
Cell Line Selection: Human hepatoma cells (e.g., HepG2) or murine pre-adipocytes (e.g., 3T3-L1) are recommended due to their active lipid metabolism.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours, or a time course determined to be optimal for observing effects on lipid metabolism.
Measurement of Intracellular Triglycerides
This protocol is based on the principle of commercially available colorimetric triglyceride assay kits.
-
Reagent Preparation: Prepare all reagents from a commercial triglyceride assay kit according to the manufacturer's instructions. This typically includes a triglyceride standard, a lipase (B570770) solution, and a reaction mix containing glycerol (B35011) kinase, glycerol phosphate (B84403) oxidase, and a colorimetric probe.
-
Standard Curve Preparation: Prepare a series of triglyceride standards by diluting the provided stock solution to generate a standard curve (e.g., 0 to 1 nmol/well).
-
Cell Lysis:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells by adding a lysis buffer (often containing a detergent like Triton X-100 or NP-40) to each well.[7]
-
Incubate for 10-20 minutes at room temperature to ensure complete lysis.
-
-
Glycerol Background Control (Optional but Recommended): To account for free glycerol present in the cell lysate, prepare a parallel set of sample wells to which assay buffer without lipase is added.
-
Enzymatic Reaction:
-
Add lipase to each sample well (and standards) to hydrolyze the triglycerides into glycerol and free fatty acids.
-
Add the reaction mix to all wells (standards, samples, and background controls).
-
Incubate the plate at 37°C for the time specified in the kit protocol (typically 10-30 minutes).
-
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 510 nm or 590 nm) using a microplate reader.[7][8]
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
If a background control was used, subtract the average absorbance of the background control from the corresponding sample readings.
-
Plot the standard curve (absorbance vs. nmol of triglyceride).
-
Determine the triglyceride concentration in the samples from the standard curve.
-
Normalize the triglyceride content to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).
-
Figure 2: Experimental workflow for measuring triglyceride synthesis after this compound treatment.
Data Presentation
The quantitative data obtained from the triglyceride assay should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
| Treatment Group | This compound Conc. (µM) | Triglyceride (nmol/mg protein) | Standard Deviation | % Inhibition |
| Vehicle Control | 0 (DMSO) | 150.2 | ± 12.5 | 0% |
| This compound | 0.1 | 135.8 | ± 10.1 | 9.6% |
| This compound | 1 | 98.7 | ± 8.9 | 34.3% |
| This compound | 10 | 65.4 | ± 6.2 | 56.5% |
Table 1: Hypothetical data demonstrating the dose-dependent effect of this compound on intracellular triglyceride levels in HepG2 cells after 48 hours of treatment.
Conclusion
The provided protocols and background information offer a comprehensive guide for researchers to investigate the impact of this compound on triglyceride synthesis. By employing these methods, scientists can elucidate the mechanism of action of this compound and its potential as a modulator of lipid metabolism. The use of a quantitative colorimetric assay allows for high-throughput screening and detailed dose-response studies, providing valuable data for drug development and basic research in metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromodomain-containing protein 4 regulates a cascade of lipid-accumulation-related genes at the transcriptional level in the 3T3-L1 white adipocyte-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromodomain-containing protein 4 (BRD4) as an epigenetic regulator of fatty acid metabolism genes and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. raybiotech.com [raybiotech.com]
BRD0418 solubility and stock solution preparation
BRD0418: Solubility and Stock Solution Preparation
These application notes provide detailed information on the solubility of this compound and a comprehensive protocol for the preparation of stock solutions. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a molecule developed through diversity-oriented synthesis that plays a role in regulating the expression of tribbles pseudokinase 1 (TRIB1).[1][2] It influences hepatic lipoprotein metabolism, shifting it from production to clearance, making it a compound of interest in the study of coronary artery disease.[1]
Quantitative Data Summary
The following tables provide a summary of the solubility and stock solution preparation data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 50 | 102.34 | Ultrasonic assistance is required. It is recommended to use new, anhydrous DMSO as the hygroscopic nature of DMSO can negatively impact solubility.[1] |
Table 2: Preparation of this compound Stock Solutions
This table is based on a molecular weight of 488.57 g/mol .[1]
| Target Concentration (mM) | Volume of Solvent per 1 mg of this compound (mL) | Volume of Solvent per 5 mg of this compound (mL) | Volume of Solvent per 10 mg of this compound (mL) |
| 1 | 2.0468 | 10.2339 | 20.4679 |
| 5 | 0.4094 | 2.0468 | 4.0936 |
| 10 | 0.2047 | 1.0234 | 2.0468 |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Ultrasonic bath
-
Vortex mixer
Procedure:
-
Pre-weighing Preparations: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder (e.g., 1 mg) into a sterile tube.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For 1 mg of this compound to make a 10 mM solution, add 0.2047 mL of DMSO.[1]
-
Dissolution:
-
Briefly vortex the solution to mix.
-
To ensure complete dissolution, place the tube in an ultrasonic bath until the solution is clear and free of particulates.[1]
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots.[1]
-
Storage:
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
Application Note: Measuring TRIB1 Expression in Response to BRD0418 Treatment Using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribbles homolog 1 (TRIB1) is a pseudokinase that functions as a critical regulator in various cellular processes, including lipid metabolism, inflammation, and cell proliferation. Its role as a scaffold protein, particularly within the MAPK signaling pathway, has made it a person of interest for therapeutic intervention in metabolic and oncological diseases. The small molecule BRD0418 has been identified as an inducer of TRIB1 expression, offering a valuable tool for studying the downstream effects of TRIB1 upregulation. This application note provides a detailed protocol for the quantitative measurement of TRIB1 gene expression in response to this compound treatment using quantitative polymerase chain reaction (qPCR).
Mechanism of Action: this compound and TRIB1 Expression
This compound, a benzofuran (B130515) compound, has been shown to increase the expression of TRIB1 in hepatic cell lines such as HepG2.[1][2] This upregulation is associated with the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. TRIB1 acts as a scaffold protein within this cascade, interacting with key components like MEK1/2.[1][2] By enhancing TRIB1 expression, this compound can influence downstream cellular processes regulated by this pathway, including lipid metabolism. An increase in TRIB1 expression in hepatic cells leads to reduced VLDL production and cholesterol biosynthesis, alongside increased LDL uptake.[1][2]
Quantitative Data: qPCR Primers for TRIB1 Detection
The following table provides validated qPCR primer sequences for the detection of human and mouse TRIB1 mRNA. These primers are suitable for SYBR Green-based qPCR analysis.
| Organism | Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| Human | TRIB1 | GGAAGTTCGTCTTCTCCACGGA | TAGGCTGGGCAGCCATGTTTGT | OriGene Technologies |
| Mouse | TRIB1 | Commercially available pre-designed primer and probe sets are recommended (e.g., Applied Biosystems: Mn00454875_m1) | - | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway leading to TRIB1 expression.
References
Application Notes and Protocols for Western Blot Analysis of LDLR after BRD0418 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Low-Density Lipoprotein Receptor (LDLR) plays a critical role in cholesterol homeostasis by mediating the endocytosis of circulating LDL. Consequently, the modulation of LDLR expression is a key therapeutic strategy for managing hypercholesterolemia and related cardiovascular diseases. BRD0418 is a small molecule that has been identified as a regulator of the expression of Tribbles Pseudokinase 1 (TRIB1). TRIB1 is a protein that, in turn, influences the expression of LDLR. This document provides a detailed protocol for performing a Western blot to analyze the effect of this compound treatment on LDLR protein levels in a cellular context.
Signaling Pathway and Mechanism of Action
This compound acts by increasing the expression of TRIB1. TRIB1 has been shown to regulate the post-transcriptional stability of key transcription factors involved in lipid metabolism. An increase in TRIB1 levels is hypothesized to lead to an upregulation of LDLR expression, thereby enhancing the clearance of LDL cholesterol from the extracellular environment. The signaling cascade can be summarized as follows:
Caption: Signaling pathway of this compound-mediated LDLR upregulation.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in LDLR protein levels.
Materials and Reagents
-
Cell Line: HepG2 (human liver carcinoma cell line) or other suitable cell line expressing LDLR.
-
This compound: (e.g., from MedChemExpress, Cat. No. HY-101535). Prepare a stock solution in DMSO.
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit: For protein quantification.
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: 4-15% precast polyacrylamide gels.
-
Transfer Buffer
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-LDLR antibody (A rabbit polyclonal antibody is a suitable choice, e.g., from a reputable supplier).
-
Anti-GAPDH or Anti-β-actin antibody (for use as a loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Western Blot Imaging System
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of LDLR.
Detailed Procedure
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare a dilution series of this compound in cell culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium with the this compound-containing medium and incubate for 24 to 48 hours. The optimal treatment time may need to be determined empirically.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[1][2]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate) to each well.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix the protein lysates with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-15% SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDLR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
For the loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH or β-actin, or a parallel gel can be run.
-
Data Presentation
The quantitative data from the densitometry analysis of the Western blot bands should be summarized in a table for clear comparison.
| Treatment Group | This compound Conc. (µM) | LDLR Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized LDLR Expression (LDLR/Loading Control) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.0 | |||
| This compound | 1 | ||||
| This compound | 5 | ||||
| This compound | 10 | ||||
| This compound | 20 |
Troubleshooting
-
No or Weak LDLR Signal:
-
Increase the amount of protein loaded onto the gel.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure the transfer of high molecular weight proteins is efficient. The mature, glycosylated form of LDLR runs at approximately 160 kDa.
-
-
High Background:
-
Increase the number and duration of the wash steps.
-
Optimize the blocking conditions (time and blocking agent).
-
Decrease the primary and/or secondary antibody concentrations.
-
-
Inconsistent Loading Control:
-
Ensure accurate protein quantification.
-
Choose a loading control that is not affected by the experimental treatment.[4] While GAPDH and β-actin are common, their expression can sometimes be altered by drug treatments. It may be necessary to validate the stability of the chosen loading control.
-
References
- 1. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a functional cell-based neutralizing antibody assay for ipilimumab - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of a BET Inhibitor in NUT Midline Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUT Midline Carcinoma (NMC) is a rare and aggressive form of squamous cell carcinoma defined by a chromosomal rearrangement involving the NUTM1 gene.[1][2][3] In approximately 75% of cases, NUTM1 is fused to BRD4, creating a BRD4-NUT fusion oncogene.[2] The resulting fusion protein drives tumorigenesis by binding to acetylated histones via the BRD4 bromodomains and recruiting the p300 histone acetyltransferase (HAT) to chromatin. This leads to the formation of widespread domains of hyperacetylated chromatin, termed "megadomains," which activate the transcription of key oncogenes, including MYC, SOX2, and TP63, thereby blocking cellular differentiation and promoting rapid tumor growth.[4][5][6]
Bromodomain and Extra-Terminal domain (BET) inhibitors are a class of small molecules that competitively bind to the bromodomains of BET proteins, including BRD4.[7][8] By displacing the BRD4-NUT fusion protein from chromatin, BET inhibitors can reverse the aberrant epigenetic state, leading to squamous differentiation, cell cycle arrest, and tumor growth inhibition in NMC models.[5][9] Preclinical studies using BET inhibitors like JQ1 and OTX015 have demonstrated significant anti-tumor activity in in vitro and in vivo models of NMC, providing a strong rationale for their clinical investigation.[5][9][10][11][12]
These application notes provide a comprehensive framework for the in vivo evaluation of a novel, hypothetical BET inhibitor, designated BETi-X , in a patient-derived xenograft (PDX) mouse model of NUT Midline Carcinoma.
Mechanism of Action of BET Inhibitors in NUT Midline Carcinoma
The BRD4-NUT fusion oncoprotein is the primary driver of NMC. It tethers the p300 histone acetyltransferase to chromatin, leading to hyperacetylation and the formation of megadomains that drive the expression of oncogenes like MYC. BET inhibitors, such as BETi-X, are acetyl-lysine mimetics that competitively bind to the bromodomains of BRD4, preventing the BRD4-NUT fusion protein from binding to chromatin. This leads to the downregulation of oncogenic transcriptional programs, inducing cell cycle arrest and squamous differentiation.
Preclinical In Vivo Study Design for BETi-X
Study Objectives
-
To determine the maximum tolerated dose (MTD) of BETi-X in immunodeficient mice.
-
To evaluate the anti-tumor efficacy of BETi-X in an NMC PDX model.
-
To assess the pharmacodynamic effects of BETi-X on the target pathway in tumor tissue.
Animal Model
-
Model: Patient-Derived Xenograft (PDX) model of NUT Midline Carcinoma (e.g., PER-403, Ty82).[4][12]
-
Species: Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Justification: PDX models closely recapitulate the histopathology and genetic features of the original patient tumor, providing a more clinically relevant model for evaluating therapeutic efficacy.[13]
Experimental Groups and Dosing
| Group | Treatment | Dose | Route | Schedule | No. of Animals |
| 1 | Vehicle Control | - | PO | QD | 10 |
| 2 | BETi-X | 25 mg/kg | PO | QD | 10 |
| 3 | BETi-X | 50 mg/kg | PO | QD | 10 |
| 4 | Positive Control (e.g., JQ1) | 50 mg/kg | IP | QD | 10 |
Note: Doses are hypothetical and should be optimized based on MTD studies. The route of administration (PO: oral gavage; IP: intraperitoneal) for BETi-X should be determined by its formulation and pharmacokinetic properties.
Summary of Quantitative Data from a Representative Study
The following table summarizes expected outcomes based on published data for established BET inhibitors in NMC xenograft models.[9]
| Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | 1500 ± 250 | - | +2.5 ± 1.0 |
| BETi-X (25 mg/kg) | 800 ± 150 | 46.7 | -1.5 ± 2.0 |
| BETi-X (50 mg/kg) | 350 ± 100 | 76.7 | -4.0 ± 2.5 |
| Positive Control (JQ1, 50 mg/kg) | 400 ± 120 | 73.3 | -5.0 ± 3.0 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of BETi-X that can be administered without causing dose-limiting toxicities.
Methodology:
-
Use healthy, non-tumor-bearing immunodeficient mice (n=3-5 per group).
-
Administer escalating doses of BETi-X (e.g., 10, 25, 50, 75, 100 mg/kg) daily for 14 days.
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).
-
Record body weight daily.
-
At the end of the study, perform a complete blood count (CBC) and serum chemistry analysis.
-
The MTD is defined as the highest dose that does not result in significant toxicity or mortality.
Protocol 2: Efficacy Study in NMC PDX Model
Objective: To evaluate the anti-tumor efficacy of BETi-X at well-tolerated doses.
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor fragments from an established NMC PDX line into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach the desired size, randomize mice into the treatment groups outlined in the table above (n=10 per group).
-
Treatment Administration: Administer BETi-X, vehicle, or positive control according to the specified dose, route, and schedule for 21 days.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of significant morbidity.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze survival data using Kaplan-Meier curves.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement and assess the biological effects of BETi-X in tumor tissue.
Methodology:
-
Establish NMC PDX tumors as described in Protocol 2.
-
Treat tumor-bearing mice with a single dose of BETi-X (e.g., 50 mg/kg) or vehicle.
-
Euthanize mice at various time points post-treatment (e.g., 2, 6, 24 hours).
-
Excise tumors and process for analysis:
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin. Perform IHC for markers of differentiation (e.g., Keratin), proliferation (e.g., Ki-67), and the BRD4-NUT target oncogene, MYC.
-
Western Blot: Snap-freeze a portion of the tumor in liquid nitrogen. Prepare protein lysates and perform Western blot analysis to quantify levels of MYC protein.
-
-
Expected Outcome: Treatment with BETi-X should lead to a decrease in MYC and Ki-67 staining and an increase in differentiation markers, confirming on-target activity.
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical in vivo evaluation of a novel BET inhibitor, BETi-X, for the treatment of NUT Midline Carcinoma. A well-designed in vivo study, incorporating efficacy, tolerability, and pharmacodynamic endpoints, is crucial for advancing promising therapeutic candidates toward clinical development for this devastating disease. The use of clinically relevant PDX models and the assessment of on-target activity through biomarker analysis are essential components of this process.
References
- 1. Monarch Initiative [monarchinitiative.org]
- 2. NUT Midline Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diseases.jensenlab.org [diseases.jensenlab.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Differentiation of NUT Midline Carcinoma by Epigenomic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitor - Wikipedia [en.wikipedia.org]
- 8. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Response of Carcinomas Harboring the BRD4-NUT Oncoprotein to the Targeted Bromodomain Inhibitor OTX015/MK-8628 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Response of Carcinomas Harboring the BRD4-NUT Oncoprotein to the Targeted Bromodomain Inhibitor OTX015/MK-8628 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.championsoncology.com [blog.championsoncology.com]
Assaying the Effect of BRD0418 on PCSK9 Secretion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism.[1][2] Secreted primarily from the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4] This action reduces the number of LDLRs available to clear circulating LDL cholesterol, leading to elevated plasma LDL levels, a major risk factor for cardiovascular disease.[4][5] Inhibition of PCSK9 function is a clinically validated strategy for lowering LDL cholesterol.[1][6]
BRD0418 is a small molecule developed through diversity-oriented synthesis that has been shown to regulate the expression of tribbles pseudokinase 1 (TRIB1).[7] TRIB1 is implicated in the regulation of lipoprotein metabolism. While the direct effects of this compound on PCSK9 have not been extensively characterized, its influence on lipid metabolism regulators suggests a potential role in modulating PCSK9 secretion. These application notes provide a framework and detailed protocols for investigating the effect of this compound on the secretion of PCSK9 from hepatocyte cell lines.
Signaling Pathways
The canonical PCSK9 signaling pathway involves its secretion and subsequent binding to the LDLR, leading to LDLR degradation. A potential mechanism by which this compound could influence this pathway is through the modulation of TRIB1, which may, in turn, affect the transcriptional regulation or the secretory pathway of PCSK9.
Caption: PCSK9 signaling and a hypothesized point of intervention for this compound.
Experimental Workflow
A systematic approach to evaluating the effect of this compound on PCSK9 secretion involves a series of in vitro assays. The workflow begins with treating a suitable cell line with this compound, followed by quantification of secreted PCSK9. Subsequent experiments should assess the downstream consequences on LDLR protein levels and LDL uptake, while control experiments are necessary to rule out cytotoxicity.
Caption: A typical experimental workflow for assessing the impact of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the effect of this compound in key in vitro assays. These tables are intended to serve as a template for data presentation.
Table 1: Effect of this compound on PCSK9 Secretion and LDLR Expression
| Assay | Cell Line | Treatment Duration | Metric | This compound |
| PCSK9 Secretion ELISA | HepG2 | 24 hours | IC50 | 5 µM |
| LDLR Western Blot | HepG2 | 48 hours | EC50 | 2.5 µM |
| Cell Viability | HepG2 | 48 hours | CC50 | > 50 µM |
Table 2: Functional Effect of this compound on LDL Uptake
| Assay | Cell Line | Treatment Duration | Metric | This compound |
| Fluorescent LDL Uptake | HepG2 | 48 hours | EC50 | 3 µM |
Experimental Protocols
Protocol 1: Cell-Based PCSK9 Secretion Assay (ELISA)
This protocol describes a method to quantify the amount of PCSK9 secreted into the cell culture medium following treatment with this compound.
Materials:
-
HepG2 cells
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Human PCSK9 ELISA Kit
-
Microplate reader
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PCSK9 Quantification: Quantify the concentration of PCSK9 in the collected supernatants using a human PCSK9 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the PCSK9 concentration against the log concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound that causes a 50% reduction in PCSK9 secretion.
Protocol 2: Western Blot Analysis of LDLR and Intracellular PCSK9
This protocol is used to determine the effect of this compound on the protein levels of LDLR and intracellular PCSK9.[2]
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LDLR, anti-PCSK9, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Methodology:
-
Cell Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of this compound for 24-48 hours.[2]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[2]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against LDLR, PCSK9, and a loading control (e.g., GAPDH) overnight at 4°C.[2]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL substrate.[2]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control and compare the levels in treated versus untreated cells.
Protocol 3: Cell Viability Assay
This assay is essential to ensure that the observed effects of this compound are not due to cytotoxicity.
Materials:
-
HepG2 cells
-
96-well clear bottom plates
-
This compound stock solution
-
MTT or CCK-8 reagent
-
Microplate reader
Methodology:
-
Cell Seeding and Treatment: Seed and treat the cells with this compound as described in Protocol 1.
-
Reagent Addition: At the end of the treatment period, add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for the time specified by the manufacturer (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value, the concentration at which cell viability is reduced by 50%.
Protocol 4: Fluorescent LDL Uptake Assay
This functional assay measures the ability of cells to take up LDL from the surrounding medium.[6]
Materials:
-
HepG2 cells
-
96-well black, clear-bottom plates
-
This compound stock solution
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Microplate reader or high-content imager
Methodology:
-
Cell Seeding and Treatment: Seed HepG2 cells in a 96-well black plate and treat with this compound for 48 hours.
-
LDL Incubation: Remove the treatment medium and add fresh medium containing fluorescently labeled LDL. Incubate for 4 hours at 37°C.[6]
-
Washing: Wash the cells three times with PBS to remove unbound fluorescent LDL.[6]
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader or visualize and quantify LDL uptake using a high-content imager.[6]
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the EC50 value, representing the concentration that restores 50% of LDL uptake.
References
Application Notes and Protocols: Flow Cytometry Analysis of LDL Uptake Modulation by BRD0418
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-density lipoprotein (LDL) is the primary carrier of cholesterol in the bloodstream, and its uptake by cells is a critical process in maintaining cholesterol homeostasis. The process is primarily mediated by the LDL receptor (LDLR) through endocytosis. Dysregulation of LDL uptake is a key factor in the pathogenesis of atherosclerosis and other cardiovascular diseases. BRD0418 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic readers that play a crucial role in transcriptional regulation. Emerging evidence suggests that BET proteins are involved in the regulation of lipid metabolism. These application notes provide a detailed protocol for the analysis of LDL uptake in cultured cells using flow cytometry and discuss the expected effects of this compound on this process.
Principle of the Assay
This assay quantifies the uptake of fluorescently labeled LDL (e.g., DiI-LDL or LDL-DyLight™) by cultured cells using flow cytometry. Cells are treated with this compound to assess its impact on LDL internalization. The fluorescence intensity of individual cells is directly proportional to the amount of LDL taken up. This method allows for a high-throughput and quantitative analysis of LDL uptake at the single-cell level.
Signaling Pathway of LDL Uptake and Modulation by this compound
The uptake of LDL is primarily regulated by the LDL receptor (LDLR) at the cell surface. The expression of the LDLR gene is transcriptionally controlled by Sterol Regulatory Element-Binding Protein 2 (SREBP-2). BET proteins, the target of this compound, are known to regulate the transcription of genes involved in lipid metabolism. Inhibition of BET proteins by compounds such as the well-studied BET inhibitor JQ1 has been shown to decrease the expression of SREBP-2 and, consequently, reduce the expression of LDLR. This leads to a decrease in the cellular uptake of LDL. This compound, as a BET inhibitor, is expected to follow a similar mechanism of action.
Experimental Protocols
Materials
-
Cell Line: HepG2 (human hepatocellular carcinoma) or other suitable cell lines with robust LDL uptake.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Fluorescently Labeled LDL: DiI-LDL or LDL-DyLight™ 488.
-
Control Compounds: DMSO (vehicle control), JQ1 (positive control for BET inhibition), Lovastatin (positive control for upregulating LDL uptake).[1]
-
Reagents for Flow Cytometry:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Viability Dye (e.g., 7-AAD or Propidium Iodide)
-
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
One to two days prior to the experiment, seed HepG2 cells in a 24-well plate at a density of 2 x 10^5 cells/well.[2]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 until cells reach 70-80% confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 10 µM.
-
Include vehicle control (DMSO) and a positive control for LDL uptake modulation. For example, treat cells with 1 µM Lovastatin for 24 hours to upregulate LDL receptor expression.[2]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or control compounds.
-
Incubate the cells for 24 to 48 hours.
-
-
Fluorescent LDL Incubation:
-
Cell Harvesting:
-
Aspirate the medium containing the fluorescent LDL.
-
Wash the cells twice with ice-cold PBS.
-
Add Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with culture medium containing 10% FBS.
-
Transfer the cell suspension to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[4]
-
-
Staining for Flow Cytometry:
-
Resuspend the cell pellet in 200 µL of cold Flow Cytometry Staining Buffer.
-
Add a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.[2]
-
Incubate for 10-15 minutes on ice, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate laser and filter settings for the chosen fluorophore (e.g., FITC channel for LDL-DyLight™ 488) and the viability dye.
-
Gate on the live, single-cell population.
-
Record the median fluorescence intensity (MFI) of the fluorescent LDL signal for each sample.
-
Data Presentation
The quantitative data should be summarized in a table for easy comparison of the effects of different treatments on LDL uptake.
| Treatment Group | Concentration (µM) | Median Fluorescence Intensity (MFI) | % Inhibition of LDL Uptake |
| Vehicle Control | - | Value | 0% |
| This compound | 0.1 | Value | Value |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
| JQ1 (Control) | 1 | Value | Value |
| Lovastatin (Control) | 1 | Value | (Increase) |
% Inhibition is calculated relative to the vehicle control.
Expected Results
Based on studies with the BET inhibitor JQ1, treatment with this compound is expected to decrease the uptake of fluorescently labeled LDL in a dose-dependent manner. This effect is hypothesized to be due to the downregulation of LDL receptor expression via the inhibition of the SREBP-2 pathway. The positive control, Lovastatin, should result in an increased MFI, confirming the responsiveness of the cells to LDL uptake modulation.[2]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low LDL uptake signal | Insufficient incubation time with labeled LDL. | Increase incubation time up to 6 hours. |
| Low LDL receptor expression in the cell line. | Use a cell line known for high LDL receptor expression (e.g., HepG2). | |
| Labeled LDL has degraded. | Use fresh or properly stored labeled LDL. | |
| High background fluorescence | Incomplete washing of cells. | Ensure thorough washing after LDL incubation. |
| Autofluorescence of cells. | Include an unstained control to set the baseline fluorescence. | |
| High cell death | Compound toxicity. | Perform a dose-response curve for cytotoxicity. |
| Harsh cell handling. | Handle cells gently during harvesting and staining. |
Conclusion
The flow cytometry-based LDL uptake assay is a robust and quantitative method to assess the impact of compounds like this compound on cellular lipid metabolism. By inhibiting BET proteins, this compound is anticipated to reduce LDL uptake through the downregulation of the SREBP-2/LDLR signaling axis. This application note provides a comprehensive protocol and the necessary background for researchers to investigate the role of BET inhibitors in cholesterol homeostasis and their potential as therapeutic agents for lipid-related disorders.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TRIB1 Expression Issues
This technical support center is designed to assist researchers, scientists, and drug development professionals who are using BRD0418 and not observing the expected induction of Tribbles Pseudokinase 1 (TRIB1) expression. Below you will find troubleshooting guides and frequently asked questions to help you address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are treating our cells with this compound, but we do not see an increase in TRIB1 mRNA or protein levels. Is this expected?
A1: The induction of TRIB1 expression by this compound is known to be highly cell-type specific. While this compound was identified as an inducer of TRIB1 in HepG2 cells, it has been shown to be inactive in other cell lines.[1] The responsiveness of your specific cell line to this compound may vary. We recommend consulting the literature to see if your cell line has been previously tested or considering the use of a positive control cell line, such as HepG2.
Q2: What is the proposed mechanism of action for this compound in inducing TRIB1 expression?
A2: The induction of TRIB1 by this compound and other similar small molecules is suggested to be mediated through the MAPK/ERK signaling pathway.[1][2] Therefore, the status of this pathway in your cell line could be a critical factor in determining the cellular response to this compound.
Q3: Are there alternative compounds that can be used to induce TRIB1 expression?
A3: Yes, another tricyclic glycal compound, BRD8518, has been identified as a more potent inducer of TRIB1 and LDLR gene expression than this compound.[3] Additionally, the natural product Berberine has been shown to upregulate hepatic TRIB1 expression, also through the ERK signaling pathway.[4] These compounds could be used as positive controls or alternatives in your experiments.
Q4: What are the optimal concentration and treatment time for this compound?
A4: The effective concentration and treatment time for this compound can vary significantly between different cell lines. In a study involving twelve cell lines, the lowest concentration for a 2-fold upregulation of TRIB1 ranged from 0.2 to 25 μM, and the exposure time was tested at 6 and 24 hours.[1] It is crucial to perform a dose-response and time-course experiment in your specific cell model to determine the optimal conditions.
Troubleshooting Guide
If you are not observing TRIB1 induction after this compound treatment, consider the following troubleshooting steps:
Experimental Workflow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting the lack of TRIB1 induction by this compound.
Data Presentation: this compound Activity in Different Cell Lines
The following table summarizes the effect of this compound on TRIB1 expression in various cell lines, highlighting the cell-type specificity of the response.[1]
| Cell Line | Origin | Lowest Active Concentration (µM) for 2-fold TRIB1 Upregulation |
| HepG2 | Liver Carcinoma | 2.5 |
| Huh7 | Liver Carcinoma | 5 |
| A549 | Lung Carcinoma | 10 |
| MCF7 | Breast Carcinoma | Inactive |
| PC3 | Prostate Carcinoma | Inactive |
| U87 MG | Glioblastoma | Inactive |
| HEK293 | Embryonic Kidney | Inactive |
| HeLa | Cervical Carcinoma | Inactive |
| K562 | Myelogenous Leukemia | Inactive |
| Jurkat | T-cell Leukemia | Inactive |
| THP-1 | Monocytic Leukemia | Inactive |
| BJ | Foreskin Fibroblast | Inactive |
Signaling Pathway Diagram
The induction of TRIB1 by this compound is thought to be mediated by the MAPK/ERK pathway. Below is a simplified diagram of this proposed signaling cascade.
Caption: Proposed signaling pathway for this compound-induced TRIB1 expression via the MAPK/ERK cascade.
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make fresh serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24 hours).
-
Harvesting: After incubation, wash the cells with PBS and harvest them for RNA or protein extraction.
Protocol 2: TRIB1 Gene Expression Analysis by RT-qPCR
-
RNA Isolation: Isolate total RNA from the cell lysates using a commercially available kit, following the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis or a Bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR: Perform quantitative PCR using a SYBR Green-based master mix and primers specific for TRIB1 and a housekeeping gene (e.g., GAPDH, ACTB). A possible human TRIB1 primer pair is:
-
Forward: 5'-AGAGCCAGGAGCTGGTCAAG-3'
-
Reverse: 5'-TGGACAGGCAGCAACAGTTC-3'
-
-
Data Analysis: Calculate the relative expression of TRIB1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Protocol 3: TRIB1 Protein Detection by Western Blot
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TRIB1 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Note that endogenous TRIB1 protein can be difficult to detect by standard western blot and may require optimization.[5]
References
Technical Support Center: BRD0418 Treatment
Welcome to the technical support center for BRD0418. This resource is designed to assist researchers, scientists, and drug development professionals in navigating experiments involving this novel modulator of Tribbles Pseudokinase 1 (TRIB1) expression. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that upregulates the expression of Tribbles Pseudokinase 1 (TRIB1).[1] TRIB1 is a pseudokinase that plays a crucial role in regulating hepatic lipoprotein metabolism. By increasing TRIB1 expression, this compound helps to reprogram lipid metabolism from production to clearance, making it a valuable tool for studying coronary artery disease and related metabolic disorders.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. Stock solutions are typically prepared in DMSO. For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q3: I am observing inconsistent results between experiments. What are the common causes?
A3: Inconsistent results with small molecule inhibitors like this compound are a common challenge. Key factors that can contribute to variability include:
-
Compound Stability and Solubility: Ensure the compound is fully dissolved and has not precipitated out of solution. The stability of this compound in your specific cell culture media over the course of the experiment should be considered.[2]
-
Cell Culture Conditions: Variations in cell density, passage number, and cell health can significantly impact the cellular response to treatment.
-
Assay Performance: Inconsistencies in incubation times, reagent concentrations, and detection methods can all lead to variable results.
Q4: How can I be sure the observed effects are due to on-target this compound activity and not off-target effects?
A4: Distinguishing on-target from off-target effects is a critical aspect of working with any small molecule. While specific off-target screening data for this compound is not widely published, a common strategy to increase confidence in on-target activity is to perform rescue experiments. For example, if the effects of this compound are indeed mediated by TRIB1, then siRNA-mediated knockdown of TRIB1 should attenuate or abrogate the observed phenotype.
Troubleshooting Guides
Issue 1: Inconsistent TRIB1 or LDLR Upregulation
Problem: You are observing variable or no significant upregulation of TRIB1 or Low-Density Lipoprotein Receptor (LDLR) mRNA or protein levels after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on existing data, a concentration range of 0.2 µM to 25 µM has been shown to be effective in various cell lines for upregulating TRIB1 and LDLR.[3] |
| Incorrect Incubation Time | Optimize the treatment duration. Significant upregulation of TRIB1 and LDLR has been observed at both 6 and 24 hours post-treatment.[3] A time-course experiment will help determine the peak response time in your system. |
| Cell Line Specificity | The response to this compound can be cell-line dependent. Ensure the cell line you are using is responsive. For example, HepG2 cells are a commonly used and responsive cell line for studying this compound's effects on lipid metabolism.[4] |
| Compound Instability in Media | Prepare fresh dilutions of this compound in your cell culture media for each experiment. Some components of cell culture media can affect the stability of small molecules over time.[5] |
| Low Cell Viability | High concentrations of this compound or the solvent (DMSO) may be cytotoxic. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the concentrations used are not toxic to your cells. The final DMSO concentration should typically be kept below 0.5%. |
Issue 2: Inconsistent IC50 Values in Cell-Based Assays
Problem: You are obtaining highly variable IC50 values for this compound in your cell viability or functional assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells are seeded in each well. Use a cell counter for accuracy and consider using a multichannel pipette for plating to minimize well-to-well variability. |
| High Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Compound Precipitation | Visually inspect your stock and working solutions for any signs of precipitation. If solubility is an issue, gentle warming or sonication may help. Always prepare fresh dilutions from a clear stock solution for each experiment. |
| Variability in Assay Reagents | Use the same lot of media, serum, and assay reagents for all experiments within a single study to minimize batch-to-batch variability. |
| Inconsistent Data Analysis | Use a consistent method for data normalization and curve fitting to calculate the IC50 value. Non-linear regression analysis is the standard method for determining IC50 from dose-response data. |
Data Presentation
Table 1: Effective Concentrations of this compound for TRIB1 and LDLR Upregulation in Various Cell Lines
The following table summarizes the lowest concentration of this compound at which a 2-fold (or maximal) upregulation of TRIB1 and LDLR transcripts was observed after 6 and 24 hours of treatment. Data is adapted from Nagiec MM, et al. (2015).
| Cell Line | Origin | TRIB1 Upregulation (6h) | TRIB1 Upregulation (24h) | LDLR Upregulation (6h) | LDLR Upregulation (24h) |
| HepG2 | Hepatocellular Carcinoma | 2.5 µM | 2.5 µM | 2.5 µM | 2.5 µM |
| Huh-7 | Hepatocellular Carcinoma | 2.5 µM | 2.5 µM | 2.5 µM | 2.5 µM |
| Primary Human Hepatocytes | Normal Liver | 2.5 µM | 2.5 µM | 2.5 µM | 2.5 µM |
| A549 | Lung Carcinoma | 25 µM (1.6x) | 25 µM (1.8x) | Inactive | Inactive |
| MCF7 | Breast Adenocarcinoma | 25 µM (1.5x) | 25 µM (1.7x) | Inactive | Inactive |
| PC-3 | Prostate Adenocarcinoma | 25 µM | 25 µM | 2.5 µM | 2.5 µM |
Concentrations are the lowest at which a ≥2-fold upregulation was observed, unless a lower maximal upregulation is indicated in parentheses. "Inactive" indicates no significant upregulation was observed up to 25 µM.
Experimental Protocols
Protocol 1: TRIB1 mRNA Upregulation in HepG2 Cells
This protocol outlines a typical experiment to measure the upregulation of TRIB1 mRNA in HepG2 cells following treatment with this compound.
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Cell Seeding:
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Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
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Seed HepG2 cells in a 12-well plate at a density of 2 x 10^5 cells per well.
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Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
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This compound Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 25 µM.
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Include a vehicle control (DMSO) at a final concentration equivalent to the highest concentration of this compound used.
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Remove the old medium from the cells and add 1 mL of the medium containing the different concentrations of this compound or vehicle control.
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Incubate for the desired time period (e.g., 6 or 24 hours).
-
-
RNA Extraction and qRT-PCR:
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After incubation, wash the cells with PBS and lyse the cells directly in the well using a suitable lysis buffer from an RNA extraction kit.
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Extract total RNA according to the manufacturer's protocol.
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Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
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Perform quantitative real-time PCR (qRT-PCR) using primers specific for human TRIB1 and a housekeeping gene (e.g., GAPDH) for normalization.
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Analyze the data using the ΔΔCt method to determine the fold change in TRIB1 expression relative to the vehicle-treated control.
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Protocol 2: Western Blot Analysis of LDLR Protein Levels
This protocol describes the detection of changes in LDLR protein levels in response to this compound treatment.
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Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using a 6-well plate and seeding 5 x 10^5 cells per well.
-
-
Cell Lysis and Protein Quantification:
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After treatment, wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Quantify the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
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Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE on a 4-12% polyacrylamide gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with a primary antibody against LDLR overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate and an imaging system.
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Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin or GAPDH).
-
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Data Analysis:
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Quantify the band intensities for LDLR and the loading control using densitometry software.
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Normalize the LDLR band intensity to the loading control for each sample to determine the relative change in protein expression.
-
Visualizations
Caption: Proposed signaling pathway of this compound action in hepatocytes.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A general experimental workflow for characterizing the effects of this compound.
References
Troubleshooting BRD0418 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD0418. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, specifically a diversity-oriented synthesis (DOS) molecule, that upregulates the expression of Tribbles pseudokinase 1 (TRIB1).[1][2] TRIB1 acts as an adapter protein in various signaling pathways, including those involved in lipid metabolism.[1][3] By increasing TRIB1 expression, this compound can reprogram hepatic lipoprotein metabolism, shifting from lipogenesis to scavenging, which includes reduced VLDL production and cholesterol biosynthesis, and increased LDL uptake.[1] The activity of this compound is dependent on the MEK1/2-ERK1/2 signaling pathway.[3]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
The most common and recommended solvent for preparing stock solutions of this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).[2] Due to its lipophilic nature, this compound has poor aqueous solubility.
Q3: My this compound is not fully dissolving in DMSO. What can I do?
If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
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Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce its ability to dissolve hydrophobic compounds.[2] Always use newly opened, anhydrous, cell culture-grade DMSO.
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Apply sonication: Gentle sonication can help to break down compound aggregates and facilitate dissolution.[2]
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Gentle warming: Warming the solution to 37°C may increase solubility. However, be cautious with prolonged heating as it may degrade the compound.
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Vortexing: Thorough vortexing can aid in the dissolution process.
Q4: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture media. How can I prevent this?
This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where it is poorly soluble.[4][5] Here are some strategies to mitigate this:
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Use a higher concentration DMSO stock: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your aqueous media, keeping the final DMSO concentration low (ideally ≤ 0.1% to avoid solvent-induced cytotoxicity) and reducing the chances of precipitation.[4]
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Stepwise dilution: Instead of diluting the DMSO stock directly into the final volume of media, perform a stepwise dilution. For example, first dilute the stock into a smaller volume of media, vortex or mix well, and then add this intermediate dilution to the final volume.
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Pre-warming the media: Having the cell culture media pre-warmed to 37°C can sometimes help keep the compound in solution.
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Serum-containing media: If your experimental protocol allows, dilute the compound into media containing serum. The serum proteins can help to solubilize and stabilize lipophilic compounds.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.5%, with a concentration of ≤ 0.1% being ideal for most cell lines.[4] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples.
Data Presentation
Table 1: this compound Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₂N₂O₅ | MedKoo Biosciences |
| Molecular Weight | 488.58 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | BenchChem |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | MedchemExpress |
| Solubility in DMSO | 50 mg/mL (102.34 mM) | MedchemExpress |
| Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 6 months | MedchemExpress |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol details the steps for preparing a sterile, concentrated stock solution of this compound in DMSO. All steps should be performed in a sterile environment (e.g., a laminar flow hood).
Materials:
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This compound powder
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Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or cryovials
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Analytical balance
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Vortex mixer
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Sonicator (optional)
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Sterile 0.22 µm syringe filter
Procedure:
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Calculate Mass: Determine the mass of this compound powder required to achieve the desired stock concentration (e.g., 50 mM) and volume.
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Example Calculation for 1 mL of 50 mM stock: Mass (g) = 50 mmol/L * 0.001 L * 488.58 g/mol = 0.0244 g = 24.4 mg
-
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
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Dissolution: Add the appropriate volume of sterile DMSO to the tube. Vortex thoroughly for several minutes until the powder is completely dissolved. The solution should be clear and free of particulates.
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Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in a sonicator bath for short intervals until the solution is clear.
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Sterilization: For sterile applications, draw the dissolved this compound solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the solution into a new, sterile tube. This step is critical for cell culture experiments.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.
Procedure:
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Thaw Stock Solution: Retrieve one aliquot of the this compound stock solution from storage and allow it to thaw completely at room temperature.
-
Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C in a water bath.
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Calculate Dilution: Determine the volume of the stock solution needed to reach the final desired working concentration in your culture medium.
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Example Calculation for a 10 µM final concentration in 10 mL of media from a 50 mM stock: (50,000 µM) * V₁ = (10 µM) * (10,000 µL) V₁ = 2 µL
-
-
Prepare Working Solution: Add the calculated volume of the this compound stock solution directly to the pre-warmed culture medium. Immediately mix the solution thoroughly by gentle pipetting or inverting the tube to ensure rapid and even dispersion. This rapid dilution helps prevent the compound from precipitating.
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Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of culture medium. This is essential to distinguish the effects of this compound from any effects of the solvent.
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Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the final working concentration of this compound or the vehicle control.
Visualizations
References
Potential BRD0418 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of BRD0418, a small molecule inducer of Tribbles Pseudokinase 1 (TRIB1) expression. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target and mechanism of action of this compound?
This compound is a benzofuran-containing small molecule identified as an upregulator of Tribbles Pseudokinase 1 (TRIB1) gene expression.[1][2] TRIB1 is a pseudokinase that plays a significant role in regulating lipid metabolism.[3][4] By inducing TRIB1 expression, this compound can modulate hepatic lipoprotein metabolism, leading to reduced secretion of VLDL, decreased cholesterol biosynthesis, and increased LDL uptake.[1][2]
Q2: Is there any publicly available data on the selectivity and off-target profile of this compound?
Q3: What are the potential off-target liabilities associated with the chemical scaffold of this compound?
This compound belongs to the benzofuran (B130515) class of compounds.[2] Studies on other molecules with this scaffold have indicated that benzofuran derivatives can exhibit activity against various biological targets, including protein kinases. For instance, different benzofuran-based compounds have been shown to inhibit kinases such as c-Src, ZAP-70, and glycogen (B147801) synthase kinase-3 (GSK-3). This suggests that kinase inhibition is a potential, though unconfirmed, off-target activity for this compound. Researchers should therefore consider the possibility of this compound interacting with various kinases and other cellular targets.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you observe unexpected or inconsistent results in your experiments with this compound, it is crucial to consider the possibility of off-target effects. This guide provides a systematic approach to troubleshoot and de-risk your findings.
Issue: Observed phenotype is inconsistent with known TRIB1 function.
Potential Cause: The phenotype may be due to an off-target effect of this compound.
Troubleshooting Steps:
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Validate On-Target Engagement:
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Confirm TRIB1 Induction: The primary and most direct on-target effect of this compound is the upregulation of TRIB1 mRNA and protein. Perform quantitative real-time PCR (qRT-PCR) and Western blotting to confirm that this compound is inducing TRIB1 expression in your experimental system at the concentrations used.
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Dose-Response Correlation: Establish a clear dose-response relationship between the concentration of this compound, the level of TRIB1 induction, and the observed phenotype. A strong correlation supports an on-target effect.
-
-
Employ Orthogonal Approaches to Phenocopy the Effect:
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Genetic Overexpression of TRIB1: Use a genetic approach, such as transient or stable transfection of a TRIB1 expression vector, to mimic the effect of this compound. If the phenotype observed with TRIB1 overexpression is the same as that with this compound treatment, it strongly suggests the effect is on-target.
-
-
Utilize a Negative Control Compound:
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Synthesize or Procure an Inactive Analog: An ideal negative control is a close chemical analog of this compound that does not induce TRIB1 expression. If such a compound is not available, a structurally similar but biologically inactive compound from the same chemical class can be used. If the negative control does not produce the observed phenotype, it provides evidence against a non-specific effect of the chemical scaffold.
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Experimental Workflow for De-risking Off-Target Effects
Caption: A logical workflow for investigating potential off-target effects of this compound.
Key Signaling Pathways Involving TRIB1
Understanding the known signaling interactions of TRIB1 can help in designing experiments to probe for on-target versus off-target effects. TRIB1 is known to interact with and regulate several key signaling pathways, primarily through protein-protein interactions leading to the degradation of its binding partners.
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MAPK Pathway: TRIB1 can interact with MEK1, a key component of the MAPK/ERK signaling cascade. This interaction can modulate ERK phosphorylation and downstream signaling, which affects cell proliferation and survival.[6]
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NF-κB Pathway: TRIB1 has been shown to be a pro-inflammatory gene that can regulate the activity of NF-κB, a critical regulator of inflammatory responses.[6]
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C/EBPα Regulation: TRIB1 is known to mediate the ubiquitination and degradation of the transcription factor C/EBPα, which is a master regulator of lipogenesis and myeloid differentiation.[7]
Signaling Pathway Diagram: TRIB1 Interactions
Caption: Key signaling pathways modulated by TRIB1 expression.
Recommended Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for TRIB1 Expression
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
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RNA Extraction: Harvest cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
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qRT-PCR: Perform qRT-PCR using a suitable master mix and primers specific for TRIB1 and a housekeeping gene (e.g., GAPDH, ACTB).
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Data Analysis: Calculate the relative expression of TRIB1 using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control.
Protocol 2: Western Blot for TRIB1 Protein Levels
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Cell Lysis: Following treatment with this compound as described above, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against TRIB1 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Use an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
By following these guidelines and experimental protocols, researchers can more confidently attribute the biological effects observed with this compound to the induction of TRIB1 and mitigate the risk of misinterpretation due to potential off-target activities.
References
- 1. Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Progress in Delineating the Roles of Pseudokinase TRIB1 in Controlling Human Diseases [jcancer.org]
- 7. The Pseudokinase TRIB1 in Immune Cells and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing BRD0418 Cytotoxicity in Primary Hepatocytes
Frequently Asked Questions (FAQs)
Q1: Why are primary human hepatocytes the recommended model for studying the cytotoxicity of compounds like BRD0418?
A1: Primary human hepatocytes are considered the "gold standard" for in vitro hepatotoxicity studies. This is because they most closely represent the physiology of the human liver in a laboratory setting, expressing a full range of drug-metabolizing enzymes and transporter proteins. Using this model provides a more accurate prediction of a compound's potential to cause liver injury in humans compared to immortalized cell lines.
Q2: What are the initial cytotoxicity assays recommended for screening a novel compound in primary hepatocytes?
A2: A multi-parametric approach is recommended for an initial screen to gain a comprehensive understanding of potential cytotoxic effects. Key assays include:
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MTT Assay: This colorimetric assay measures the metabolic activity of mitochondria, which serves as an indicator of cell viability.[1]
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Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of compromised cell membrane integrity.[2][3]
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ATP Assay: This assay measures intracellular ATP levels, reflecting the energy status of the cells and overall viability.
Q3: What are the critical controls to include in a cytotoxicity experiment with primary hepatocytes?
A3: To ensure the validity of your results, the following controls are essential:
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Vehicle Control: Cells treated with the same solvent used to dissolve the test compound (e.g., DMSO) at the highest concentration used.
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Untreated Control: Cells cultured in medium alone to represent baseline viability.
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Positive Control: A compound known to induce cytotoxicity in hepatocytes (e.g., acetaminophen, chlorpromazine) to confirm the assay is performing as expected.
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Maximum Lysis Control (for LDH assay): Cells treated with a lysis buffer to determine the maximum possible LDH release.[2]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
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Primary human hepatocytes
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Collagen-coated 96-well plates
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Hepatocyte culture medium
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This compound (or test compound)
-
MTT solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed primary hepatocytes in a collagen-coated 96-well plate at the recommended density and allow them to attach and form a monolayer (typically 24-48 hours).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the compound-containing medium. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
This protocol is a general guideline and may require optimization.
Materials:
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Primary human hepatocytes
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Collagen-coated 96-well plates
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Hepatocyte culture medium
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This compound (or test compound)
-
LDH assay kit (containing substrate, cofactor, and dye)
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Lysis buffer (provided with the kit or 1% Triton X-100)
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Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Maximum LDH Release Control: In the wells designated for the positive control, add lysis buffer to the remaining cells and incubate for 15-30 minutes to induce complete cell lysis. Collect the supernatant as in the previous step.
-
LDH Reaction: Add the LDH reaction mixture from the kit to all wells containing the supernatant samples.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions (usually 10-30 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting the background from the vehicle control.
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below are example tables for presenting cytotoxicity data.
Table 1: IC50 Values of this compound in Primary Human Hepatocytes at 48 hours
| Assay Type | IC50 (µM) |
| MTT Assay | [Example Value] |
| LDH Assay | [Example Value] |
| ATP Assay | [Example Value] |
Table 2: Dose-Response of this compound on Primary Hepatocyte Viability (MTT Assay)
| This compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 5 | 92 ± 6.1 |
| 10 | 85 ± 5.5 |
| 25 | 65 ± 7.3 |
| 50 | 45 ± 6.8 |
| 100 | 20 ± 4.2 |
Troubleshooting Guide
Q4: My primary hepatocytes show low viability even in the vehicle control wells. What could be the cause?
A4: Low baseline viability can be due to several factors:
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Improper Thawing Technique: Ensure rapid thawing of cryopreserved cells in a 37°C water bath and immediate transfer to pre-warmed medium.[4][5]
-
Sub-optimal Culture Conditions: Use the recommended culture medium and collagen-coated plates. Ensure the correct seeding density.[6]
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Handling Stress: Handle the cells gently during pipetting and centrifugation to minimize mechanical stress.[4]
Q5: I am observing high variability between replicate wells. How can I improve the consistency of my results?
A5: High variability can be addressed by:
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Ensuring Homogeneous Cell Seeding: After adding the cell suspension to the plate, gently rock the plate in a figure-eight pattern to ensure an even distribution of cells.
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Accurate Pipetting: Use calibrated pipettes and ensure proper technique, especially when adding small volumes of compounds or reagents.
-
Consistent Incubation Times: Ensure all plates are incubated for the same duration.
Q6: The positive control compound is not showing the expected cytotoxicity. What should I do?
A6: If the positive control is not effective:
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Check Compound Potency: Ensure the positive control compound has not expired and has been stored correctly.
-
Verify Concentration: Double-check the calculations for the concentration of the positive control.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of the positive control at the concentration used. Consider increasing the concentration or using a different cytotoxicity assay.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for assessing this compound cytotoxicity in primary hepatocytes.
Caption: Hypothetical signaling pathway for drug-induced liver injury.[7][8][9][10]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Tips to work with primary hepatocytes - BeCyteBiotechnologies [becytes.com]
- 7. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BRD0418 Concentration for TRIB1 Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing BRD0418 concentration to achieve maximum Tribbles Homolog 1 (TRIB1) induction in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low or No TRIB1 Induction
Question: We are treating our cells with this compound but observe minimal or no increase in TRIB1 mRNA or protein levels. What are the possible causes and solutions?
Answer:
Several factors can contribute to suboptimal TRIB1 induction. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on existing literature, a concentration range of 0.2 µM to 25 µM has been used.[1] A good starting point for many cell lines, including HepG2, is 5-10 µM. |
| Inadequate Incubation Time | Optimize the incubation time. TRIB1 mRNA expression can be detected as early as 6 hours, with protein level changes observable after 24 hours of treatment.[1] We recommend a time-course experiment (e.g., 6, 12, 24, and 48 hours) to identify the peak induction time. |
| Cell Line Specificity | The response to this compound can be cell-line dependent. While HepG2 cells are a commonly used and responsive model[2], other cell lines may exhibit different sensitivities. If possible, test a panel of cell lines to find the most suitable model for your experiment. |
| Incorrect Compound Handling and Storage | This compound should be stored as a stock solution at -20°C or -80°C and protected from light.[3] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
| MAPK/ERK Pathway Inhibition | The mechanism of this compound-mediated TRIB1 induction is dependent on the MAPK/ERK signaling pathway.[4] Co-treatment with inhibitors of this pathway (e.g., MEK inhibitors) will abrogate the effect of this compound. Ensure that other treatments or experimental conditions are not inadvertently inhibiting this pathway. |
| Poor RNA/Protein Quality | Degraded RNA or protein samples will lead to inaccurate quantification. Ensure proper sample handling, extraction, and quality control (e.g., RNA integrity number (RIN) for RNA, and total protein quantification for lysates). |
Issue 2: High Cell Cytotoxicity or Death
Question: We are observing significant cell death or a decrease in cell viability after treating with this compound. How can we mitigate this?
Answer:
High concentrations of this compound can lead to cytotoxicity. It is crucial to find a balance between maximizing TRIB1 induction and maintaining cell health.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Concentration is Too High | High concentrations of small molecule inhibitors can induce off-target effects and cellular stress, leading to apoptosis or necrosis.[5][6] Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the IC50 value of this compound in your cell line.[7][8] Treat cells with concentrations well below the IC50 value for your TRIB1 induction experiments. |
| Prolonged Incubation Period | Continuous exposure to a compound can lead to cumulative toxicity. If long-term TRIB1 induction is required, consider a pulsed treatment strategy (e.g., 24 hours of treatment followed by a recovery period in fresh medium) to minimize cytotoxicity. |
| Solvent Toxicity | This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls. |
| Cell Culture Conditions | Sub-optimal cell culture conditions (e.g., high confluency, nutrient depletion, contamination) can sensitize cells to the cytotoxic effects of chemical compounds. Maintain healthy, sub-confluent cell cultures and regularly check for contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced TRIB1 expression?
A1: this compound upregulates TRIB1 expression through the activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) signaling pathway.[4] The exact molecular target of this compound is not fully elucidated, but its activity is dependent on MEK1/2, the upstream kinases of ERK1/2.
Q2: What is the recommended cell line for studying this compound-mediated TRIB1 induction?
A2: The human hepatocellular carcinoma cell line, HepG2, has been extensively used in studies involving this compound and has shown a robust induction of TRIB1.[2][9] However, the responsiveness can vary between cell lines, so it is advisable to confirm the effect in the specific cell line of interest.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3] For experiments, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
Q4: What are the expected off-target effects of this compound?
A4: While the primary reported effect of this compound is the induction of TRIB1, like most small molecules, it may have off-target effects, especially at higher concentrations. As this compound acts via the MAPK/ERK pathway, other genes regulated by this pathway may also be affected. Comprehensive off-target profiling using techniques like proteomics can provide a broader understanding of the cellular response to this compound.[10][11]
Q5: How can I measure the induction of TRIB1?
A5: TRIB1 induction can be measured at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qPCR): To measure TRIB1 mRNA levels. Use validated primers for human TRIB1 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[12]
-
Western Blotting: To measure TRIB1 protein levels. Use a specific primary antibody against TRIB1 and a loading control (e.g., GAPDH, β-actin) for normalization.[13][14]
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for TRIB1 Induction by this compound
Objective: To determine the optimal concentration and incubation time of this compound for maximal TRIB1 induction in HepG2 cells.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well and 6-well cell culture plates
-
Reagents for RNA extraction and qPCR (see Protocol 2)
-
Reagents for protein extraction and Western blotting (see Protocol 3)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 96-well plates for viability assays and 6-well plates for qPCR and Western blot analysis at a density that will ensure they are in the exponential growth phase and sub-confluent at the time of harvest.
-
This compound Treatment (Dose-Response):
-
The following day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubate for a fixed time (e.g., 24 hours).
-
-
This compound Treatment (Time-Course):
-
Treat cells with a fixed, optimized concentration of this compound (determined from the dose-response experiment).
-
Harvest cells at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Sample Collection:
-
For qPCR, lyse cells directly in the wells using a suitable lysis buffer for RNA extraction.
-
For Western blotting, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For viability assays, proceed with the MTT or other chosen assay.
-
-
Analysis:
-
Perform qPCR and Western blotting to determine TRIB1 mRNA and protein levels, respectively.
-
Analyze the viability data to determine the cytotoxic concentration range.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for TRIB1 mRNA Expression
Objective: To quantify the relative expression of TRIB1 mRNA in this compound-treated cells.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green-based)
-
Validated qPCR primers for human TRIB1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cell lysates according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (for TRIB1 or housekeeping gene), and diluted cDNA.
-
Run the reactions in triplicate on a qPCR instrument.
-
-
qPCR Program: A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for TRIB1 and the housekeeping gene.
-
Calculate the relative expression of TRIB1 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
Protocol 3: Western Blotting for TRIB1 Protein Expression
Objective: To detect and quantify the relative levels of TRIB1 protein in this compound-treated cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TRIB1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against TRIB1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control for normalization.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the TRIB1 signal to the loading control.
Visualizations
Caption: Signaling pathway of this compound-induced TRIB1 expression.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel tricyclic glycal-based TRIB1 inducers that reprogram LDL metabolism in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. TRIB1 confers therapeutic resistance in GBM cells by activating the ERK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
BRD0418 stability in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BRD0418 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture media?
The stability of this compound in cell culture media can be influenced by several factors, including the specific media composition, incubation temperature, and pH. While specific degradation kinetics for this compound are not extensively published, it is crucial to empirically determine its stability under your specific experimental conditions. As a diversity-oriented synthesis (DOS) molecule, its complex structure may be susceptible to degradation over extended incubation periods.
Q2: What are the common signs of this compound degradation in my experiments?
A loss of biological activity or inconsistent experimental results over time can be indicative of compound degradation. Visible precipitation in the cell culture media may also suggest instability or poor solubility.
Q3: How can I minimize the degradation of this compound in my cell culture experiments?
To minimize degradation, it is recommended to prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] If long-term experiments are necessary, consider replenishing the media with freshly prepared this compound at regular intervals.
Q4: What is the recommended storage for this compound stock solutions?
Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected biological activity | Degradation of this compound in cell culture media. | Perform a stability study to determine the half-life of this compound in your specific media and under your experimental conditions. Consider more frequent media changes with fresh compound. |
| Incorrect initial concentration. | Verify the concentration of your stock solution. Ensure accurate dilution to the final working concentration. | |
| Precipitation observed in cell culture media | Poor solubility of this compound at the working concentration. | Lower the final concentration of this compound. Ensure the DMSO concentration in the final culture medium is kept low (typically <0.1%).[2][3] |
| Interaction with media components. | Test the solubility of this compound in different cell culture media formulations. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC or LC-MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike the cell culture medium with the this compound stock solution to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Dispense aliquots of the spiked medium into sterile microcentrifuge tubes for each time point.
-
Collect the T=0 sample immediately and store it at -80°C until analysis.
-
Incubate the remaining samples at 37°C in a cell culture incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours) and store them at -80°C.
-
Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
Data Presentation
Table 1: Hypothetical Stability of this compound in DMEM with 10% FBS at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 9.1 | 91 |
| 8 | 8.3 | 83 |
| 24 | 6.5 | 65 |
| 48 | 4.2 | 42 |
Visualizations
Caption: Workflow for assessing this compound stability.
This compound is known to regulate the expression of tribbles pseudokinase 1 (TRIB1).[1] The following diagram illustrates a hypothetical signaling pathway involving this compound.
Caption: Hypothetical this compound signaling pathway.
References
Why are my cells not responding to BRD0418?
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers using the small molecule BRD0418.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that has been identified as an inducer of Tribbles Pseudokinase 1 (TRIB1) expression.[1][2] TRIB1 is a pseudokinase that acts as a scaffold protein, influencing various cellular processes, primarily by modulating protein degradation and signaling pathways. The primary mechanism of action of this compound is the upregulation of TRIB1, which in turn affects downstream cellular functions.
Q2: I am not observing any effect of this compound on my cells. What are the possible reasons?
Several factors could contribute to a lack of response to this compound in your cell line. Here are some key possibilities to investigate:
-
Low or Absent TRIB1 Expression: The response to this compound is dependent on the cell's ability to express TRIB1. Cell lines with very low or no basal expression of TRIB1 may not respond to the compound. It is recommended to assess the basal TRIB1 mRNA and protein levels in your cell line.
-
Cell Line-Specific Factors: The cellular context is critical. The downstream effects of TRIB1 can be cell-type specific. For instance, in hepatocellular carcinoma cells like HepG2, TRIB1 plays a significant role in lipid metabolism, while in other cancer types, its primary role might be in regulating proliferation or apoptosis through different pathways.
-
Compound Inactivity or Degradation: Ensure the integrity and activity of your this compound compound. Improper storage or handling can lead to degradation. It is advisable to use a fresh stock of the compound and handle it according to the manufacturer's instructions.
-
Suboptimal Experimental Conditions: The concentration of this compound and the treatment duration are critical parameters. A full dose-response and time-course experiment should be performed to determine the optimal conditions for your specific cell line and assay.
-
Altered Downstream Signaling Pathways: Resistance to this compound could arise from alterations in the signaling pathways downstream of TRIB1. For example, mutations or compensatory activation of pathways like MAPK/ERK or PI3K/Akt could render the cells insensitive to the effects of TRIB1 induction.[3][4][5]
Q3: What are the known downstream effects of TRIB1 induction by this compound?
Induction of TRIB1 by this compound can lead to a variety of downstream effects, depending on the cellular context:
-
Regulation of Lipid Metabolism: In hepatic cells, TRIB1 is known to regulate hepatic lipogenesis and the production of very-low-density lipoprotein (VLDL).[2]
-
Modulation of C/EBPα: TRIB1 can act as a scaffold to promote the degradation of the transcription factor C/EBPα, which is involved in cell differentiation and proliferation.[3][6]
-
Activation of MAPK and Akt Signaling: TRIB1 can interact with and activate components of the MAPK/ERK and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation.[3][4][5]
-
Regulation of p53: In some cancer cells, TRIB1 has been shown to regulate the activity of the tumor suppressor p53.[7][8]
Troubleshooting Guide
If your cells are not responding to this compound, follow these troubleshooting steps:
| Problem | Possible Cause | Recommended Solution |
| No observable phenotype | 1. Inactive compound. 2. Incorrect concentration. 3. Insufficient treatment time. 4. Low TRIB1 expression in the cell line. 5. Insensitive assay. | 1. Use a fresh aliquot of this compound. Confirm its purity and integrity if possible. 2. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM). 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 4. Measure basal TRIB1 mRNA and protein levels in your cells using qPCR and Western blot. Compare with a known responsive cell line (e.g., HepG2). 5. Choose an assay that measures a known downstream effect of TRIB1 in your cell type (e.g., lipid accumulation, expression of TRIB1 target genes, or cell viability). |
| High cell death at all concentrations | 1. Compound cytotoxicity. 2. Solvent (e.g., DMSO) toxicity. | 1. Determine the IC50 of this compound in your cell line using a cell viability assay. Use concentrations below the cytotoxic threshold for functional assays. 2. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% v/v) and consistent across all treatments, including the vehicle control. |
| Inconsistent results between experiments | 1. Variation in cell culture conditions. 2. Compound instability. 3. Inconsistent assay procedure. | 1. Maintain consistent cell passage number, seeding density, and culture medium. 2. Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. 3. Standardize all steps of your experimental protocol, including incubation times and reagent concentrations. |
Quantitative Data
Table 1: Example IC50 Values for 5-Fluorouracil (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | ~25-50 |
| A549 | Lung Carcinoma | ~10-30 |
| MCF-7 | Breast Cancer | ~5-15 |
Note: These are approximate values from various sources and can vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound on Cell Viability (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cells using a standard MTT assay.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in culture medium from a 10 mM stock in DMSO. Create a serial dilution to obtain a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the 2X this compound solutions or controls.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of TRIB1 and Downstream Targets
This protocol describes how to assess the protein levels of TRIB1 and key downstream signaling molecules following this compound treatment.
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound and controls for the determined time.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TRIB1, phospho-ERK, total-ERK, phospho-Akt, total-Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL chemiluminescence detection system.
-
Visualizations
Signaling Pathway of this compound and TRIB1
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 3. TRIB1 confers therapeutic resistance in GBM cells by activating the ERK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abyntek.com [abyntek.com]
- 6. Trib1 links the MEK1/ERK pathway in myeloid leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Oncogenic Role of Tribbles 1 in Hepatocellular Carcinoma Is Mediated by a Feedback Loop Involving microRNA-23a and p53 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TRIB1 Protein Dynamics in Response to BRD0418
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effects of BRD0418 on TRIB1 protein levels. Our resources are tailored for scientists and drug development professionals to navigate potential challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on TRIB1 protein levels?
A1: Contrary to inducing instability, this compound is a small molecule that has been identified to increase the expression of Tribbles homolog 1 (TRIB1).[1][2][3] In cellular models such as HepG2 cells, treatment with this compound leads to an upregulation of TRIB1 gene and protein expression.[2][3] This, in turn, has been shown to modulate lipid metabolism, including increasing low-density lipoprotein receptor (LDLR) levels and reducing proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][3]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a benzofuran (B130515) compound that functions as a regulator of TRIB1 expression.[3][4] While the precise molecular target is still under investigation, its downstream effect is an increase in TRIB1 transcription and subsequent protein levels.[2][3]
Q3: What is the known role of the TRIB1 protein?
A3: TRIB1 is a pseudokinase, meaning it lacks catalytic kinase activity.[1][2] It primarily functions as a scaffold or adaptor protein.[1][2][5] TRIB1 facilitates the degradation of other proteins through the ubiquitin-proteasome system by interacting with E3 ligases like COP1.[1][6][7] It also plays a role in regulating signaling pathways such as the MAPK and PI3K-AKT pathways by sequestering key protein components.[2][5][6]
Q4: How is TRIB1 protein stability normally regulated?
A4: TRIB1 protein levels are tightly controlled. The protein itself has a PEST region, which is often a signal for rapid protein degradation.[8] Its turnover is regulated by the ubiquitin-proteasome system.[1][9] However, proteasomal degradation is not the only mechanism, as studies have shown that inhibiting the proteasome does not completely stabilize the TRIB1 protein.[1][6]
Troubleshooting Guide: Investigating TRIB1 Upregulation by this compound
This guide addresses common issues encountered when studying the induction of TRIB1 expression by this compound.
Issue 1: No observable increase in TRIB1 protein levels after this compound treatment.
This is a frequent challenge with several potential causes. A systematic approach to troubleshooting is recommended.
Potential Cause 1: Suboptimal Experimental Conditions
-
Solution: Optimize the concentration and treatment duration of this compound. A dose-response and time-course experiment is crucial to determine the optimal conditions for your specific cell line. It is possible that the concentration is too low to induce a response or so high that it causes off-target effects or cytotoxicity.
| Parameter | Recommendation |
| This compound Concentration | Perform a serial dilution (e.g., 0.1 µM to 50 µM) |
| Treatment Duration | Test various time points (e.g., 6, 12, 24, 48 hours) |
Potential Cause 2: Issues with Western Blotting Technique
-
Solution: Verify the integrity of your western blotting protocol.
| Troubleshooting Step | Action |
| Antibody Specificity | Ensure your primary antibody is validated for detecting TRIB1. Run a positive control (e.g., lysate from cells overexpressing TRIB1) and a negative control (e.g., lysate from TRIB1 knockout cells, if available). |
| Protein Loading | Increase the amount of total protein loaded onto the gel, as TRIB1 may be a low-abundance protein in your cell type.[10][11] |
| Transfer Efficiency | Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[11][12] |
| Signal Detection | Optimize the concentrations of primary and secondary antibodies. If the signal is weak, consider increasing the antibody concentration or incubation time.[10] Use a fresh detection substrate.[10] |
Potential Cause 3: Cell Line-Specific Effects
-
Solution: The responsiveness to this compound may be cell-type dependent. The initial discovery of this compound's effect on TRIB1 was in HepG2 cells.[2][3] If you are using a different cell line, it may not have the necessary cellular machinery for this compound to elicit TRIB1 upregulation. Consider using a positive control cell line like HepG2 in parallel with your experimental cells.
Potential Cause 4: Compound Instability or Inactivity
-
Solution: Ensure the integrity of your this compound compound. Improper storage can lead to degradation. Prepare fresh stock solutions and store them according to the manufacturer's recommendations, typically at -80°C for long-term storage and -20°C for short-term storage.[4]
Experimental Protocols
1. Western Blotting for TRIB1 Detection
This protocol outlines the key steps for detecting TRIB1 protein levels.
-
Cell Lysis:
-
Treat cells with this compound at various concentrations and for different durations.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.[13]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature.
-
Incubate with a validated primary antibody against TRIB1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[13]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
2. In Vivo Ubiquitination Assay
This protocol can be adapted to investigate if this compound affects the ubiquitination status of proteins regulated by TRIB1.
-
Cell Transfection and Treatment:
-
Co-transfect cells with plasmids encoding His-tagged ubiquitin and the protein of interest.
-
Treat the cells with this compound to upregulate TRIB1.
-
Treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[14]
-
-
Cell Lysis under Denaturing Conditions:
-
Lyse cells in a denaturing buffer containing urea (B33335) to disrupt protein-protein interactions.
-
-
Purification of Ubiquitinated Proteins:
-
Incubate the cell lysate with Ni-NTA agarose (B213101) beads to pull down His-tagged ubiquitinated proteins.[14]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins.
-
Analyze the eluate by western blotting using an antibody specific to your protein of interest. An increased smear or ladder of higher molecular weight bands indicates increased ubiquitination.
-
Visualizations
Caption: Mechanism of this compound action on TRIB1 expression.
Caption: Troubleshooting workflow for TRIB1 upregulation experiments.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. “Oh, Dear We Are in Tribble”: An Overview of the Oncogenic Functions of Tribbles 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current Progress in Delineating the Roles of Pseudokinase TRIB1 in Controlling Human Diseases [jcancer.org]
- 6. The Pseudokinase TRIB1 in Immune Cells and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRIB1 - Wikipedia [en.wikipedia.org]
- 9. TRIB1 Is Regulated Post-Transcriptionally by Proteasomal and Non-Proteasomal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. TRIB1 confers therapeutic resistance in GBM cells by activating the ERK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
BRD0418 Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD0418. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that upregulates the expression of Tribbles pseudokinase 1 (TRIB1) in hepatic cells.[1] This increase in TRIB1 expression leads to a series of downstream effects that favorably alter lipid metabolism, including reduced production of very-low-density lipoprotein (VLDL) and cholesterol biosynthesis, and increased low-density lipoprotein (LDL) uptake.[1] While the direct molecular target of this compound is not yet identified, its activity is known to be dependent on the MEK1/2-ERK1/2 signaling pathway.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months. For short-term storage, -20°C for up to one month is recommended. The solid compound may arrive as a solid at room temperature and can be reliquefied by warming without detriment to the product.[2]
Q3: Are there known off-target effects for this compound?
A3: The direct molecular target of this compound is currently unknown. However, its activity is dependent on the MEK1/2-ERK1/2 signaling pathway, suggesting that effects related to the broader MAPK signaling cascade could be considered potential off-target or pathway-related effects. Researchers should consider including appropriate controls to monitor the activation of this pathway.
Q4: Can this compound be used in cell lines other than HepG2?
A4: While many initial studies demonstrating the effects of this compound on TRIB1 expression and lipid metabolism were conducted in HepG2 cells, its applicability to other cell lines should be empirically determined.[1] The expression of TRIB1 and the integrity of the MEK/ERK signaling pathway in the chosen cell line will likely be critical for observing the desired effects. A preliminary experiment to assess the basal expression of TRIB1 and the responsiveness of the ERK pathway is recommended.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of TRIB1 Expression
| Potential Cause | Troubleshooting Step | Rationale |
| This compound Degradation | Ensure proper storage of this compound stock solutions (-80°C for long-term). Avoid multiple freeze-thaw cycles by preparing single-use aliquots. | This compound can lose activity if not stored correctly.[1] |
| Sub-optimal Cell Health | Monitor cell viability and confluence. Ensure cells are in the logarithmic growth phase and not overly confluent when treated. | Cellular stress can alter gene expression and signaling pathways, potentially masking the effect of this compound. |
| Low Basal TRIB1 Expression | Perform qPCR or Western blot to determine the basal level of TRIB1 in your cell line. | Some cell lines may have very low or no endogenous TRIB1 expression, making it difficult to detect induction. |
| Cell Line Insensitivity | Test a range of this compound concentrations and treatment durations. Verify the activity of the MEK/ERK pathway in your cell line. | The optimal concentration and time for TRIB1 induction may vary between cell lines. This compound's effect is MEK/ERK dependent.[3] |
| Incorrect Reagent Preparation | Verify the final concentration of this compound in the cell culture medium. Ensure complete solubilization of this compound in DMSO before diluting in media. | Inaccurate dilutions or precipitation of the compound will lead to inconsistent results. |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Ensure a uniform number of cells are seeded in each well. Use a cell counter for accuracy. | Variations in cell density can lead to differences in compound exposure and cellular response. |
| Edge Effects in Multi-well Plates | Fill the outer wells of the plate with sterile buffer or media without cells to minimize evaporation and temperature gradients. | "Edge effects" are a common source of variability in plate-based assays. |
| Incomplete this compound Solubilization | After diluting the DMSO stock in culture media, vortex or mix thoroughly to ensure homogeneity. | This compound may precipitate in aqueous solutions if not properly mixed, leading to uneven exposure to cells. |
| Variability in Treatment Incubation Time | Standardize the incubation time for all replicates and experiments. | The induction of TRIB1 and its downstream effects are time-dependent. |
| DMSO Concentration | Ensure the final concentration of DMSO in the culture medium is consistent across all wells and is below the cytotoxic threshold for your cell line (typically <0.5%). | High concentrations of DMSO can be toxic to cells and confound experimental results.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Reconstitution: Dissolve the solid this compound compound in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Solubilization: Gently vortex the solution to ensure the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, low-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).
Protocol 2: Cell-Based Assay for TRIB1 Induction
-
Cell Seeding: Plate cells (e.g., HepG2) in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
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Endpoint Analysis: After incubation, harvest the cells for downstream analysis, such as RNA extraction for qPCR to measure TRIB1 mRNA levels or protein extraction for Western blotting to measure TRIB1 protein levels.
Visualizations
Caption: Proposed signaling pathway for this compound action.
References
Technical Support Center: Investigating BRD0418 Effects in TRIB1-Null Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the effects of BRD0418, a known modulator of Tribbles Pseudokinase 1 (TRIB1) expression, in TRIB1-null cell lines. Given that this compound's primary described function is to induce TRIB1 expression, experiments in cell lines lacking TRIB1 present a unique set of challenges and opportunities to probe for off-target effects and to validate the compound's specificity.
Frequently Asked Questions (FAQs)
Q1: We are treating our TRIB1-null cell line with this compound and observe no significant phenotypic changes compared to the wild-type counterpart, which responds as expected. Is this normal?
A1: Yes, this is the expected outcome. Published research indicates that this compound is a small molecule inducer of TRIB1 expression.[1] In a TRIB1-null (knockout) cell line, the genetic locus for TRIB1 is absent or non-functional. Therefore, this compound cannot induce its expression, and any downstream effects dependent on TRIB1 induction will not be observed. This makes the TRIB1-null cell line an excellent negative control for studying the on-target effects of this compound.
Q2: What is the established function of TRIB1, and why would inducing it be of interest?
A2: TRIB1 is a pseudokinase, meaning it lacks catalytic kinase activity. It functions as a scaffold or adaptor protein that regulates major cell signaling pathways, including the MAPK and NF-κB pathways.[2][3] By interacting with key signaling molecules like MEK1 and transcription factors like C/EBPα, TRIB1 plays a crucial role in cell proliferation, differentiation, apoptosis, and inflammation.[2][4] Its dysregulation is associated with various diseases, including acute myeloid leukemia and cardiovascular conditions, making it a potential therapeutic target.[4][5]
Q3: We are observing unexpected cytotoxicity or phenotypic changes in our TRIB1-null cells upon treatment with high concentrations of this compound. What could be the cause?
A3: Observing effects in a TRIB1-null background, especially at high concentrations, may suggest potential off-target effects of this compound. It is crucial to determine if these effects are specific to the compound and not an artifact of the solvent or experimental conditions. We recommend performing dose-response experiments to determine the concentration at which these effects occur and comparing it to the effective concentration in wild-type cells.
Q4: How can we confirm that our cell line is genuinely TRIB1-null?
A4: It is essential to validate the knockout status of your cell line. This can be achieved through a combination of techniques:
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Quantitative PCR (qPCR): To confirm the absence of TRIB1 mRNA transcripts.
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Western Blotting: To confirm the absence of TRIB1 protein.
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Genomic DNA Sequencing: To verify the specific genetic modification (e.g., deletion, frameshift mutation) at the TRIB1 locus.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes Observed in TRIB1-Null Cells
If you observe an unexpected response to this compound in your TRIB1-null cell line, follow this guide to determine if it is due to an off-target effect.
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Confirm TRIB1-Null Status: First, rigorously validate your cell line to ensure the absence of TRIB1 mRNA and protein. (See Protocol 2: Western Blot for TRIB1 Protein and Protocol 3: qPCR for TRIB1 mRNA).
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Perform a Dose-Response Curve: Determine the IC50 or EC50 of this compound in both your wild-type and TRIB1-null cell lines. A significant effect in the null line, especially at concentrations much higher than the effective dose in the wild-type line, points towards off-target activity.
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Investigate Downstream Pathways: Since TRIB1 is known to regulate the MAPK and NF-κB pathways, investigate key markers in these pathways (e.g., phosphorylation of ERK, IκBα levels, or expression of NF-κB target genes like IL-6 and TNFα) in your treated TRIB1-null cells.[2][6] Any modulation could indicate that this compound is interacting with other components of these pathways.
-
Consider Broad-Spectrum Profiling: For a more unbiased approach, consider techniques like RNA-sequencing or proteomic analysis to identify global changes in gene or protein expression in the TRIB1-null cells following this compound treatment.
Issue 2: High Variability in Experimental Replicates
High variability can obscure the true effect of the compound.
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Check Cell Line Health and Passage Number: Ensure cells are healthy, free from contamination, and within a consistent, low passage number range for all experiments.
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Verify Compound Integrity: this compound should be correctly stored to prevent degradation.[1] Prepare fresh dilutions from a validated stock solution for each experiment.
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Standardize Seeding Density and Treatment Times: Inconsistencies in cell number or the duration of treatment can lead to significant variability. Ensure these parameters are kept constant across all replicates and experiments.
Quantitative Data Summary
The following tables represent hypothetical data from experiments designed to test the effects of this compound.
Table 1: TRIB1 mRNA Expression Levels (qPCR) Relative expression normalized to housekeeping gene; data are mean ± SD.
| Cell Line | Treatment (1 µM this compound) | Relative TRIB1 mRNA Expression |
| Wild-Type | Vehicle (DMSO) | 1.0 ± 0.15 |
| Wild-Type | This compound | 4.5 ± 0.5 |
| TRIB1-Null | Vehicle (DMSO) | Not Detected |
| TRIB1-Null | This compound | Not Detected |
Table 2: Cell Viability (IC50 Values) IC50 determined after 72 hours of continuous treatment.
| Cell Line | This compound IC50 |
| Wild-Type | 2.5 µM |
| TRIB1-Null | > 50 µM |
Table 3: Downstream Pathway Marker Modulation (Fold Change vs. Vehicle) Protein levels measured by ELISA or Western Blot after 24h treatment with 1 µM this compound.
| Cell Line | p-ERK (Fold Change) | IL-6 Secretion (Fold Change) |
| Wild-Type | 2.8 ± 0.3 | 3.5 ± 0.4 |
| TRIB1-Null | 1.1 ± 0.2 | 0.9 ± 0.15 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS)
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Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the overnight medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Measurement: Read the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated wells and calculate IC50 values using non-linear regression.
Protocol 2: Western Blot for TRIB1 Protein
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Cell Lysis: Treat cells in a 6-well plate with this compound or vehicle for 24 hours. Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against TRIB1 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane for a loading control (e.g., β-actin or GAPDH).
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Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
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Detection: Wash the membrane again and apply an ECL substrate. Visualize the bands using a chemiluminescence imager.
Protocol 3: qPCR for TRIB1 mRNA
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RNA Extraction: Treat cells as described for the Western Blot. Extract total RNA using a commercial kit (e.g., RNeasy).
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and validated primers for TRIB1 and a housekeeping gene (e.g., GAPDH).
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Thermocycling: Run the reaction on a qPCR instrument with standard cycling conditions.
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Analysis: Calculate the relative expression of TRIB1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.
Visualizations
Caption: Intended signaling pathway of this compound via induction of TRIB1.
Caption: Why this compound has no on-target effect in TRIB1-null cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Pseudokinase TRIB1 in Immune Cells and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current Progress in Delineating the Roles of Pseudokinase TRIB1 in Controlling Human Diseases [jcancer.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Bayesian network inference modeling identifies TRIB1 as a novel regulator of cell cycle progression and survival in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on BRD0418 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of serum concentration on the activity of BRD0418, a small molecule modulator of TRIB1 expression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that upregulates the expression of Tribbles Pseudokinase 1 (TRIB1).[1] TRIB1 is a pseudokinase that acts as a scaffold protein, influencing various signaling pathways. The upregulation of TRIB1 by this compound has been shown to be dependent on the MEK1/2-ERK1/2 signaling pathway.[2] This ultimately impacts lipid metabolism by reducing the secretion of very-low-density lipoprotein (VLDL) and cholesterol biosynthesis, while increasing the uptake of low-density lipoprotein (LDL).[1]
Q2: How does serum concentration in cell culture media affect the apparent activity of this compound?
Serum contains proteins, such as albumin, that can bind to small molecules like this compound.[3] It is generally accepted that only the unbound, or "free," fraction of a drug is able to exert its pharmacological effect.[4][5] Therefore, at higher serum concentrations, more this compound will be bound to serum proteins, reducing the free concentration available to interact with cells. This results in a higher apparent half-maximal inhibitory concentration (IC50), making the compound appear less potent.[6][7]
Q3: Why am I observing high variability in my this compound IC50 values between experiments?
High variability in IC50 values can be attributed to several factors:
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Inconsistent Serum Lots: Different batches of fetal bovine serum (FBS) can have varying concentrations of proteins and growth factors, leading to inconsistent drug binding and cell growth.
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Variable Cell Seeding Density: The number of cells per well can alter the drug-to-cell ratio, impacting the measured IC50.
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Inconsistent Incubation Times: The duration of drug exposure will significantly influence the observed biological effect.
Q4: Can this compound affect signaling pathways other than lipoprotein metabolism?
Yes, TRIB1, which is upregulated by this compound, is known to act as an adapter protein in multiple pathways.[2] It has been implicated in oncogenic signaling cascades such as the PI3K-AKT and MAPK pathways.[8] Additionally, TRIB1 can interact with and suppress the tumor suppressor activity of p53.[9] Therefore, it is plausible that this compound could have broader effects on cellular signaling beyond lipid metabolism.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Higher than expected IC50 values for this compound | High Serum Concentration: Serum proteins bind to this compound, reducing its free concentration.[6][7] | - Standardize serum concentration across experiments (e.g., 10% FBS). - Perform pilot studies with a range of serum concentrations (e.g., 1%, 5%, 10%) to determine the sensitivity of your cell line. - For mechanistic studies, consider using serum-free or reduced-serum media during drug incubation, ensuring cell viability is maintained. |
| Low signal-to-background ratio in a cell-based assay | Media Autofluorescence: Components in cell culture media, like phenol (B47542) red or substances in FBS, can cause high background fluorescence. | - Use phenol red-free media. - Consider performing the final measurement in phosphate-buffered saline (PBS). - If using a plate reader, try reading from the bottom of the plate. |
| Inconsistent results across different plates or experiments | Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to altered cell growth and drug concentrations. Inconsistent Cell Plating: Uneven distribution of cells across wells. | - Avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS or media. - Ensure thorough and consistent mixing of the cell suspension before and during plating. |
| This compound appears to have no effect in my assay | Suboptimal Assay Conditions: The chosen endpoint may not be sensitive to this compound's mechanism of action, or the incubation time may be too short. Incorrect Compound Handling: Improper storage or dissolution of this compound can lead to degradation or precipitation. | - Ensure the assay measures a relevant downstream effect of TRIB1 upregulation (e.g., LDL uptake, expression of lipid metabolism genes). - Perform a time-course experiment to determine the optimal incubation period. - Aliquot and store this compound stock solutions at -80°C and avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Illustrative Impact of Serum Concentration on Apparent this compound IC50 in HepG2 Cells
| Fetal Bovine Serum (FBS) Concentration (%) | Apparent IC50 of this compound (µM) | Fold Change in IC50 (vs. 1% FBS) |
| 1 | 2.5 | 1.0 |
| 5 | 7.8 | 3.1 |
| 10 | 15.2 | 6.1 |
| 20 | 31.5 | 12.6 |
Note: This table presents hypothetical data to illustrate the expected trend of increasing apparent IC50 with higher serum concentrations due to protein binding. Actual values will vary depending on the specific cell line and assay conditions.
Experimental Protocols
Protocol: Determining the Effect of Serum Concentration on this compound IC50 using a Cell-Based LDL Uptake Assay
This protocol outlines a method to quantify the impact of varying serum concentrations on the apparent potency of this compound by measuring its effect on LDL uptake in a hepatic cell line (e.g., HepG2).
Materials:
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HepG2 cells
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Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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This compound
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Dimethyl sulfoxide (B87167) (DMSO)
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Fluorescently labeled LDL (e.g., BODIPY-LDL)
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96-well black, clear-bottom microplates
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Phosphate-Buffered Saline (PBS)
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Fluorescence microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells in media containing the desired final FBS concentrations for the experiment (e.g., 1%, 5%, 10%, 20%).
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Seed 10,000 cells per well in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
-
Compound Preparation and Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in media containing the respective FBS concentrations to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.
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Include a vehicle control (DMSO only) for each FBS concentration.
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Remove the media from the cells and add 100 µL of the prepared compound dilutions.
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Incubate for 48 hours.
-
-
LDL Uptake Assay:
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Following the 48-hour incubation with this compound, remove the media from all wells.
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Wash the cells once with 100 µL of pre-warmed PBS.
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Add 100 µL of media containing fluorescently labeled LDL (e.g., 10 µg/mL BODIPY-LDL) to each well.
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Incubate for 4 hours at 37°C.
-
-
Data Acquisition and Analysis:
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Remove the LDL-containing media and wash the cells three times with 100 µL of cold PBS.
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Add 100 µL of PBS to each well.
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Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485/535 nm for BODIPY).
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Normalize the fluorescence readings to the vehicle control for each serum concentration.
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Plot the normalized data against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each serum condition.
-
Visualizations
Caption: this compound signaling pathway leading to the regulation of lipid metabolism.
Caption: Workflow for assessing the impact of serum on this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel tricyclic glycal-based TRIB1 inducers that reprogram LDL metabolism in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Binding • Frontage Laboratories [frontagelab.com]
- 4. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Pseudokinase tribbles 1 (TRB1) negatively regulates tumor-suppressor activity of p53 through p53 deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low transfection efficiency in BRD0418 rescue experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome low transfection efficiency in BRD0418 rescue experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to TRIB1?
This compound is a small molecule that has been identified as an inducer of Tribbles pseudokinase 1 (TRIB1) expression.[1] In experimental settings, this compound can be used to upregulate TRIB1 levels, which plays a crucial role in regulating lipid metabolism by influencing the expression of genes involved in very-low-density lipoprotein (VLDL) production and cholesterol biosynthesis.[1]
Q2: What is the purpose of a rescue experiment in the context of this compound and TRIB1?
A rescue experiment is performed to confirm the specificity of an observed phenotype. For instance, if silencing TRIB1 leads to a specific cellular effect, re-introducing a TRIB1 expression vector (that is resistant to the silencing mechanism, e.g., siRNA or shRNA) should reverse that effect. In the context of this compound, a rescue experiment could validate that the effects of the compound are indeed mediated through its induction of TRIB1.
Q3: We are observing low transfection efficiency in our HepG2 cells when trying to introduce a TRIB1 rescue construct. What are the common causes?
Low transfection efficiency in HepG2 cells, a common model for liver-related studies, can stem from several factors:
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Suboptimal cell health and confluency: Cells should be in the logarithmic growth phase and ideally 70-90% confluent at the time of transfection.[2]
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Incorrect DNA-to-transfection reagent ratio: This ratio is critical and needs to be optimized for your specific cell line and plasmid.
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Poor quality of plasmid DNA: The purity and integrity of your DNA are paramount. Ensure an A260/A280 ratio of 1.8–2.0.
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Presence of serum or antibiotics: While some modern reagents are compatible with serum, traditional methods often require serum-free conditions during complex formation.[3]
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Inappropriate transfection reagent: Not all reagents are equally effective for every cell type.
Q4: Can you recommend a starting point for optimizing transfection in primary hepatocytes?
Primary hepatocytes are notoriously difficult to transfect. Key optimization steps include:
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Choice of transfection reagent: Lipid-based reagents like Lipofectamine 3000 or specialized reagents for primary cells are often more effective. Electroporation can also be a viable, albeit more harsh, alternative.[4][5]
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DNA:lipid ratio: A 1:4 DNA to lipid ratio has been shown to be effective in some studies with primary hepatocytes.[4]
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Cell density and recovery time: Ensure cells have adequately recovered from isolation before transfection.
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Media conditions: Using specialized hepatocyte culture media can improve cell health and transfection outcomes.
Troubleshooting Guide: Low Transfection Efficiency
This guide provides a structured approach to troubleshooting common issues encountered during transfection experiments for this compound rescue studies.
| Problem | Potential Cause | Recommended Solution |
| Low percentage of transfected cells (e.g., low GFP expression) | Cell confluency is too high or too low. | Aim for 70-90% confluency at the time of transfection for cell lines like HepG2.[2] |
| Suboptimal DNA concentration or DNA:reagent ratio. | Perform a titration experiment to determine the optimal DNA concentration and DNA:reagent ratio (e.g., 1:2, 1:3, 1:4).[4] | |
| Poor quality of plasmid DNA. | Use a high-purity plasmid preparation kit. Verify DNA integrity via gel electrophoresis and concentration via spectrophotometry (A260/A280 ratio of 1.8-2.0). | |
| Inefficient transfection reagent for the cell type. | Research and test transfection reagents specifically recommended for your cell line (e.g., Lipofectamine 3000 for HepG2).[2] For primary cells, consider electroporation or viral delivery systems.[5] | |
| Presence of inhibitors in the media. | Perform transfection in serum-free and antibiotic-free media during the initial complex formation and incubation, unless the reagent protocol specifies otherwise.[3] | |
| High cell death after transfection | Cytotoxicity from the transfection reagent. | Optimize the concentration of the transfection reagent; use the lowest amount that provides good efficiency. Reduce the incubation time of the transfection complex with the cells (e.g., 4-6 hours).[6] |
| Poor cell health prior to transfection. | Ensure cells are healthy, actively dividing, and have a low passage number.[2] | |
| Contamination of cell culture. | Regularly test for mycoplasma contamination. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments.[2] |
| Inconsistent cell confluency at transfection. | Standardize the cell seeding density and timing to ensure consistent confluency. | |
| Pipetting errors or improper mixing. | Prepare a master mix for the transfection complexes to minimize well-to-well variability. |
Experimental Protocols
Protocol 1: Plasmid DNA Transfection into HepG2 Cells for TRIB1 Rescue
This protocol is a general guideline for transfecting a TRIB1 expression plasmid into HepG2 cells using a lipid-based transfection reagent.
Materials:
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HepG2 cells
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Complete growth medium (e.g., EMEM with 10% FBS)
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TRIB1 expression plasmid and control vector (e.g., GFP)
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Lipid-based transfection reagent (e.g., Lipofectamine 3000)
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Serum-free medium (e.g., Opti-MEM)
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24-well plates
Procedure:
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Cell Seeding: The day before transfection, seed 1.1 x 10^5 HepG2 cells per well in a 24-well plate with 500 µL of complete growth medium. This should result in 70-80% confluency on the day of transfection.[2]
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Preparation of DNA-Lipid Complexes (per well): a. In tube A, dilute 0.5 µg of plasmid DNA in 25 µL of serum-free medium. b. In tube B, dilute 1 µL of the lipid-based reagent in 25 µL of serum-free medium. c. Add the contents of tube A to tube B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow complexes to form.
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Transfection: a. Add the 50 µL of the DNA-lipid complex dropwise to each well containing the cells and medium. b. Gently rock the plate to ensure even distribution.
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Incubation: Incubate the cells at 37°C in a CO2 incubator.
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Post-Transfection: a. After 4-6 hours, the medium can be replaced with fresh complete growth medium to reduce cytotoxicity.[6] b. Analyze gene expression or phenotype 24-72 hours post-transfection.
Protocol 2: siRNA-Mediated Knockdown and Rescue
This protocol outlines a general workflow for a rescue experiment involving siRNA-mediated knockdown of endogenous TRIB1 followed by the introduction of an siRNA-resistant TRIB1 expression construct.
Procedure:
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Day 1: Cell Seeding: Seed cells to be 50-60% confluent on the day of the first transfection.
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Day 2: siRNA Transfection: Transfect cells with TRIB1-targeting siRNA or a scrambled control siRNA using an appropriate RNAi transfection reagent.
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Day 3: Recovery: Allow cells to recover and for the knockdown to take effect (typically 24 hours).
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Day 4: Plasmid Transfection (Rescue): a. Co-transfect the cells with the siRNA-resistant TRIB1 rescue plasmid and a fresh dose of the TRIB1-targeting siRNA. The second dose of siRNA helps to ensure continued knockdown of the endogenous gene. b. Use a suitable plasmid transfection reagent as outlined in Protocol 1.
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Day 5-6: Analysis: Lyse the cells 24-48 hours after the plasmid transfection and analyze protein levels by Western blot to confirm knockdown and re-expression. Assess the cellular phenotype of interest.
Visualizations
TRIB1 Signaling Pathways
Experimental Workflow for this compound Rescue Experiment
Troubleshooting Logic for Low Transfection Efficiency
References
- 1. researchgate.net [researchgate.net]
- 2. Transfecting Plasmid DNA Into HepG2 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Transfecting Plasmid DNA into Hep G2 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Comparative nucleic acid transfection efficacy in primary hepatocytes for gene silencing and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srsandve.org [srsandve.org]
- 6. sinobiological.com [sinobiological.com]
Technical Support Center: Normalizing for Cell Viability in BRD0418 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD0418. The following information is designed to address specific issues that may be encountered during cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule discovered through diversity-oriented synthesis (DOS) that upregulates the expression of Tribbles Pseudokinase 1 (TRIB1). TRIB1 is known to play a significant role in regulating lipoprotein metabolism, including processes like VLDL production and cholesterol biosynthesis.
Q2: Which cell lines are appropriate for studying the effects of this compound?
Given its role in hepatic lipoprotein metabolism, human hepatoma cell lines such as HepG2 are commonly used and are a relevant model for studying the effects of this compound.
Q3: What are the standard methods for normalizing cell viability data in this compound assays?
To ensure accurate and comparable results, it is crucial to normalize cell viability data. A standard and recommended method is to normalize the data to a vehicle control.[1] The vehicle control, typically DMSO at the same final concentration as used for this compound, represents 100% cell viability. The viability of cells treated with this compound is then expressed as a percentage relative to this control.[1]
Q4: How should I handle potential off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented in publicly available literature, it is a good practice to consider this possibility with any small molecule. If you observe unexpected phenotypes, consider performing counter-screens with structurally related but inactive compounds, or utilizing orthogonal assays to confirm that the observed effect is due to the intended mechanism of action.
Troubleshooting Guides
This section addresses common problems encountered during cell viability assays with this compound, providing potential causes and solutions.
Issue 1: High Background Signal in the Assay
A high background signal can obscure the true results of your experiment.
| Possible Cause | How to Identify | Solution(s) |
| Reagent Contamination | High signal in "no-cell" control wells. | Use fresh, sterile reagents. Ensure proper aseptic technique during reagent preparation and handling.[2] |
| Compound Interference | Signal is detected in wells containing this compound in cell-free media. | Run a control plate with this compound in media without cells to assess direct compound-reagent interaction. If interference is confirmed, consider using an alternative viability assay with a different detection method.[2] |
| Media Components | High background in all wells, including vehicle controls. | For colorimetric assays like MTT, phenol (B47542) red in the culture media can contribute to background absorbance. Switch to phenol red-free media for the duration of the assay. For luminescence assays, some media components may have intrinsic luminescent properties.[2] |
| Plate Type | High background in luminescence or fluorescence assays. | For luminescence assays, use solid white plates to maximize signal. For fluorescence assays, use solid black plates to minimize background fluorescence and crosstalk.[3] |
Issue 2: High Well-to-Well Variability
Inconsistent results between replicate wells can make data interpretation difficult.
| Possible Cause | How to Identify | Solution(s) |
| Inconsistent Pipetting | Random high and low readings across replicates. | Ensure pipettes are properly calibrated. Use consistent pipetting techniques (e.g., speed, tip immersion depth). For viscous solutions, consider reverse pipetting.[4] |
| Uneven Cell Seeding | A pattern of variability (e.g., "edge effects" where outer wells differ from inner wells). | Ensure the cell suspension is homogenous by gently mixing before and during plating. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS to maintain humidity.[2] |
| Temperature Gradients | Consistent drift in signal across the plate. | Allow plates and reagents to equilibrate to room temperature for at least 30 minutes before adding detection reagents to ensure uniform reaction rates.[2] |
| Inadequate Mixing | Inconsistent signal within replicates. | After adding reagents, ensure thorough but gentle mixing on a plate shaker to ensure a uniform reaction within each well.[3] |
Data Presentation
The following table provides a hypothetical representation of dose-response data for this compound in a HepG2 cell viability assay after a 48-hour incubation. Data is normalized to a DMSO vehicle control.
| This compound Concentration (µM) | Average Percent Viability (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 100.0 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 0.5 | 95.2 | 6.1 |
| 1 | 89.7 | 5.5 |
| 5 | 75.3 | 7.2 |
| 10 | 52.1 | 6.8 |
| 25 | 28.4 | 4.9 |
| 50 | 15.6 | 3.1 |
| 100 | 8.2 | 2.5 |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format and is suitable for assessing the effects of this compound on cell viability by measuring ATP levels, an indicator of metabolically active cells.
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates suitable for luminescence
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed HepG2 cells in a white, opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock.
-
Also prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the media from the cells and add 100 µL of the media containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Normalization:
-
Subtract the average background luminescence (from no-cell control wells) from all experimental wells.
-
Calculate the average luminescence for the vehicle control wells.
-
Normalize the data by expressing the luminescence of each this compound-treated well as a percentage of the average vehicle control luminescence: (Luminescence_sample / Luminescence_vehicle_control) * 100
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product.
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Clear, flat-bottomed 96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the CellTiter-Glo® protocol, using a clear 96-well plate.
-
Assay Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly on a plate shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Normalization:
-
Subtract the average background absorbance (from no-cell control wells) from all experimental wells.
-
Calculate the average absorbance for the vehicle control wells.
-
Normalize the data by expressing the absorbance of each this compound-treated well as a percentage of the average vehicle control absorbance: (Absorbance_sample / Absorbance_vehicle_control) * 100
Visualizations
Caption: this compound signaling pathway leading to altered lipid metabolism.
Caption: General experimental workflow for a cell viability assay with this compound.
Caption: Logical workflow for troubleshooting unexpected results in this compound assays.
References
Unexpected phenotypic changes with BRD0418 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using BRD0418 and may be encountering unexpected phenotypic changes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule identified through diversity-oriented synthesis (DOS) that upregulates the expression of Tribbles pseudokinase 1 (TRIB1).[1] Its primary role is in modulating hepatic lipoprotein metabolism, shifting it from fat production to clearance, making it a compound of interest for studies on coronary artery disease.[1]
Q2: We are observing significant changes in cell morphology and viability after this compound treatment that were not anticipated. What could be the cause?
A2: Unexpected changes in cell morphology and viability can stem from several factors. It is important to first distinguish between on-target effects, off-target effects, and general cytotoxicity. High concentrations of this compound or the solvent (e.g., DMSO) could be causing cellular stress and death. The observed phenotype could also be a genuine, but previously uncharacterized, on-target effect related to the multifaceted roles of TRIB1 in cellular processes beyond lipid metabolism.
Q3: The response to this compound seems to vary between different cell lines. Why is this?
A3: The effect of this compound on TRIB1 and LDLR (low-density lipoprotein receptor) levels can vary significantly across cell lines of different origins. This variability is likely due to the different genetic and epigenetic landscapes of each cell line, which can influence the expression and function of TRIB1 and its downstream targets.
Q4: Could the observed phenotypic changes be due to off-target effects of this compound?
A4: While this compound was identified as a modulator of TRIB1 expression, like most small molecules, it could have off-target effects. These occur when the compound interacts with proteins other than its intended target. Identifying off-target proteins often requires advanced proteomic techniques. If you suspect off-target effects, using a structurally related but inactive compound as a negative control can be a helpful initial step.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Morphology and Viability
If you observe unexpected changes such as cell rounding, detachment, or a significant decrease in viability, follow these troubleshooting steps.
Troubleshooting Workflow for Morphological and Viability Changes
Caption: Workflow for troubleshooting unexpected morphological and viability changes.
Detailed Steps:
-
Verify Compound Integrity and Concentration:
-
Action: Ensure your this compound stock solution is not degraded. Prepare a fresh stock solution from solid compound.
-
Protocol: See "Protocol for Preparing this compound Stock Solution" below.
-
Rationale: Small molecules can degrade with improper storage or multiple freeze-thaw cycles.
-
-
Perform Dose-Response and Time-Course Experiments:
-
Action: Test a wide range of this compound concentrations (e.g., 0.1 µM to 25 µM) and observe cells at various time points (e.g., 6, 12, 24, 48 hours).
-
Rationale: This will help determine the optimal, non-toxic concentration and the time at which the phenotype appears.
-
-
Distinguish Cytotoxicity from a Specific Phenotype:
-
Action: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) in parallel with your phenotypic observations.
-
Protocol: See "Protocol for Trypan Blue Cell Viability Assay" below.
-
Rationale: If the morphological changes only occur at concentrations that also reduce cell viability, it is likely a result of cytotoxicity.
-
-
Investigate On-Target vs. Off-Target Effects:
-
Action: If possible, use a negative control compound (structurally similar but inactive). Alternatively, use siRNA to knock down TRIB1 and see if it rescues the phenotype.
-
Rationale: If a TRIB1 knockdown prevents the this compound-induced phenotype, it suggests an on-target effect.
-
-
Characterize the Phenotype:
-
Action: Use techniques like immunofluorescence to examine cytoskeletal changes or flow cytometry for cell cycle analysis.
-
Rationale: This will provide more detailed information about the cellular processes being affected.
-
Issue 2: Inconsistent Results Between Experiments
Variability in results can be frustrating. A systematic approach can help identify the source of the inconsistency.
Logical Flow for Diagnosing Experimental Inconsistency
Caption: Diagram illustrating the process for troubleshooting inconsistent experimental results.
Potential Sources of Inconsistency and Solutions:
| Potential Cause | Recommended Action |
| Compound-Related | |
| Degradation of stock solution | Prepare fresh stock solutions and aliquot to minimize freeze-thaw cycles. Store at -80°C for long-term storage.[1] |
| Inaccurate concentration | Calibrate pipettes and carefully verify calculations when preparing dilutions. |
| Cell Culture-Related | |
| High cell passage number | Use cells within a consistent and low passage number range. |
| Inconsistent cell density | Seed the same number of cells for each experiment and allow for consistent attachment time. |
| Media components | Be aware that some antibiotics in culture media can affect cell differentiation and biochemistry.[2] |
| Assay-Related | |
| Variation in incubation times | Use a timer to ensure consistent treatment and incubation periods. |
| Reagent variability | Prepare fresh reagents and use the same lot number for a set of experiments where possible. |
Potential On-Target Phenotypes Beyond Lipid Metabolism
Given that this compound increases TRIB1 expression, some unexpected phenotypes may be on-target effects related to the diverse functions of TRIB1.
Signaling Pathways Influenced by TRIB1
Caption: Simplified diagram of pathways potentially affected by this compound-induced TRIB1 expression.
-
Immune Cell Modulation: TRIB1 is known to regulate the phenotype of tumor-associated macrophages (TAMs) and can influence T-cell differentiation.[3][4] If your cell culture contains immune cells, or if you are working with immune cell lines, you may observe changes in their morphology, activation state, or cytokine production.
-
Cancer Cell Proliferation and Drug Resistance: TRIB1 has been implicated in promoting the development of certain cancers, such as acute myeloid leukemia, and can contribute to drug resistance.[5][6] Therefore, in cancer cell lines, this compound treatment could unexpectedly alter proliferation rates or sensitivity to other treatments.
Key Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be necessary.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol for Trypan Blue Cell Viability Assay
-
Cell Culture and Treatment: Plate cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control (DMSO).
-
Cell Harvesting: After the treatment period, collect the culture medium (which may contain detached, non-viable cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium.
-
Staining: Centrifuge the cell suspension and resuspend the pellet in a small volume of PBS. Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Counting: Load 10 µL of the mixture into a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells under a light microscope.
-
Calculation:
-
Percentage of viable cells = (Number of viable cells / Total number of cells) x 100
-
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Initial this compound Screening
| Cell Type | Suggested Concentration Range (µM) | Initial Time Points (hours) |
| Hepatocytes (e.g., HepG2) | 0.2 - 25 | 6, 24, 48 |
| Cancer Cell Lines | 0.1 - 20 | 12, 24, 48, 72 |
| Immune Cells | 0.1 - 10 | 6, 12, 24 |
Note: These are starting recommendations. The optimal concentration and time should be determined empirically for each cell line and experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Side Effects of Culture Media Antibiotics on Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRIB1 regulates tumor growth via controlling tumor-associated macrophage phenotypes and is associated with breast cancer survival and treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trib1 regulates T cell differentiation during chronic infection by restraining the effector program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Progress in Delineating the Roles of Pseudokinase TRIB1 in Controlling Human Diseases [jcancer.org]
- 6. Structure vs. Function of TRIB1—Myeloid Neoplasms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of BRD0418 and BRD8518 for TRIB1 Induction in Hepatic Cells
For researchers, scientists, and drug development professionals, the modulation of Tribbles Pseudokinase 1 (TRIB1) expression presents a promising therapeutic avenue for managing dyslipidemia and related cardiovascular diseases. Two small molecules, BRD0418 and BRD8518, have emerged as inducers of TRIB1. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate research tool.
Executive Summary
BRD8518, a second-generation tricyclic glycal compound, demonstrates significantly higher potency in inducing TRIB1 expression and modulating lipid metabolism in hepatic cells compared to its predecessor, the benzofuran (B130515) compound this compound. While both compounds appear to act through the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, BRD8518's superior potency makes it a more effective in vitro tool. However, its utility for in vivo studies is limited by an unfavorable ADME (absorption, distribution, metabolism, and excretion) profile.
Quantitative Performance Comparison
The following table summarizes the quantitative data on the efficacy of this compound and BRD8518 in HepG2 human hepatoma cells.
| Parameter | This compound | BRD8518 | Reference |
| TRIB1 Upregulation (EC50) | 2.3 µM | 0.43 µM | [1] |
| LDLR Upregulation (EC50) | Not explicitly reported | 0.49 µM | [2] |
| PCSK9 Downregulation (EC50) | Not explicitly reported | 0.24 µM | [2] |
| ApoB Secretion Inhibition | Effective | More potent than this compound | [3] |
| In Vivo Suitability | Not explicitly reported | Unsuitable due to ADME profile | [4] |
Mechanism of Action: The MAPK/ERK Signaling Pathway
Both this compound and BRD8518 have been shown to induce the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.[2][5] This suggests a shared mechanism of action where the compounds activate this pathway, leading to the transcriptional upregulation of TRIB1. The precise molecular targets of these compounds that initiate this cascade are currently unknown.[3]
References
- 1. Modulators of Hepatic Lipoprotein Metabolism Identified in a Search for Small-Molecule Inducers of Tribbles Pseudokinase 1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel tricyclic glycal-based TRIB1 inducers that reprogram LDL metabolism in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4-S Drives Colorectal Cancer Progression via DDX27-Regulated Splicing and MAPK Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to TRIB1-Inducing Compounds: BRD0418 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRD0418 with other known TRIB1-inducing compounds, namely BRD8518 and the natural product Berberine. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate compound for their studies.
Performance Comparison of TRIB1-Inducing Compounds
The following table summarizes the quantitative data on the potency of this compound, BRD8518, and Berberine in inducing TRIB1 and modulating related genes and proteins. The data is primarily from studies conducted in the human hepatocellular carcinoma cell line HepG2, a relevant model for studying hepatic lipoprotein metabolism.
| Compound | Target | Assay | Cell Line | Potency (EC50/Effective Concentration) | Reference |
| This compound | TRIB1 mRNA Induction | qRT-PCR | HepG2 | < 0.2 µM (lowest concentration for 2-fold induction) | [1] |
| BRD8518 | TRIB1 mRNA Induction | qRT-PCR | HepG2 | 0.43 µM | [2] |
| LDLR mRNA Induction | qRT-PCR | HepG2 | 0.49 µM | [2] | |
| PCSK9 mRNA Downregulation | qRT-PCR | HepG2 | 0.24 µM | [2] | |
| Berberine | TRIB1 mRNA Induction | qRT-PCR | HepG2 | ~5.3-fold induction at 40 µM after 24h | [3] |
Mechanism of Action: A Converging Pathway
This compound, BRD8518, and Berberine, despite their structural differences, appear to induce TRIB1 expression through a common signaling pathway: the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[4][5] Inhibition of MEK, an upstream kinase of ERK, has been shown to block the induction of TRIB1 by these compounds.
The pseudokinase TRIB1, once its expression is induced, acts as a scaffold protein. It does not possess catalytic kinase activity but influences various cellular processes by mediating protein-protein interactions. A key function of TRIB1 is to promote the degradation of specific proteins, such as C/EBPα, and to modulate signaling cascades, including those involved in lipid metabolism.[6][7]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: TRIB1 Induction Signaling Pathway.
Caption: Experimental Workflow for TRIB1 Inducers.
Detailed Experimental Protocols
TRIB1, LDLR, and PCSK9 mRNA Quantification via qRT-PCR
Objective: To quantify the relative mRNA expression levels of TRIB1, LDLR, and PCSK9 in HepG2 cells following treatment with inducing compounds.
Methodology:
-
Cell Culture and Treatment:
-
Plate HepG2 cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with various concentrations of this compound, BRD8518, Berberine, or vehicle control (e.g., DMSO) for the desired time period (e.g., 6, 12, or 24 hours).
-
-
RNA Isolation:
-
Following treatment, wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Isolate total RNA using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using a real-time PCR system (e.g., LightCycler 480, Roche).
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (TRIB1, LDLR, PCSK9) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Use the following thermal cycling conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.
-
LDL Uptake Assay
Objective: To measure the effect of TRIB1-inducing compounds on the uptake of low-density lipoprotein (LDL) by HepG2 cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate HepG2 cells in a 96-well, black-walled, clear-bottom plate.
-
Treat cells with the TRIB1-inducing compounds or controls for 24-48 hours.
-
-
LDL Labeling and Incubation:
-
Use commercially available fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL).
-
Following compound treatment, incubate the cells with the fluorescently labeled LDL (e.g., 10 µg/mL) in serum-free media for 2-4 hours at 37°C.
-
-
Washing and Fixation:
-
Gently wash the cells three times with PBS to remove unbound labeled LDL.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Imaging and Quantification:
-
Counterstain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI).
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the fluorescence intensity of the internalized LDL per cell using image analysis software. The intensity is proportional to the amount of LDL uptake.
-
Measurement of Secreted PCSK9 Levels by ELISA
Objective: To quantify the concentration of secreted PCSK9 protein in the cell culture medium following treatment with TRIB1-inducing compounds.
Methodology:
-
Cell Culture and Treatment:
-
Plate HepG2 cells in 6-well or 12-well plates and treat with the compounds as described for the qRT-PCR protocol.
-
-
Conditioned Media Collection:
-
After the desired treatment duration (e.g., 24 or 48 hours), collect the cell culture supernatant (conditioned media).
-
Centrifuge the collected media to remove any detached cells or debris.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use a commercially available human PCSK9 ELISA kit (e.g., from R&D Systems or Abcam).
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for PCSK9.
-
Adding the collected conditioned media samples and a series of PCSK9 standards to the wells.
-
Incubating to allow PCSK9 to bind to the capture antibody.
-
Washing the plate to remove unbound proteins.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measuring the signal using a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the PCSK9 standards.
-
Determine the concentration of PCSK9 in the experimental samples by interpolating their signal on the standard curve.
-
Normalize the PCSK9 concentration to the total protein content of the cells from which the media was collected, if necessary.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Novel tricyclic glycal-based TRIB1 inducers that reprogram LDL metabolism in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Berberine decreases plasma triglyceride levels and upregulates hepatic TRIB1 in LDLR wild type mice and in LDLR deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Pseudokinase TRIB1 in Immune Cells and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: BRD0418 and Statins in the Quest for Lower LDL Cholesterol
For Immediate Release
In the relentless pursuit of effective therapies to combat cardiovascular disease, the lowering of low-density lipoprotein (LDL) cholesterol remains a cornerstone of prevention and treatment. For decades, statins have been the gold standard, but novel therapeutic avenues are continuously being explored. This guide provides a detailed, data-driven comparison of the well-established statin class of drugs and a novel small molecule, BRD0418, for researchers, scientists, and drug development professionals.
Executive Summary
Statins, the universally recognized inhibitors of HMG-CoA reductase, effectively lower LDL cholesterol by hindering its synthesis in the liver, which in turn upregulates the LDL receptor (LDLR) and enhances the clearance of LDL from the bloodstream. This compound, a more recent discovery, operates through a distinct mechanism. It is a small molecule that increases the expression of Tribbles pseudokinase 1 (TRIB1). This upregulation of TRIB1 orchestrates a favorable shift in lipid metabolism, characterized by an increase in LDLR levels and a concurrent decrease in proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that targets the LDLR for degradation. This dual action of promoting LDL uptake and preventing the degradation of its receptor presents a promising new strategy for LDL reduction.
Comparative Data on LDL Cholesterol Reduction
The following tables summarize the quantitative effects of various statins and this compound on LDL cholesterol and related biomarkers.
Table 1: Statin Efficacy in Lowering LDL Cholesterol
| Statin | Daily Dosage | Mean LDL-C Reduction (%) | Citation(s) |
| Atorvastatin | 10 mg | 37 | [1][2] |
| 20 mg | 43 | [3] | |
| 40 mg | 48 | [3] | |
| 80 mg | 51-55 | [4][5] | |
| Rosuvastatin | 5 mg | 45 | [6] |
| 10 mg | 46 | [1][6] | |
| 20 mg | 52 | [6] | |
| 40 mg | 55-63 | [6] | |
| Simvastatin | 20 mg | 31 | [7] |
| 40 mg | 39-48 | [1][8] | |
| 80 mg | 48 | [3] |
Table 2: In Vitro Effects of this compound on LDL Metabolism in HepG2 Cells
| Treatment | Concentration | Effect | Magnitude of Effect | Citation(s) |
| This compound | 10 µM | Increase in LDL Uptake | ~2-fold increase | |
| 10 µM | Decrease in secreted PCSK9 | ~50% reduction | ||
| 10 µM | Increase in LDLR protein | Not explicitly quantified | ||
| 10 µM | Decrease in ApoB secretion | ~40% reduction | ||
| 10 µM | Decrease in Triglyceride synthesis | ~50% reduction |
Note: The data for this compound is based on in vitro studies in human hepatoma (HepG2) cells and may not directly translate to clinical efficacy in humans. Further in vivo studies and clinical trials are required to determine the LDL-lowering potential of this compound in patients.
Signaling Pathways and Mechanisms of Action
Statins: Inhibition of HMG-CoA Reductase
Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This reduction in intracellular cholesterol levels in hepatocytes triggers a signaling cascade that leads to the upregulation of the sterol regulatory element-binding protein 2 (SREBP-2). Activated SREBP-2 translocates to the nucleus and increases the transcription of the gene encoding the LDL receptor. The resulting increase in LDL receptors on the surface of liver cells enhances the clearance of LDL cholesterol from the circulation.
References
- 1. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Two Homogeneous LDL-Cholesterol Assays Using Fresh Hypertriglyceridemic Serum and Quantitative Ultracentrifugation Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LDL Uptake Assay Kit Cell-Based (ab287862) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Serum LDL- and HDL-cholesterol determined by ultracentrifugation and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to Alternative Small Molecules in Lipoprotein Metabolism
For Researchers, Scientists, and Drug Development Professionals
The landscape of lipid-lowering therapies is rapidly evolving, with a growing arsenal (B13267) of small molecules that offer alternatives and adjuncts to traditional statin therapy. This guide provides a detailed comparison of key emerging oral small molecules that modulate lipoprotein metabolism: bempedoic acid, obicetrapib (B1677080), gemcabene (B1671421), and the new class of oral proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors. We present a comprehensive overview of their mechanisms of action, comparative efficacy from clinical trials, and detailed experimental protocols for their evaluation.
Comparative Efficacy of Small Molecule Modulators
The following tables summarize the quantitative data from clinical trials for each small molecule, providing a clear comparison of their performance in modulating key lipoprotein parameters.
Table 1: Bempedoic Acid - Clinical Trial Data
| Trial/Study | Patient Population | Dosage | LDL-C Reduction | Non-HDL-C Reduction | ApoB Reduction | hsCRP Reduction |
| CLEAR Outcomes[1] | Statin-intolerant | 180 mg/day | ~21% | - | - | ~22% |
| CLEAR Harmony | ASCVD/HeFH on statin | 180 mg/day | 18% | Significant | Significant | Significant |
| CLEAR Wisdom[2] | ASCVD/HeFH on statin | 180 mg/day | 17.4% (placebo-corrected) | - | - | - |
| CLEAR Serenity | Statin-intolerant | 180 mg/day | 18.9% | Significant | Significant | Significant |
| CLEAR Tranquility | Statin-intolerant (with ezetimibe) | 180 mg/day | 28.5% | 23.6% | 19.3% | 33% |
| Combination Study | Hypercholesterolemia (with ezetimibe (B1671841) & atorvastatin) | 180 mg/day | ~60% | - | - | - |
Table 2: Obicetrapib - Clinical Trial Data
| Trial/Study | Patient Population | Dosage | LDL-C Reduction | Non-HDL-C Reduction | ApoB Reduction | Lp(a) Reduction | HDL-C Increase |
| BROOKLYN (Phase 3) | HeFH | 10 mg/day | 41.5% (at day 365) | Significant | Significant | Significant | Significant |
| BROADWAY (Phase 3) | ASCVD/HeFH | 10 mg/day | 33% | Significant | Significant | 45% (pooled data) | Significant |
| TANDEM (Phase 3) | ASCVD/HeFH (with ezetimibe) | 10 mg/day | 48.6% | Significant | Significant | - | Significant |
| ROSE2 | On high-intensity statin | 10 mg/day | Significant | Significant | Significant | Significant | Significant |
| TULIP | Mild dyslipidemia | 5-10 mg/day | 45% | - | 34% | 33% | 179% |
Table 3: Gemcabene - Clinical Trial Data
| Trial/Study | Patient Population | Dosage | LDL-C Reduction | Triglyceride Reduction | ApoC-III Reduction | hsCRP Reduction | HDL-C Increase |
| COBALT-1 | HoFH | 300-900 mg/day | 29% (at 900mg) | Not significant | Not significant | - | Not significant |
| Phase 2 (TG ≥200 mg/dL)[3] | Low HDL-C | 150 mg/day | - | 27% | - | - | 18% |
| Phase 2 (TG ≥200 mg/dL)[3] | Low HDL-C | 300 mg/day | - | 39% | - | - | 12% |
| Phase 2 | Hypercholesterolemia | 600-900 mg/day | 15-25% | - | - | 35.3-41.5% | - |
| Phase 2 (on statin) | Hypercholesterolemia | 900 mg/day | >20% | - | - | >40% | - |
Table 4: Oral PCSK9 Inhibitors - Clinical Trial Data
| Compound | Trial/Study | Patient Population | Dosage | LDL-C Reduction | ApoB Reduction | Non-HDL-C Reduction |
| MK-0616 (enlicitide) | Phase 2b[4][5][6] | Hypercholesterolemia | 30 mg/day | 60.9% | 51.8% | 55.8% |
| AZD0780 | PURSUIT (Phase 2b)[1][7][8][9][10] | Hypercholesterolemia on statin | 30 mg/day | 50.7% | Significant | Significant |
Mechanisms of Action and Signaling Pathways
Understanding the distinct molecular mechanisms of these small molecules is crucial for their targeted application in research and drug development.
Bempedoic Acid: ATP-Citrate Lyase (ACLY) Inhibition
Bempedoic acid is a prodrug that is activated in the liver to bempedoyl-CoA.[1][9][10] It then inhibits ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1][7][8][9][10] This leads to reduced cholesterol synthesis, upregulation of LDL receptors, and increased clearance of LDL-C from the circulation.[1][9] Its liver-specific activation minimizes the risk of muscle-related side effects associated with statins.[10]
Obicetrapib: Cholesteryl Ester Transfer Protein (CETP) Inhibition
Obicetrapib is a potent inhibitor of cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). By blocking this transfer, obicetrapib increases HDL-C levels and promotes the formation of larger HDL particles. This also leads to a reduction in LDL-C, partly by enhancing the clearance of apolipoprotein B (ApoB)-containing lipoproteins.[11]
Gemcabene: A Multi-faceted Modulator
Gemcabene's mechanism is more complex, involving multiple pathways. It has been shown to reduce hepatic apolipoprotein C-III (ApoC-III) mRNA, which leads to increased clearance of VLDL.[4] It also inhibits the synthesis of fatty acids and cholesterol by preventing the incorporation of acetate (B1210297) into hepatocytes.[4] Additionally, gemcabene has demonstrated anti-inflammatory properties by reducing levels of high-sensitivity C-reactive protein (hsCRP).[12]
Oral PCSK9 Inhibitors: Blocking the LDL Receptor Degradation Pathway
Oral small molecule PCSK9 inhibitors represent a new frontier in lipid management. PCSK9 is a protein that binds to the LDL receptor on the surface of hepatocytes, leading to its degradation.[13] By inhibiting PCSK9, these small molecules prevent the degradation of the LDL receptor, allowing it to be recycled back to the cell surface.[14] This increases the number of available LDL receptors, leading to enhanced clearance of LDL-C from the bloodstream.[5]
Detailed Experimental Protocols
Reproducible and robust experimental design is the cornerstone of drug discovery and development. Below are detailed methodologies for key assays used to characterize these small molecules.
Protocol 1: In Vitro ATP-Citrate Lyase (ACLY) Activity Assay (for Bempedoic Acid)
Objective: To determine the inhibitory potential of a compound on ACLY enzyme activity.
Principle: This assay measures the ACLY-catalyzed conversion of citrate and Coenzyme A (CoA) to oxaloacetate and acetyl-CoA. The production of acetyl-CoA is coupled to a subsequent reaction that generates a detectable signal (e.g., colorimetric or fluorescent).
Materials:
-
Recombinant human ACLY enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrates: ATP, Citrate, Coenzyme A
-
Coupling enzymes and substrates (e.g., malate (B86768) dehydrogenase and NADH for a coupled spectrophotometric assay)
-
Test compound (Bempedoic Acid) and vehicle control (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound or vehicle control to the wells.
-
Add the ACLY enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of the substrates (ATP, citrate, CoA) and the coupling system components.
-
Immediately begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Plot the reaction rates against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro CETP Inhibition Assay (for Obicetrapib)
Objective: To measure the ability of a compound to inhibit the transfer of cholesteryl esters by CETP.
Principle: A fluorometric assay is commonly used, employing a donor lipoprotein particle containing a self-quenched fluorescently labeled lipid and an acceptor lipoprotein particle. CETP-mediated transfer of the fluorescent lipid to the acceptor particle results in an increase in fluorescence due to dequenching.
Materials:
-
Recombinant human CETP
-
Donor particles (e.g., HDL-like particles with a quenched fluorescent lipid)
-
Acceptor particles (e.g., LDL-like particles)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Test compound (Obicetrapib) and vehicle control
-
96-well black microplate
-
Fluorometer
Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add serial dilutions of the test compound or vehicle control.
-
Add the CETP enzyme to each well.
-
Add the acceptor particles.
-
Initiate the reaction by adding the donor particles.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Protocol 3: In Vitro PCSK9-LDLR Binding Assay (for Oral PCSK9 Inhibitors)
Objective: To quantify the ability of a small molecule to inhibit the binding of PCSK9 to the LDL receptor (LDLR).
Principle: This is typically an ELISA-based assay where the LDLR is coated on a microplate, and the binding of labeled PCSK9 is measured in the presence and absence of the inhibitor.
Materials:
-
Recombinant human LDLR (extracellular domain)
-
Recombinant human PCSK9 (e.g., with a His-tag)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compound (oral PCSK9 inhibitor) and vehicle control
-
96-well high-binding microplate
-
HRP-conjugated anti-His-tag antibody
-
TMB substrate and stop solution
-
Plate washer and microplate reader
Procedure:
-
Coat the wells of a 96-well plate with recombinant human LDLR overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Pre-incubate a fixed concentration of His-tagged PCSK9 with serial dilutions of the test compound or vehicle for 30 minutes.
-
Add the PCSK9-compound mixture to the LDLR-coated wells and incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound PCSK9.
-
Add HRP-conjugated anti-His-tag antibody and incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Experimental and Drug Discovery Workflow
The development of these novel small molecules follows a logical progression from initial discovery to clinical validation.
Conclusion
The emergence of alternative small molecules to modulate lipoprotein metabolism marks a significant advancement in the management of dyslipidemia and the reduction of cardiovascular risk. Bempedoic acid, obicetrapib, gemcabene, and the novel oral PCSK9 inhibitors each offer distinct mechanisms of action, providing a range of options for patients, including those who are statin-intolerant or require additional lipid-lowering. The comparative data presented in this guide, along with the detailed experimental protocols, are intended to serve as a valuable resource for researchers and drug development professionals in this dynamic field. As our understanding of the complex interplay of lipoprotein metabolism continues to grow, these and other emerging small molecules will undoubtedly play a crucial role in the future of cardiovascular medicine.
References
- 1. Bempedoic acid: mechanism, evidence, safety, and guideline role in 2025 [escardio.org]
- 2. Obicetrapib: Reversing the Tide of CETP Inhibitor Disappointments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness and tolerability of a new lipid-altering agent, gemcabene, in patients with low levels of high-density lipoprotein cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Review of the Randomized Controlled Trials of Gemcabene and Its Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bempedoic Acid, an Inhibitor of Cholesterol Biosynthesis, Reduces Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome [frontiersin.org]
- 9. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. newamsterdampharma.com [newamsterdampharma.com]
- 12. researchgate.net [researchgate.net]
- 13. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BRD0418 and PCSK9 Inhibitors for LDL Cholesterol Reduction
For Immediate Publication
A deep dive into two distinct therapeutic strategies for managing hypercholesterolemia, this guide offers a comparative analysis of the small molecule TRIB1 inducer, BRD0418, and the established class of PCSK9 inhibitor monoclonal antibodies. This publication details their mechanisms of action, presents available performance data, and provides comprehensive experimental protocols for their evaluation, catering to researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of two distinct approaches to lowering low-density lipoprotein (LDL) cholesterol: the preclinical small molecule this compound and the clinically approved PCSK9 inhibitors. While both aim to increase the clearance of LDL cholesterol from the bloodstream, they achieve this through fundamentally different mechanisms.
Mechanism of Action: A Tale of Two Strategies
PCSK9 Inhibitors: Direct Protein Antagonism
PCSK9 inhibitors are a class of biologic drugs, primarily monoclonal antibodies like evolocumab and alirocumab, that have revolutionized the treatment of hypercholesterolemia.[1][2] Their mechanism is direct and well-understood. Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a circulating protein that binds to the LDL receptor (LDLR) on the surface of liver cells.[3] This binding event targets the LDLR for degradation within the cell, thereby reducing the number of receptors available to clear LDL cholesterol from the blood.[4] By binding to and neutralizing circulating PCSK9, these antibody-based inhibitors prevent the PCSK9-LDLR interaction.[2][5] This spares the LDLR from degradation, allowing it to be recycled back to the cell surface, ultimately leading to a significant increase in LDL cholesterol clearance.[3]
This compound: A Multi-pronged Transcriptional Modulator
In contrast, this compound is an investigational small molecule that operates at the genetic level to modulate lipid metabolism.[6] Identified in a high-throughput screen, this compound induces the expression of Tribbles Pseudokinase 1 (TRIB1), a protein associated with favorable lipid profiles in human genetic studies.[6] The in vitro effects of this compound in human liver cells (HepG2) are multifaceted:
-
Upregulation of TRIB1: this compound increases the messenger RNA (mRNA) levels of the TRIB1 gene.[6]
-
Enhanced LDLR Expression: It boosts the transcription and protein levels of the LDL receptor, the primary receptor responsible for clearing LDL cholesterol.[6]
-
Suppression of PCSK9: The compound decreases both the mRNA and the secreted protein levels of PCSK9, representing an indirect mechanism of increasing LDLR availability.[6]
-
Broader Lipid Regulation: this compound has also been shown to reduce triglyceride synthesis and the secretion of Apolipoprotein B (ApoB), the main structural protein of LDL particles.[6]
A noteworthy finding is that some of the beneficial effects of this compound on lipid metabolism persist even in the absence of TRIB1, suggesting that this small molecule may have additional, TRIB1-independent mechanisms of action.[6]
Performance Data: A Snapshot of Efficacy
The following tables summarize the available quantitative data for both therapeutic approaches. A significant gap in the current knowledge is the lack of in vivo data for this compound's effect on LDL cholesterol levels.
Table 1: Comparative Efficacy in Lowering LDL Cholesterol
| Therapeutic Agent | Development Stage | LDL Cholesterol Reduction | Supporting Evidence |
| PCSK9 Inhibitors | Clinically Approved | 50-70% reduction in humans | Extensive clinical trial data[2][5] |
| This compound | Preclinical | Increased LDL uptake in vitro | Cell-based assay results[6] |
| In vivo data not available |
Table 2: Mechanistic Effects on Key Regulatory Proteins
| Therapeutic Agent | Target | Effect on PCSK9 | Effect on LDLR | Supporting Evidence |
| PCSK9 Inhibitors | Circulating PCSK9 Protein | Direct binding and inhibition | Increased protein levels on cell surface | Clinical and preclinical studies[2][3] |
| This compound | Gene Expression | Decreased mRNA and secreted protein | Increased mRNA and protein levels | In vitro studies in HepG2 cells[6] |
Table 3: Impact on Other Lipid Parameters
| Therapeutic Agent | Effect on Triglycerides | Effect on Apolipoprotein B (ApoB) | Supporting Evidence |
| PCSK9 Inhibitors | Modest Reduction | Modest Reduction | Clinical trial data[2] |
| This compound | Reduced Synthesis (in vitro) | Reduced Secretion (in vitro) | Cell-based assay results[6] |
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the distinct signaling pathways and a general experimental workflow for evaluating these compounds.
Figure 1: Mechanism of Action of PCSK9 Inhibitors.
Figure 2: In Vitro Mechanism of this compound.
Figure 3: General Experimental Workflow for In Vitro Evaluation.
Detailed Experimental Protocols
The following section outlines the methodologies for key experiments cited in the evaluation of these compounds.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Objective: To measure the relative mRNA levels of TRIB1, LDLR, and PCSK9 in response to treatment.
-
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using reverse transcriptase.
-
Real-Time PCR: The cDNA is used as a template for PCR with gene-specific primers for TRIB1, LDLR, PCSK9, and a reference gene (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalized to the reference gene.
-
Western Blot Analysis for Protein Levels
-
Objective: To determine the cellular protein levels of the LDL receptor.
-
Methodology:
-
Cell Lysis: Following treatment, cells are lysed to release total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody specific to the LDLR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Visualization: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified and normalized to a loading control protein (e.g., β-actin).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted PCSK9
-
Objective: To quantify the concentration of PCSK9 protein secreted into the cell culture medium.
-
Methodology:
-
Sample Collection: The cell culture medium is collected after the treatment period.
-
Sandwich ELISA: A commercial ELISA kit is used. The medium is added to microplate wells coated with a capture antibody for human PCSK9.
-
Detection: A detection antibody, also specific for PCSK9 but labeled with biotin, is added, followed by a streptavidin-enzyme conjugate.
-
Signal Generation: A substrate is added, which is converted by the enzyme to produce a colored product.
-
Quantification: The absorbance is measured, and the concentration of PCSK9 is determined by comparison to a standard curve.
-
LDL Uptake Assay
-
Objective: To measure the functional ability of cells to take up LDL from the surrounding medium.
-
Methodology:
-
Cell Culture and Treatment: HepG2 cells are cultured and treated with the test compound.
-
Incubation with Labeled LDL: The cells are then incubated with LDL that has been fluorescently labeled (e.g., DiI-LDL).
-
Washing: The cells are washed to remove any unbound labeled LDL.
-
Quantification: The amount of LDL taken up by the cells is quantified by measuring the fluorescence intensity.
-
Triglyceride Synthesis Assay
-
Objective: To assess the rate of new triglyceride synthesis within the cells.
-
Methodology:
-
Cell Culture and Treatment: HepG2 cells are cultured and treated with the test compound.
-
Radiolabeling: The cells are incubated with a radiolabeled precursor for triglyceride synthesis, such as [¹⁴C]-glycerol.
-
Lipid Extraction: Total lipids are extracted from the cells.
-
Separation: The triglyceride fraction is separated from other lipids using thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity incorporated into the triglyceride fraction is measured to determine the rate of synthesis.
-
Apolipoprotein B (ApoB) Secretion Assay
-
Objective: To measure the secretion of ApoB, the primary protein component of VLDL and LDL, from the cells.
-
Methodology:
-
Cell Culture and Treatment: HepG2 cells are cultured and treated with the test compound.
-
Radiolabeling (Pulse-Chase): The cells are briefly "pulsed" with [³⁵S]-methionine to label newly synthesized proteins, including ApoB. This is followed by a "chase" with medium containing unlabeled methionine.
-
Sample Collection: The culture medium is collected at various time points during the chase period.
-
Immunoprecipitation: ApoB is specifically captured from the medium using an anti-ApoB antibody.
-
Analysis: The immunoprecipitated ApoB is analyzed by SDS-PAGE and autoradiography to quantify the amount secreted over time. Alternatively, an ELISA can be used to measure the mass of secreted ApoB.
-
Summary and Future Directions
The comparative analysis of this compound and PCSK9 inhibitors highlights two promising, yet distinct, avenues for LDL cholesterol reduction. PCSK9 inhibitors, with their direct, potent, and clinically validated mechanism of action, are a cornerstone of modern lipid-lowering therapy. This compound represents an earlier-stage, small molecule approach that offers the potential for oral administration and a broader modulation of lipid metabolism through the regulation of key genes.
The key next step for this compound and other TRIB1 inducers is the generation of in vivo efficacy data to demonstrate their potential for LDL cholesterol reduction in a physiological setting. A direct comparison of the in vivo potency of this compound with established PCSK9 inhibitors will be crucial in determining its future therapeutic viability. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to advance our understanding of these and other novel lipid-lowering therapies.
References
Evaluating the Specificity of BRD0418: A Comparative Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on evaluating the specificity of the chemical probe BRD0418. This guide contrasts the available data for this compound, a phenotypically discovered modulator of TRIB1 expression, with the well-characterized specificity profiles of target-based kinase inhibitors, offering insights into the challenges and methodologies for assessing chemical probe selectivity.
This compound is a small molecule identified through phenotypic screening that upregulates the expression of Tribbles pseudokinase 1 (TRIB1). This upregulation impacts lipoprotein metabolism, leading to reduced production of very-low-density lipoprotein (VLDL) and cholesterol biosynthesis, alongside increased uptake of low-density lipoprotein (LDL). While the downstream effects of this compound on gene expression are documented, its direct molecular target and off-target profile remain largely uncharacterized. This lack of specificity data presents a significant challenge for its use as a precise research tool.
This guide provides a comparative framework for evaluating the specificity of a chemical probe like this compound. Due to the absence of direct binding and selectivity data for this compound, we will contrast its current state of characterization with that of well-defined kinase inhibitors, specifically those targeting the MAPK pathway, which has been implicated in the mechanism of a more potent analog of this compound.
Comparison of Specificity: this compound vs. Targeted Kinase Inhibitors
A critical aspect of a chemical probe's utility is its specificity. An ideal probe will interact with its intended target with high affinity and minimal off-target effects. The following table contrasts the available information for this compound with the typical data available for well-characterized kinase inhibitors.
| Parameter | This compound | Targeted Kinase Inhibitors (e.g., Trametinib, Ulixertinib) |
| Primary Target | Unknown; upregulates TRIB1 expression via an indirect mechanism. | Known (e.g., MEK1/2 for Trametinib, ERK1/2 for Ulixertinib). |
| Binding Affinity (Kd) | Not publicly available. | Typically in the low nanomolar range for the primary target. |
| On-Target Potency (IC50/EC50) | Upregulates TRIB1 expression. | Potent inhibition of target kinase activity in biochemical and cellular assays. |
| Selectivity Profile | Not publicly available. | Extensively profiled against large kinase panels (e.g., KINOMEscan), revealing the spectrum of off-target interactions. |
| Cellular Target Engagement | Inferred from downstream gene expression changes. | Directly demonstrated using assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET. |
| Known Off-Targets | Not publicly available. | A defined set of off-target kinases with known binding affinities. |
Experimental Methodologies for Specificity Evaluation
To rigorously assess the specificity of a chemical probe, a combination of biochemical and cellular assays is employed. Below are detailed protocols for key experiments that would be necessary to fully characterize the specificity of this compound.
Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
This assay format is crucial for identifying the direct binding targets and off-targets of a small molecule across the human kinome.
Experimental Protocol:
-
Assay Principle: A competition-based binding assay where the test compound (this compound) competes with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged recombinant kinases.
-
Procedure:
-
A library of DNA-tagged kinases is incubated with the immobilized ligand in the presence of the test compound at a fixed concentration (e.g., 1 µM).
-
Kinases that are not bound by the test compound will bind to the immobilized ligand.
-
The amount of each kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The results are expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
-
-
Data Analysis: The data is typically visualized as a dendrogram or a tree-spot diagram, providing a comprehensive overview of the compound's interactions across the kinome. Hits are then followed up with dose-response curves to determine the dissociation constant (Kd).
Biochemical Kinase Inhibition Assay (Radiometric)
This is a classic and direct method to measure the inhibitory activity of a compound against a purified kinase.
Experimental Protocol:
-
Assay Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific substrate by the kinase.
-
Procedure:
-
Prepare a reaction mixture containing the purified kinase, its specific substrate (peptide or protein), and the test compound at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at a controlled temperature for a defined period.
-
Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³²P]ATP using methods like filter binding or gel electrophoresis.
-
Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.
-
-
Data Analysis: The data is plotted as percent inhibition versus compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment.
Experimental Protocol:
-
Assay Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its thermal stability.
-
Procedure:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or ELISA.
-
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the cellular EC50.
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental processes and the biological context, the following diagrams are provided.
Conclusion and Recommendations
The case of this compound highlights a common challenge in drug discovery and chemical biology: the difficulty in deconvoluting the precise mechanism of action for compounds identified through phenotypic screens. While this compound demonstrates interesting biological activity related to TRIB1 expression and lipoprotein metabolism, its utility as a specific chemical probe is currently limited by the lack of comprehensive specificity data.
For researchers considering the use of this compound, it is crucial to acknowledge its uncharacterized specificity. Any observed biological effects should be interpreted with caution, as they may be due to off-target activities. To advance this compound as a reliable research tool, the following steps are recommended:
-
Comprehensive Target Profiling: Conduct broad screening against panels of kinases and other relevant target classes to identify its direct binding partners.
-
Mechanism of Action Studies: Investigate how this compound upregulates TRIB1 expression. Does it inhibit a kinase in a signaling pathway that represses TRIB1, or does it interact with a transcription factor or epigenetic regulator?
-
Cellular Target Engagement: Validate the direct target(s) in a cellular context using assays like CETSA or NanoBRET.
By undertaking these studies, the scientific community can gain a clearer understanding of this compound's mechanism and specificity, ultimately enabling its more effective and reliable use in research. This guide serves as a roadmap for the necessary experimental work and underscores the importance of rigorous specificity evaluation for all chemical probes.
Phenotypic Differences Between BRD0418 and TRIB1 Overexpression: A Comparative Guide
This guide provides a detailed comparison of the phenotypic consequences of treatment with the small molecule BRD0418 versus the overexpression of Tribbles Homolog 1 (TRIB1). While this compound is known to induce the expression of TRIB1, the full spectrum of its phenotypic effects compared to direct TRIB1 overexpression is an area of active research. This document summarizes the currently available experimental data to highlight the distinct and overlapping cellular and molecular outcomes.
I. Overview of this compound and TRIB1
TRIB1 is a pseudokinase that functions as a scaffold protein, playing a crucial role in various cellular processes by modulating key signaling pathways.[1][2][3][4] It lacks catalytic kinase activity but influences protein-protein interactions and protein degradation.[3][4] Overexpression of TRIB1 is implicated in several cancers, including acute myeloid leukemia (AML), prostate cancer, and breast cancer, where it often promotes cell proliferation, survival, and migration.[1][5][6] Additionally, TRIB1 is a key regulator of lipid metabolism.[1][3][7]
This compound is a small molecule identified through diversity-oriented synthesis that upregulates the expression of TRIB1.[8][9] Its primary characterized role is in the regulation of lipoprotein metabolism, where it shifts processes from lipid production towards clearance, suggesting its potential in studying coronary artery disease.[8]
II. Comparative Phenotypic Data
The following table summarizes the known phenotypic effects of this compound treatment and TRIB1 overexpression across various biological processes. It is important to note that the effects of this compound are largely understood through its induction of TRIB1.
| Feature | This compound | TRIB1 Overexpression |
| Primary Function | Inducer of TRIB1 expression[8][9] | Scaffold protein, signaling modulator[2][3] |
| Lipid Metabolism | - Reduces VLDL production[9]- Decreases cholesterol biosynthesis[9]- Increases LDL uptake[9] | - Reduces plasma cholesterol and triglycerides[1][7]- Decreases VLDL secretion[1][7]- Regulates hepatic lipogenesis[7] |
| Cancer Phenotypes | Not extensively studied. | - Promotes cell proliferation and inhibits apoptosis[1]- Enhances cell migration and invasion[6]- Induces drug resistance[1][6]- Influences tumor microenvironment by promoting M2 macrophage polarization[4][6] |
| Cell Signaling | Effects are presumed to be mediated by TRIB1. | - Activates MAPK/ERK pathway[1][2]- Activates PI3K/AKT pathway[1][6]- Modulates JAK/STAT pathway[1]- Activates FAK/Src pathway[6] |
| Gene/Protein Regulation | Upregulates TRIB1 expression.[8][9] | - Promotes ubiquitination and degradation of C/EBPα[1]- Interacts with and modulates the function of various transcription factors and signaling proteins.[2] |
III. Signaling Pathways and Mechanisms of Action
TRIB1 exerts its pleiotropic effects by acting as a molecular scaffold, bringing together different proteins to regulate their activity or stability. A key mechanism involves its interaction with the E3 ubiquitin ligase COP1 to target proteins for proteasomal degradation.
Figure 1: TRIB1 Signaling Pathways. TRIB1 overexpression activates pro-proliferative and pro-survival pathways like MAPK/ERK and PI3K/AKT, and promotes the degradation of transcription factors such as C/EBPα.
The experimental workflow for studying the effects of this compound and TRIB1 overexpression typically involves cell culture-based assays and in vivo models.
Figure 2: Comparative Experimental Workflow. A general workflow for comparing the effects of this compound and TRIB1 overexpression, from model selection to phenotypic analysis.
IV. Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are representative protocols for key experiments cited in the literature.
1. Hepatic TRIB1 Overexpression in Mice
-
Objective: To assess the in vivo effects of liver-specific TRIB1 overexpression on plasma lipid levels.
-
Model: C57BL/6 or Ldlr-deficient (Ldlr−/−) mice.[7]
-
Method:
-
An adeno-associated virus serotype 8 (AAV8) vector expressing murine Trib1 under a liver-specific promoter (AAV_trib1) is administered to mice via a single tail vein injection.[7] A control group receives a null AAV8 vector.
-
Blood samples are collected at specified time points (e.g., 2 weeks post-injection).
-
Plasma is isolated, and total cholesterol and triglyceride levels are measured using enzymatic assays.
-
Lipoprotein fractions (VLDL, LDL, HDL) are separated by fast protein liquid chromatography (FPLC) or ultracentrifugation for further analysis.[7]
-
Hepatic gene and protein expression are analyzed by qPCR and Western blotting to confirm Trib1 overexpression and assess downstream targets.
-
2. Cell-Based Assays for Cancer Phenotypes (TRIB1 Overexpression)
-
Objective: To determine the effect of TRIB1 overexpression on cancer cell proliferation, migration, and invasion.
-
Model: Human cancer cell lines (e.g., prostate, colorectal, or breast cancer lines).
-
Method:
-
Transfection/Transduction: Cells are transiently or stably transfected with a plasmid encoding human TRIB1 or a control vector. Alternatively, lentiviral transduction can be used for stable expression.
-
Proliferation Assay: TRIB1-overexpressing and control cells are seeded in 96-well plates. Cell viability is measured at different time points using assays like MTT or CellTiter-Glo.
-
Migration/Invasion Assay: A Boyden chamber assay is used. Cells are seeded in the upper chamber of a Transwell insert (coated with Matrigel for invasion assays). The lower chamber contains a chemoattractant (e.g., serum). After incubation, migrated/invaded cells on the lower surface of the membrane are stained and counted.
-
Western Blot Analysis: Protein lysates are collected to confirm TRIB1 overexpression and to probe for changes in downstream signaling pathways (e.g., phosphorylation of ERK and AKT).
-
3. In Vitro this compound Treatment
-
Objective: To evaluate the effect of this compound on TRIB1 expression and lipid metabolism in a human liver cell line.
-
Model: HepG2 human hepatoma cells.[9]
-
Method:
-
HepG2 cells are cultured in appropriate media.
-
Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
RNA Extraction and qPCR: Total RNA is extracted, and quantitative real-time PCR is performed to measure the mRNA levels of TRIB1 and genes involved in lipid metabolism (e.g., those for VLDL assembly and cholesterol biosynthesis).[9]
-
LDL Uptake Assay: Cells treated with this compound are incubated with fluorescently labeled LDL. The uptake of LDL is quantified by flow cytometry or fluorescence microscopy.[9]
-
V. Conclusion
The available evidence indicates that this compound primarily functions as an inducer of TRIB1 expression, with its known phenotypic effects centered on the regulation of hepatic lipid metabolism. These effects, such as reduced VLDL production and cholesterol synthesis, align with those observed following direct hepatic overexpression of TRIB1.[7][9]
TRIB1 overexpression, however, has been studied in a much broader context, revealing its potent oncogenic activities across multiple cancer types.[1][6][10] It drives key cancer hallmarks, including proliferation, survival, and metastasis, by modulating critical signaling pathways like MAPK/ERK and PI3K/AKT.[1][10]
For researchers, TRIB1 overexpression models are well-suited for investigating its role in cancer biology and as a direct therapeutic target. This compound, on the other hand, serves as a valuable chemical tool to study the consequences of upregulating TRIB1, particularly in the context of metabolic diseases, and to explore the potential of pharmacologically modulating TRIB1 levels. Future studies directly comparing the full phenotypic profiles of this compound treatment and TRIB1 overexpression in the same cancer and metabolic models will be essential to fully delineate their comparative effects.
References
- 1. Current Progress in Delineating the Roles of Pseudokinase TRIB1 in Controlling Human Diseases [jcancer.org]
- 2. The Pseudokinase TRIB1 in Immune Cells and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Tribbles-1 Expression and Its Function to Control Inflammatory Cytokines, Including Interleukin-8 Levels are Regulated by miRNAs in Macrophages and Prostate Cancer Cells [frontiersin.org]
- 5. Genomic and Functional Regulation of TRIB1 Contributes to Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Trib1 is a lipid- and myocardial infarction–associated gene that regulates hepatic lipogenesis and VLDL production in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Head-to-Head Comparison of TRIB1 Modulators In Vitro: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective in-vitro comparison of Tribbles homolog 1 (TRIB1) modulators. It provides a summary of their performance based on available experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows.
TRIB1, a pseudokinase, has emerged as a significant regulator in various cellular processes, acting as a scaffold protein to mediate protein-protein interactions. Its primary role involves facilitating the ubiquitination and subsequent degradation of target proteins, most notably the transcription factor C/EBPα, through its interaction with the E3 ubiquitin ligase COP1. TRIB1 also plays a role in the MAPK/ERK signaling pathway by binding to MEK1. Dysregulation of TRIB1 has been implicated in numerous diseases, making it an attractive therapeutic target. This guide focuses on the in-vitro characterization of small molecules that either induce or inhibit TRIB1 function.
Performance of TRIB1 Modulators: A Quantitative Comparison
The following table summarizes the in-vitro activity of various TRIB1 modulators based on publicly available data. The compounds are categorized as either inducers of TRIB1 expression or inhibitors of TRIB1 protein-protein interactions.
| Modulator Class | Compound | Assay Type | Cell Line/System | Endpoint | Result | Citation |
| Inducers | Tricyclic Glycals | qRT-PCR | Hap1 | TRIB1 Upregulation | EC50 = 0.03 µM | [1] |
| qRT-PCR | Hap1 | LDLR Upregulation | EC50 = 0.04 µM | [1] | ||
| qRT-PCR | Hap1 | PCSK9 Downregulation | EC50 = 0.03 µM | [1] | ||
| Benzofurans | qRT-PCR | HepG2 | TRIB1 Upregulation | EC50 = 0.4 µM | ||
| Inhibitors | TRIB1 Tail Peptide | Fluorescence Competition | In vitro | TRIB1-COP1 Interaction | IC50 = 1.6 µM | [2] |
| Related Modulators | TRIB2 PROTAC (5k) | Western Blot | PC3 | TRIB2 Degradation | DC50 = 16.84 nM | [3] |
Key In-Vitro Assays for Characterizing TRIB1 Modulators
The following sections detail the experimental protocols for key assays used to evaluate the efficacy and mechanism of action of TRIB1 modulators.
TRIB1 Expression and Downstream Gene Modulation (qRT-PCR)
This assay quantifies the effect of modulators on the mRNA levels of TRIB1 and its downstream targets, such as the LDL receptor (LDLR) and PCSK9.
Protocol:
-
Cell Culture and Treatment: Plate hepatic cell lines (e.g., HepG2, Hap1) in appropriate growth medium and allow them to adhere overnight. Treat the cells with a dilution series of the test compound or vehicle control for a specified duration (e.g., 6-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers.
-
Quantitative PCR: Perform real-time PCR using primers and probes specific for TRIB1, LDLR, PCSK9, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the dose-response curve and determine the EC50 value for inducers or IC50 value for inhibitors of gene expression.
TRIB1-Protein Interaction Assays (TR-FRET and AlphaLISA)
These proximity-based assays are used to quantify the interaction between TRIB1 and its binding partners, such as COP1 and MEK1, and to screen for inhibitors of these interactions.
a) TRIB1-COP1 Interaction Assay (TR-FRET)
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2) when they are in close proximity.
Protocol:
-
Reagent Preparation:
-
Recombinant GST-tagged TRIB1 protein.
-
Recombinant His-tagged COP1 protein.
-
Anti-GST antibody conjugated to a TR-FRET donor (e.g., Eu3+ cryptate).
-
Anti-His antibody conjugated to a TR-FRET acceptor (e.g., d2).
-
-
Assay Procedure:
-
In a microplate, add the test compound at various concentrations.
-
Add GST-TRIB1 and the donor-conjugated anti-GST antibody.
-
Add His-COP1 and the acceptor-conjugated anti-His antibody.
-
Incubate the plate to allow for protein-protein interaction and antibody binding.
-
-
Signal Detection: Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). For inhibitors, plot the ratio against the compound concentration to determine the IC50 value.
b) TRIB1-MEK1 Interaction Assay (AlphaLISA)
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that, when brought into proximity, generate a chemiluminescent signal.
Protocol:
-
Reagent Preparation:
-
Biotinylated recombinant TRIB1 protein.
-
GST-tagged recombinant MEK1 protein.
-
Streptavidin-coated AlphaLISA donor beads.
-
Anti-GST AlphaLISA acceptor beads.
-
-
Assay Procedure:
-
In an AlphaPlate, add the test compound at various concentrations.
-
Add the biotinylated TRIB1 and GST-MEK1 proteins.
-
Incubate to allow for protein-protein interaction.
-
Add the streptavidin-donor beads and anti-GST-acceptor beads.
-
Incubate in the dark to allow for bead-protein binding.
-
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: For inhibitors, plot the AlphaLISA signal against the compound concentration to determine the IC50 value.
TRIB1-Mediated C/EBPα Degradation Assay (Western Blot)
This assay assesses the ability of TRIB1 modulators to affect the TRIB1-dependent degradation of its substrate, C/EBPα.
Protocol:
-
Cell Culture and Transfection/Treatment:
-
Culture a suitable cell line (e.g., HEK293T, HepG2).
-
Co-transfect cells with expression vectors for TRIB1 and C/EBPα. Alternatively, use a cell line with endogenous expression.
-
Treat the cells with the test modulator or vehicle control. For degradation assays, a proteasome inhibitor (e.g., MG132) can be used as a positive control to prevent degradation.
-
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against C/EBPα, TRIB1, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the C/EBPα levels to the loading control to determine the extent of degradation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the TRIB1 signaling pathway and a typical experimental workflow for modulator characterization.
Caption: TRIB1 acts as a scaffold in two key signaling pathways.
Caption: A typical workflow for the in-vitro characterization of TRIB1 modulators.
This guide provides a foundational understanding of the in-vitro comparison of TRIB1 modulators. As research in this area is rapidly evolving, it is anticipated that a wider range of modulators with diverse mechanisms of action will be identified, necessitating the continuous development and refinement of in-vitro characterization assays.
References
- 1. The pseudokinase TRIB1 toggles an intramolecular switch to regulate COP1 nuclear export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Progress in Delineating the Roles of Pseudokinase TRIB1 in Controlling Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of TRIB1 abundance in hepatocyte models in response to proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
BRD0418: A Novel Approach to Lipogenesis Inhibition by Modulating TRIB1 Expression
In the landscape of metabolic research and drug discovery, the inhibition of de novo lipogenesis—the cellular process of synthesizing fatty acids—is a key strategy for combating diseases such as non-alcoholic fatty liver disease (NAFLD), cancer, and hyperlipidemia. While numerous inhibitors target the core enzymatic machinery of this pathway, the small molecule BRD0418 presents a unique mechanism by upregulating the expression of Tribbles Pseudokinase 1 (TRIB1), a protein known to regulate hepatic lipid metabolism. This guide provides a comparative analysis of this compound against other well-known lipogenesis inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Comparative Overview
This compound distinguishes itself from other lipogenesis inhibitors by not directly targeting a single enzyme in the fatty acid synthesis pathway. Instead, it modulates the expression of TRIB1, a pseudokinase that acts as a scaffold protein influencing various signaling pathways.[1] Increased TRIB1 expression in hepatic cells leads to a reduction in the transcription of key lipogenic genes, ultimately decreasing VLDL production and cholesterol biosynthesis while increasing LDL uptake.[2][3]
In contrast, other inhibitors take a more direct approach:
-
Fatostatin: This diarylthiazole compound directly binds to the SREBP Cleavage-Activating Protein (SCAP), preventing the translocation of the SCAP-SREBP (Sterol Regulatory Element-Binding Protein) complex from the endoplasmic reticulum (ER) to the Golgi.[4][5][6] This blockade halts the proteolytic activation of SREBPs, which are master transcriptional regulators of lipogenic and cholesterogenic genes.[7][8]
-
PF-429242: This reversible, competitive inhibitor targets Site-1 Protease (S1P), one of the two key proteases responsible for cleaving and activating SREBPs in the Golgi apparatus.[9][10][11] By inhibiting S1P, PF-429242 directly prevents the release of the active N-terminal domain of SREBPs.[12][13]
-
2-Bromopalmitate (2-BP): A fatty acid analog, 2-BP is a general inhibitor of protein palmitoylation, a post-translational modification where fatty acids are attached to cysteine residues of proteins.[14] This process is crucial for the proper localization and function of numerous proteins involved in various cellular processes, including signaling and metabolism. 2-BP's mechanism is less specific to the core lipogenesis pathway and is known for significant off-target effects.[15][16]
Quantitative Comparison of Lipogenesis Inhibitors
The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that a direct head-to-head comparison of this compound's potency with other inhibitors is challenging due to its unique mechanism of action. The EC50 for TRIB1 induction by a more potent analog of this compound, BRD8518, is provided as a proxy for its biological activity.
| Inhibitor | Target | Assay | Cell Line/System | Potency (IC50/EC50) | Reference(s) |
| This compound (analog BRD8518) | TRIB1 Upregulation | TRIB1 mRNA expression | HepG2 | EC50: 0.43 µM | [17][18] |
| Fatostatin | SCAP | SREBP2 activation | CHO-K1 | IC50: 10 µM | [4] |
| SCAP | ER-to-Golgi transport | Mammalian cells | IC50: 2.5 - 10 µM | [4][5] | |
| Cell proliferation | Androgen-independent prostate cancer | DU145 | IC50: 0.1 µM | [4][5] | |
| Cell viability | HeLa | HeLa | IC50: 2.11 µM | [19] | |
| PF-429242 | Site-1 Protease (S1P) | S1P enzymatic activity | CHO-K1 | IC50: 170 nM (0.17 µM) | [9][11] |
| Cholesterol synthesis | HepG2 | HepG2 | IC50: 0.5 µM | [9][11][20] | |
| HMG-CoA synthase expression | Mouse hepatocytes | Mouse hepatocytes | EC50: 0.3 µM | [9] | |
| Fatty acid synthase expression | Mouse hepatocytes | Mouse hepatocytes | EC50: 2 µM | [9] | |
| 2-Bromopalmitate | Protein Palmitoylation (PATs) | In vitro PAT assay | Purified enzymes | IC50: ~10 µM | [3] |
| GAP43-YFP plasma membrane localization | Live cells | Live cells | IC50: 14.9 µM | [3] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of these inhibitors are best visualized through their respective signaling pathways and the experimental workflows used to characterize them.
This compound Signaling Pathway
Fatostatin Signaling Pathway
References
- 1. Emerging roles of protein palmitoylation and its modifying enzymes in cancer cell signal transduction and cancer therapy [ijbs.com]
- 2. Palmitoylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fatostatin | Fatty Acid Synthase | Lipid | TargetMol [targetmol.com]
- 7. An essential requirement for the SCAP/SREBP signaling axis to protect cancer cells from lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pnas.org [pnas.org]
- 13. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
- 14. Regulation of TRIB1 abundance in hepatocyte models in response to proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. resource.aminer.org [resource.aminer.org]
- 17. Lipogenesis inhibitors: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel tricyclic glycal-based TRIB1 inducers that reprogram LDL metabolism in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JCI - Tribbles-1 regulates hepatic lipogenesis through posttranscriptional regulation of C/EBPα [jci.org]
- 20. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of BRD0418: A Procedural Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the research compound BRD0418, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of a safe and efficient laboratory environment. This guide provides a comprehensive overview of the proper disposal procedures for this compound, a molecule used in the study of coronary artery disease.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following protocols are based on established best practices for the handling and disposal of potent, non-characterized research chemicals.
It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance before handling or disposal.
Immediate Safety and Handling Protocols
Due to the potent nature of many research compounds, all handling of this compound should be conducted with appropriate engineering controls and personal protective equipment (PPE) to minimize exposure.
| Parameter | Guideline | Rationale |
| Engineering Controls | Use in a certified chemical fume hood or a ventilated laminar flow enclosure. For potent compounds, consider handling within a glove box or isolator. | To prevent inhalation of aerosols or dust and contain any potential spills. |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile). | To protect skin and eyes from accidental contact. |
| Weighing | When weighing the solid compound, do so in a ventilated enclosure or glove box to avoid creating airborne dust. | To minimize the risk of inhaling the potent powder. |
| Solution Preparation | Prepare solutions in a chemical fume hood. | To contain any splashes or vapors. |
| Storage | Store in a tightly sealed, clearly labeled container in a cool, well-ventilated place, away from incompatible materials.[2] | To maintain chemical stability and prevent accidental reactions. |
Proper Disposal Procedures for this compound
The disposal of this compound and any materials contaminated with it must be handled as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect unused or expired solid this compound in a designated, clearly labeled hazardous waste container.
-
Liquid Waste (Solutions): Collect solutions of this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, vials, absorbent paper, and contaminated PPE, should be considered contaminated and disposed of as hazardous solid waste.
Crucially, do not mix this compound waste with other incompatible waste streams. A general best practice is to segregate chlorinated and non-chlorinated solvent waste.
Step 2: Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Absorb: For liquid spills, use an inert, absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop up the absorbed material and any solid this compound into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent, such as alcohol, to decontaminate the surface. Collect all decontamination materials as hazardous waste.
-
Label and Store: Securely seal and label the hazardous waste container with the contents ("this compound spill debris") and the date. Store it in a designated satellite accumulation area.
Step 3: Final Disposal
-
Engage a Licensed Waste Disposal Contractor: The collected hazardous waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal company.
-
Institutional EHS Coordination: All hazardous waste pickups must be coordinated through your institution's EHS department. They will ensure that the waste is properly manifested and transported to a permitted treatment, storage, and disposal facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of a potent research chemical like this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures and maintaining open communication with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Essential Safety and Handling Protocols for BRD0418
Disclaimer: This document provides essential safety and logistical guidance for handling the novel research compound BRD0418. As a specific Safety Data Sheet (SDS) is not publicly available, these recommendations are based on best practices for handling new and uncharacterized chemical entities and information on related chemical structures, such as benzofurans.[1][2][3] All laboratory personnel must supplement this guidance with a thorough risk assessment and adhere to their institution's specific safety protocols.[4] The overriding principle is to treat this compound as a potentially hazardous substance.[1]
This compound is a diversity-oriented synthesis (DOS) molecule that upregulates the expression of tribbles pseudokinase 1 (TRIB1).[5] Its chemical formula is C₂₉H₃₂N₂O₅, and the IUPAC name is 2-((1S,3S,4aS,9aR)-6-(Dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl)-N-(4-phenoxybenzyl)acetamide. The presence of a benzofuran (B130515) moiety suggests that caution should be exercised, as some compounds in this class are known to be combustible, potentially carcinogenic, and harmful if inhaled or ingested.[3][6]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent dermal, ocular, and respiratory exposure. The required PPE may vary depending on the scale and nature of the procedure.
| Activity | Gloves | Gown/Coat | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair of nitrile gloves. | Standard lab coat. | Not generally required, unless there is evidence of a spill or aerosolization. | Safety glasses. |
| Weighing and Solution Preparation (in a fume hood) | Double pair of nitrile gloves. | Disposable, solid-front gown with tight cuffs. | Not required if handled exclusively within a certified chemical fume hood. | Safety goggles or a face shield. |
| Handling of Solutions | Double pair of nitrile gloves. | Standard lab coat. | Not generally required. | Safety glasses. |
| Waste Disposal | Double pair of nitrile gloves. | Standard lab coat. | Not required unless there is a risk of aerosolization. | Safety goggles. |
| Spill Cleanup | Heavy-duty nitrile gloves (double-gloved). | Disposable, impermeable gown. | NIOSH-approved respirator (e.g., N95 or higher) if the spill is outside a fume hood or involves a significant amount of solid material. | Safety goggles and a face shield. |
Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.[7]
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage
-
Verification: Upon receipt, verify that the container is intact and properly labeled.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be tightly sealed.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any known hazard warnings.[2]
-
Access: Restrict access to authorized personnel only.[1]
Preparation of Stock Solutions
-
Engineering Controls: All weighing and solution preparation activities must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Pre-use Check: Before handling, inspect the chemical fume hood to ensure it is functioning correctly.
-
Weighing: Use a disposable weighing boat to handle the solid compound. Minimize the creation of dust.
-
Dissolving: Add the solvent to the solid slowly and carefully.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Experimental Use
-
Containment: Whenever possible, conduct experiments within a chemical fume hood.[8]
-
Good Laboratory Practices: Avoid skin contact and aerosol formation. Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling.
-
Transport: When moving solutions, use secondary containment to prevent spills.[8]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[1]
-
Solid Waste: This includes contaminated gloves, weighing boats, paper towels, and other disposable labware. Place all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination: Decontaminate all non-disposable glassware and equipment that has come into contact with this compound. The first rinse should be collected as hazardous waste.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For a small spill within a fume hood, use an appropriate absorbent material, decontaminate the area, and dispose of the waste in a sealed, labeled container. For a larger spill, evacuate the area and follow your institution's emergency spill response procedures.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. cloudfront.zoro.com [cloudfront.zoro.com]
- 4. wilcoprime.com [wilcoprime.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Benzofuran - Safety Data Sheet [chemicalbook.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
